molecular formula C13H26BrNO6 B611192 Boc-Aminooxy-PEG3-bromide CAS No. 918132-15-7

Boc-Aminooxy-PEG3-bromide

Cat. No.: B611192
CAS No.: 918132-15-7
M. Wt: 372.25 g/mol
InChI Key: BWEZLXYPVZNLFJ-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-bromide is a crosslinker containing a t-Boc-aminooxy group and a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. Aminooxy PEGs may be useful in bioconjugation experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEZLXYPVZNLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170820
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918132-15-7
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918132-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-bromide is a heterobifunctional crosslinker integral to modern bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique architecture, featuring a Boc-protected aminooxy group and a reactive bromide terminus, bridged by a flexible tri-polyethylene glycol (PEG3) spacer, offers researchers precise control over the assembly of complex biomolecular structures. This guide provides a comprehensive overview of the chemical properties, experimental considerations, and core applications of this compound.

Core Chemical Properties

The defining characteristic of this compound is its dual reactivity. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to moieties bearing nucleophiles like thiols or amines.[3][4] Concurrently, the tert-butyloxycarbonyl (Boc) protected aminooxy group provides a stable, latent reactive site. Upon deprotection under mild acidic conditions, the revealed aminooxy group can chemoselectively react with aldehydes or ketones to form stable oxime linkages.[5] The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers.[6][7][8]

Identifier Value
CAS Number 918132-15-7[6]
Molecular Formula C13H26BrNO6[6]
Molecular Weight 372.25 g/mol [8]
Purity Typically >95% to >98%[6][7]
Physicochemical Properties Value
Solubility Soluble in DMSO, DCM, DMF[7]
Storage Conditions -20°C for long-term storage[7]

Experimental Protocols and Methodologies

The utility of this compound is realized through a sequence of well-defined reaction steps. Below are representative protocols for its use in a typical bioconjugation workflow.

Nucleophilic Substitution with the Bromide Moiety

This step involves the reaction of the bromide end of the linker with a nucleophile-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., thiol-modified antibody)

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., diisopropylethylamine, DIPEA)

Protocol:

  • Dissolve the nucleophile-containing molecule in the chosen anhydrous solvent.

  • Add a 1.1 to 1.5 molar excess of this compound.

  • Add 2-3 equivalents of DIPEA to act as a base.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, if necessary.

  • Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.

  • Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC or flash chromatography).

Boc Deprotection of the Aminooxy Group

Once the bromide has been displaced, the Boc protecting group is removed to unmask the reactive aminooxy functionality.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution (for a final concentration of 50% TFA).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator) to yield the deprotected aminooxy-functionalized molecule as its TFA salt.

Oxime Ligation

The final step involves the conjugation of the deprotected aminooxy group with an aldehyde or ketone-containing molecule.

Materials:

  • Aminooxy-functionalized molecule (TFA salt)

  • Aldehyde or ketone-containing molecule

  • Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 6.0-7.0)

  • Aniline (as a catalyst, optional but recommended)

Protocol:

  • Dissolve the aminooxy-functionalized molecule in the aqueous buffer.

  • Add a 1.0 to 1.2 molar excess of the aldehyde or ketone-containing molecule.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the formation of the oxime conjugate by LC-MS.

  • The final conjugate can be purified by size-exclusion chromatography or HPLC.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation POI_Ligand Protein of Interest (POI) Ligand (with nucleophile, e.g., -SH) Intermediate1 Boc-Aminooxy-PEG3-S-Ligand(POI) POI_Ligand->Intermediate1 + Linker Linker Boc-Aminooxy-PEG3-Br Deprotected_Linker H2N-O-PEG3-S-Ligand(POI) Intermediate1->Deprotected_Linker  TFA/DCM PROTAC Final PROTAC Conjugate Deprotected_Linker->PROTAC + E3 Ligand E3_Ligand E3 Ligase Ligand (with aldehyde/ketone)

Caption: PROTAC synthesis workflow using this compound.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined reactivity at both ends of the molecule, coupled with the beneficial properties of the PEG spacer, allows for a controlled and stepwise approach to linking biomolecules and small molecules. This guide provides the foundational knowledge for researchers to effectively incorporate this valuable reagent into their experimental designs for developing next-generation therapeutics and research tools.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG3-bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-Aminooxy-PEG3-bromide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal bromide, allows for the sequential and controlled conjugation of biomolecules. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker arm. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

This compound is a versatile chemical tool used primarily as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and in various bioconjugation applications.[1][2] The presence of a Boc-protected aminooxy group and a bromide allows for orthogonal reactivity. The bromide serves as an excellent leaving group in nucleophilic substitution reactions, while the aminooxy group, after deprotection, can react with aldehydes and ketones to form stable oxime bonds.[3][4][5] The hydrophilic PEG3 spacer improves the solubility of the resulting conjugates in aqueous media.[3][5][6]

PropertyValueSource
Chemical Formula C13H26BrNO6[3]
Molecular Weight 372.26 g/mol [3]
Exact Mass 371.0944[3]
CAS Number 918132-15-7[3]
Purity >95%[3][6]
Appearance Varies (typically a solid or oil)-
Solubility Soluble in DMSO, DCM, DMF[4][6]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[3][6]

Key Applications

The primary applications of this compound stem from its bifunctional nature, enabling the linkage of two different molecules.

  • PROTAC Synthesis: It serves as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

  • Bioconjugation: This linker is used in bioconjugation to link molecules to proteins, peptides, or other biomolecules that contain an aldehyde or ketone group.[3][7] This is particularly useful for labeling and modifying biomolecules.

  • Antibody-Drug Conjugates (ADCs): The principles of its reactivity are applicable in the construction of ADCs, where a cytotoxic drug is linked to an antibody.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue contains the deprotected aminooxy-PEG3-bromide as a TFA salt.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol outlines the conjugation of the deprotected aminooxy-PEG3-bromide to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected Aminooxy-PEG3-bromide (from Protocol 1)

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Aniline (optional catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the deprotected Aminooxy-PEG3-bromide in anhydrous DMF or DMSO.

  • Add the Aminooxy-PEG3-bromide stock solution to the solution of the carbonyl-containing molecule. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy-PEG linker is often used.

  • (Optional) For catalysis, add an aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

  • Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting oxime-linked conjugate using an appropriate method, such as dialysis, desalting column, or High-Performance Liquid Chromatography (HPLC).

Protocol 3: General Workflow for PROTAC Synthesis

This protocol provides a generalized workflow for synthesizing a PROTAC using this compound, where one end is conjugated via nucleophilic substitution and the other via oxime ligation.

Materials:

  • This compound

  • E3 ligase ligand with a nucleophilic group (e.g., a phenol or amine)

  • Target protein ligand with an aldehyde or ketone group

  • Suitable base (e.g., potassium carbonate, DIPEA)

  • Anhydrous DMF

  • Materials for Boc deprotection (from Protocol 1)

  • Materials for oxime ligation (from Protocol 2)

Procedure:

Step 1: Conjugation to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand and this compound in anhydrous DMF.

  • Add a suitable base (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution reaction with the bromide.

  • Stir the reaction at room temperature or with gentle heating and monitor by LC-MS.

  • Once the reaction is complete, purify the intermediate conjugate (E3 ligase ligand-PEG3-Aminooxy-Boc) by HPLC.

Step 2: Boc Deprotection

  • Deprotect the Boc group of the purified intermediate from Step 1 using the procedure outlined in Protocol 1.

Step 3: Oxime Ligation to Target Protein Ligand

  • Conjugate the deprotected intermediate from Step 2 to the aldehyde- or ketone-containing target protein ligand using the procedure described in Protocol 2.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Visualizations

Boc_Deprotection Boc_Aminooxy_PEG3_Br This compound TFA TFA, DCM Boc_Aminooxy_PEG3_Br->TFA Deprotected_Product Aminooxy-PEG3-Bromide (TFA Salt) TFA->Deprotected_Product Stir at RT, 1-2h

Caption: Boc Deprotection Workflow.

Oxime_Ligation cluster_reactants Reactants Aminooxy-PEG3-Br Deprotected Aminooxy- PEG3-Bromide Reaction_Conditions pH 7.2 Buffer (Optional Aniline Catalyst) RT, 2-16h Aminooxy-PEG3-Br->Reaction_Conditions Aldehyde_Molecule Aldehyde/Ketone- Containing Molecule Aldehyde_Molecule->Reaction_Conditions Oxime_Conjugate Oxime-Linked Conjugate Reaction_Conditions->Oxime_Conjugate

Caption: Oxime Ligation Reaction.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation E3_Ligand E3 Ligase Ligand (with Nucleophile) Intermediate_1 E3 Ligand-PEG3-Aminooxy-Boc E3_Ligand->Intermediate_1 Base, DMF Boc_Linker This compound Boc_Linker->Intermediate_1 Intermediate_2 E3 Ligand-PEG3-Aminooxy Intermediate_1->Intermediate_2 TFA, DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC pH 7.2 Buffer POI_Ligand Target Protein Ligand (with Aldehyde/Ketone) POI_Ligand->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-depth Technical Guide to Boc-Aminooxy-PEG3-bromide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of Boc-Aminooxy-PEG3-bromide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the chemical properties, a plausible multi-step synthesis protocol, and its utility in advanced applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a versatile chemical tool that incorporates three key functional elements: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal bromide.

  • Boc-Protected Aminooxy Group: The aminooxy (-O-NH₂) functionality provides a chemoselective handle for conjugation to carbonyl groups (aldehydes and ketones) through the formation of a stable oxime bond. The Boc protecting group ensures the stability of the aminooxy moiety during synthetic manipulations and can be readily removed under mild acidic conditions.

  • PEG3 Spacer: The hydrophilic triethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates. It also provides a flexible linker arm, which can be crucial for optimizing the biological activity of complex biomolecules.

  • Terminal Bromide: The bromide atom serves as a good leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the linker to various nucleophiles such as thiols, amines, and alcohols.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 918132-15-7
Molecular Formula C₁₃H₂₆BrNO₆
Molecular Weight 372.26 g/mol
IUPAC Name tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMSO, DMF, DCM
Purity (Typical) >95%

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through several synthetic routes. A plausible and common strategy involves the initial synthesis of a protected aminooxy-PEG-alcohol intermediate, followed by bromination of the terminal hydroxyl group.

Synthesis of Phthalimidooxy-PEG3-alcohol (Intermediate 1)

This step introduces the protected aminooxy functionality using a Gabriel-type synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(2-(2-bromoethoxy)ethoxy)ethanol (1.0 eq.) in anhydrous dimethylformamide (DMF), add N-hydroxyphthalimide (1.2 eq.) and potassium carbonate (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at 60-70 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Phthalimidooxy-PEG3-alcohol.

Synthesis of Aminooxy-PEG3-alcohol (Intermediate 2)

The phthalimide protecting group is removed to yield the free aminooxy group.

Experimental Protocol:

  • Reaction Setup: Dissolve Phthalimidooxy-PEG3-alcohol (1.0 eq.) in a mixture of ethanol and dichloromethane (DCM).

  • Reaction Conditions: Add hydrazine monohydrate (2.0 eq.) dropwise to the solution at room temperature. Stir the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitate. The filtrate is concentrated under reduced pressure. The crude product can be purified by acid-base extraction or column chromatography to afford Aminooxy-PEG3-alcohol.

Synthesis of Boc-Aminooxy-PEG3-alcohol (Intermediate 3)

The free aminooxy group is protected with a Boc group.

Experimental Protocol:

  • Reaction Setup: Dissolve Aminooxy-PEG3-alcohol (1.0 eq.) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Reaction Conditions: Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.). Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Boc-Aminooxy-PEG3-alcohol.

Synthesis of this compound (Final Product)

The terminal hydroxyl group of the intermediate is converted to a bromide.

Experimental Protocol:

  • Reaction Setup: Dissolve Boc-Aminooxy-PEG3-alcohol (1.0 eq.) in anhydrous DCM.

  • Reaction Conditions: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 1.2 eq.) or carbon tetrabromide (CBr₄, 1.5 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the final product is purified by column chromatography on silica gel to yield this compound.

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield (%)
1Phthalimidooxy-PEG3-alcohol SynthesisN-hydroxyphthalimide, K₂CO₃DMF60-75
2Aminooxy-PEG3-alcohol SynthesisHydrazine monohydrateEtOH/DCM80-90
3Boc-Aminooxy-PEG3-alcohol SynthesisBoc anhydride, TEA/DIPEADCM/THF85-95
4This compound SynthesisPBr₃ or CBr₄/PPh₃DCM70-85

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.

Applications in Bioconjugation and Drug Development

This compound is a valuable tool for the construction of complex bioconjugates. The orthogonal reactivity of the Boc-aminooxy and bromide functionalities allows for a stepwise and controlled conjugation strategy.

A primary application is in the synthesis of PROTACs, where the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The aminooxy group can be deprotected and reacted with an aldehyde- or ketone-modified ligand, while the bromide can be used to attach the other ligand through nucleophilic substitution.

Experimental Workflow: PROTAC Synthesis via Oxime Ligation

The following diagram illustrates a general workflow for the synthesis of a PROTAC using an aminooxy-PEG linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly cluster_validation Biological Validation E3_Ligand E3 Ligase Ligand (with Nucleophile) Intermediate_1 Ligand-Linker-O-NH-Boc E3_Ligand->Intermediate_1 Nucleophilic Substitution Boc_Linker Boc-Aminooxy-PEG3-Br Boc_Linker->Intermediate_1 Deprotection Ligand-Linker-O-NH₂ Intermediate_1->Deprotection Acidic Deprotection (e.g., TFA) PROTAC Final PROTAC Molecule Deprotection->PROTAC Oxime Ligation Warhead Target Protein Ligand (with Aldehyde/Ketone) Warhead->PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Cellular Incubation Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Degradation Target Protein Degradation Ubiquitination->Degradation Proteasomal Recognition

PROTAC synthesis and mechanism of action workflow.

This workflow demonstrates the modularity afforded by this compound. The bromide allows for the initial attachment to one of the biological ligands. Following this, the Boc group is removed to reveal the aminooxy functionality, which can then specifically react with a carbonyl-containing partner, forming a stable oxime linkage and completing the PROTAC assembly. The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, coupled with a reliable synthetic pathway, provides a robust tool for the construction of sophisticated bioconjugates. The ability to perform sequential and chemoselective conjugations makes it particularly well-suited for the development of next-generation therapeutics such as ADCs and PROTACs, where precise control over the molecular architecture is paramount for achieving optimal efficacy and safety.

In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-Aminooxy-PEG3-bromide, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable chemical tool in bioconjugation and drug discovery. Its structure incorporates a Boc-protected aminooxy group, a flexible three-unit polyethylene glycol (PEG) spacer, and a reactive bromide terminus. This combination of features allows for the sequential and controlled linkage of two different molecular entities.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 372.26 g/mol [1]
Exact Mass 371.0944 g/mol [1]
Chemical Formula C13H26BrNO6[1]
CAS Number 918132-15-7[1]
IUPAC Name tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate
Purity Typically >95%[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, DMF
Structural Information
FeatureDescription
Boc-protected Aminooxy Group The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the aminooxy moiety, preventing premature reactions. It can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.
PEG3 Spacer The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The three PEG units provide a flexible linker of a defined length, which is often critical for optimizing the biological activity of the final conjugate.
Bromide Terminus The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for efficient conjugation to nucleophiles such as amines, thiols, and hydroxyl groups.[1][2]

Applications in PROTAC Development

This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Synthesis

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The flexible PEG3 chain of this compound allows for the spatial orientation of the two ligands to be optimized for efficient ternary complex formation.

The heterobifunctional nature of this compound enables a modular and sequential approach to PROTAC synthesis. Typically, one of the ligands (either for the target protein or the E3 ligase) is first conjugated to the bromide end of the linker. Following this, the Boc protecting group is removed, and the second ligand, often containing an aldehyde or ketone, is attached via the aminooxy group to form a stable oxime linkage.

Signaling Pathway of PROTACs

The general mechanism of action for a PROTAC is illustrated in the following diagram.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Reuse Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Nucleophilic Substitution with the Bromide Terminus

This protocol describes a general method for conjugating a molecule containing a primary amine (Ligand 1) to the bromide end of this compound.

Materials:

  • This compound

  • Ligand 1 (containing a primary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • Add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-Aminooxy-PEG3-Ligand 1 conjugate.

Deprotection of the Boc-Aminooxy Group

This protocol outlines the removal of the Boc protecting group to liberate the reactive aminooxy functionality.

Materials:

  • Boc-Aminooxy-PEG3-Ligand 1 conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-Aminooxy-PEG3-Ligand 1 conjugate (1.0 equivalent) in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or another suitable solvent may be necessary to ensure complete removal of TFA.

  • The resulting deprotected product, Aminooxy-PEG3-Ligand 1, is often obtained as a TFA salt and can be used in the next step without further purification.

Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone (Ligand 2) to form a stable oxime bond.

Materials:

  • Aminooxy-PEG3-Ligand 1 (TFA salt)

  • Ligand 2 (containing an aldehyde or ketone)

  • Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent (e.g., ethanol, DMF)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve Aminooxy-PEG3-Ligand 1 (1.0 equivalent) and Ligand 2 (1.0-1.2 equivalents) in the chosen solvent.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially at neutral pH.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the final conjugate can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start reagents Boc-Aminooxy-PEG3-Br + Ligand 1 (amine) start->reagents conjugation1 Step 1: Nucleophilic Substitution (DMF, DIPEA) reagents->conjugation1 intermediate1 Intermediate: Boc-Aminooxy-PEG3-Ligand 1 conjugation1->intermediate1 deprotection Step 2: Boc Deprotection (DCM, TFA) intermediate1->deprotection intermediate2 Intermediate: Aminooxy-PEG3-Ligand 1 deprotection->intermediate2 reagents2 + Ligand 2 (aldehyde/ketone) intermediate2->reagents2 conjugation2 Step 3: Oxime Ligation (pH 4.5-5.5 or w/ catalyst) reagents2->conjugation2 final_product Final PROTAC conjugation2->final_product purification Purification (HPLC) final_product->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: Generalized workflow for PROTAC synthesis.

References

Technical Guide: Solubility and Stability of Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-Aminooxy-PEG3-bromide, a heterobifunctional linker commonly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and implementation in complex conjugation chemistries.

Introduction to this compound

This compound is a versatile chemical tool featuring three key components:

  • A tert-butyloxycarbonyl (Boc) protected aminooxy group : This functionality allows for the chemoselective formation of a stable oxime bond with aldehydes and ketones upon deprotection. The Boc group provides orthogonality by preventing premature reactions.[1]

  • A triethylene glycol (PEG3) spacer : This hydrophilic chain enhances the aqueous solubility of the molecule and the resulting conjugate.[1][2][3][4] It also provides a flexible linkage between the two conjugated moieties.

  • A terminal bromide : This serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to various nucleophiles such as thiols or amines.[1][2][5]

The interplay of these components dictates the solubility and stability profile of the molecule.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent TypeSolvent ExamplesSolubilityReference
Aprotic PolarDMSO, DMFSoluble[1]
ChlorinatedDCMSoluble[1]
Aqueous MediaWater, BuffersEnhanced by PEG spacer[1][2][3][4]

Stability and Storage Recommendations

The stability of this compound is influenced by temperature, light, pH, and the presence of nucleophiles or acids.

Table 2: Stability and Recommended Storage Conditions

ConditionRecommendationRationaleReference
Long-term Storage Store at -20°C in a dry, dark environment.[1][2][5]Minimizes oxidative degradation of the PEG chain and potential side reactions.[1][2][5]
Short-term Storage Store at 0-4°C for days to weeks.[2]Suitable for brief periods between experiments.[2]
In-Solution Storage If dissolved in a solvent, store at -80°C.Lowers the kinetic energy of molecules, reducing degradation rates.
Shipping Typically shipped at ambient temperature.[2]Considered stable for the duration of shipping (a few weeks).[2][2]
Handling Handle in a chemical fume hood. Avoid contact with skin and eyes. Keep container tightly sealed.[6]Standard practice for handling potentially hazardous chemicals. Prevents moisture and oxygen ingress.[6]
Chemical Stability Considerations:
  • Acid Sensitivity : The Boc protecting group is labile under mild acidic conditions, which will expose the reactive aminooxy group.[1][2][4]

  • Nucleophilic Attack : The terminal bromide is a reactive site for nucleophilic substitution.[1][2][5] Care should be taken to avoid unintended reactions with nucleophilic species in solution.

  • Oxidative Degradation : Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, which is often accelerated by exposure to heat, light, and oxygen.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[6]

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.[6]

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches saturation.[6]

  • Phase Separation: Centrifuge the vial at high speed to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method against a standard curve of known concentrations.[6]

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in mg/mL or mol/L.[6]

Protocol for Assessing Thermal Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various temperature conditions.

Materials:

  • This compound solution in a relevant buffer

  • Temperature-controlled incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for degradation product identification

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in the desired buffer.

  • Time Zero Analysis: Analyze one aliquot immediately (t=0) using HPLC to determine the initial purity.

  • Incubation: Place the remaining aliquots in incubators at the selected temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining percentage of the parent compound and detect the appearance of any new peaks, which may indicate degradation products.

  • Degradant Identification (Optional): If significant degradation is observed, analyze the samples using LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Visualizations

G cluster_0 This compound Structure Boc Boc Group (Acid-Labile Protection) Aminooxy Aminooxy (Forms Oxime with Aldehyde/Ketone) Boc->Aminooxy --O--N-- PEG3 PEG3 Spacer (Enhances Solubility) Aminooxy->PEG3 -- Bromide Bromide (Leaving Group for Nucleophilic Substitution) PEG3->Bromide --

Caption: Functional components of this compound.

G cluster_workflow Solubility Assessment Workflow start Start: Excess solid in solvent equilibration Equilibration (24-48h shaking) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation quantification Quantification of Supernatant (HPLC/UV-Vis) separation->quantification end Result: Equilibrium Solubility quantification->end

Caption: Experimental workflow for solubility determination.

G cluster_pathway Potential Degradation Pathway: Acid-Catalyzed Deprotection reactant This compound product Aminooxy-PEG3-bromide reactant->product + H+ (mild acid) byproducts Isobutylene + CO2 product->byproducts releases

Caption: Acid-catalyzed deprotection of the Boc group.

References

An In-Depth Technical Guide to the Mechanism and Application of Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG3-bromide is a heterobifunctional linker integral to modern bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide delineates the core mechanism of action of this linker, detailing the distinct functionalities of its Boc-protected aminooxy and bromide termini. We provide a comprehensive overview of the chemical principles governing its reactivity, supported by structured data tables and detailed experimental protocols for its application. Furthermore, this document employs Graphviz diagrams to visually articulate the linker's reaction mechanisms and its role in complex biological constructs, offering a valuable resource for researchers aiming to leverage this versatile tool in their work.

Core Mechanism of Action

This compound is a precisely engineered molecule featuring three key components:

  • A Boc-protected Aminooxy Group (-ONH-Boc): This functionality allows for the formation of stable oxime bonds with aldehydes and ketones after deprotection. The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy moiety remains inert until its desired reaction, providing temporal control in multi-step syntheses.[4][5]

  • A Triethylene Glycol Spacer (PEG3): The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and the resulting conjugate, which is often crucial for biological applications.[4][6] It also provides a flexible spacer arm, which can be critical for overcoming steric hindrance when linking large molecules like proteins.

  • A Primary Alkyl Bromide (-Br): The bromide serves as an excellent leaving group in nucleophilic substitution reactions, enabling covalent attachment to a wide range of nucleophiles such as thiols, amines, and carboxylates.[2][6][7]

The molecule's utility lies in its dual and orthogonal reactivity. The bromide allows for conjugation to one molecule via nucleophilic substitution, while the protected aminooxy group can be deprotected and subsequently reacted with a second molecule containing an aldehyde or ketone, a process known as oxime ligation.[8][9]

Nucleophilic Substitution at the Bromide Terminus

The primary reaction involving the bromide end of the linker is a nucleophilic substitution, typically following an SN2 mechanism.[7][10] In this reaction, a nucleophile (Nu:) attacks the carbon atom attached to the bromine, displacing the bromide ion.

Reaction: R-Nu: + Br-CH₂-(PEG3)-ONH-Boc → R-Nu-CH₂-(PEG3)-ONH-Boc + Br⁻

The rate of this reaction is dependent on the concentration of both the linker and the nucleophile, as well as the strength of the nucleophile.[7]

G cluster_main SN2 Mechanism cluster_reactant cluster_product Nu Nu:⁻ C δ+ Nu->C Attack Br δ- Linker H₂C-(PEG3)-ONH-Boc Transition [Nu⋯CH₂⋯Br]⁻ (Transition State) cluster_product cluster_product Transition->cluster_product Product Nu-CH₂-(PEG3)-ONH-Boc LeavingGroup Br⁻ cluster_reactant cluster_reactant cluster_reactant->Transition Simultaneous bond forming/ breaking G cluster_deprotection Boc Deprotection start Boc-NHO-(PEG3)-R protonated Boc-N⁺H₂O-(PEG3)-R start->protonated + H⁺ (e.g., TFA) intermediate [tBu-O-C(=O)-N⁺H₂O-(PEG3)-R] protonated->intermediate Rearrangement products H₂NO-(PEG3)-R + CO₂ + Isobutylene intermediate->products Decomposition G cluster_ligation Oxime Ligation reactants R'-(C=O)-R'' + H₂NO-(PEG3)-R intermediate Hemialkoxamine Intermediate reactants->intermediate Nucleophilic Attack (pH 4-7) product R'-(C=N-O-(PEG3)-R)-R'' (Oxime Bond) intermediate->product - H₂O G cluster_workflow PROTAC Synthesis Workflow L1 Ligand 1 (e.g., with Nucleophile) Intermediate1 Ligand 1-Linker (Boc Protected) L1->Intermediate1 Linker Boc-Aminooxy- PEG3-Bromide Linker->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Ligand 1-Linker (Free Aminooxy) Deprotection->Intermediate2 PROTAC Final PROTAC Ligand 1-Linker-Ligand 2 Intermediate2->PROTAC L2 Ligand 2 (with Aldehyde/Ketone) L2->PROTAC

References

Navigating the Bifunctional Landscape of Boc-Aminooxy-PEG3-bromide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-Aminooxy-PEG3-bromide is a heterobifunctional linker molecule playing a crucial role in the field of bioconjugation, particularly in the development of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group at one terminus and a reactive bromide at the other, bridged by a hydrophilic three-unit polyethylene glycol (PEG) spacer, allows for the sequential and controlled linkage of different molecular entities. This guide provides an in-depth overview of the safety and handling procedures for this compound, alongside technical data and a representative experimental workflow.

Core Molecular Structure and Reactivity

This compound possesses two distinct reactive functionalities. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the aminooxy moiety. Upon deprotection under acidic conditions, the revealed aminooxy group can readily react with aldehydes or ketones on a target molecule to form a stable oxime bond.[1] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[2]

The other end of the linker features a bromide group. Bromine is an excellent leaving group, making this terminus susceptible to nucleophilic substitution reactions.[3] This allows for the conjugation of molecules containing nucleophiles, such as thiols (e.g., from cysteine residues in proteins).[4][5] The PEG3 spacer enhances the solubility of the entire conjugate in aqueous media, a valuable property in biological applications.[3]

Safety and Handling Precautions

General Handling:

  • This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of any dust, vapor, or mist.[6]

  • Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a chemical fume hood.[2]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working with the solid form and dust is generated, a NIOSH-approved respirator may be necessary.

Storage:

  • Store in a tightly closed container in a cool, well-ventilated area.[6]

  • Recommended storage temperature is typically -20°C for long-term stability.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Chemical and Physical Properties

Quantitative data for this compound is summarized below, based on information for closely related compounds.

PropertyValueSource(s)
Molecular Formula C13H26BrNO6Inferred from related structures
Molecular Weight 372.25 g/mol Inferred from related structures
Appearance Solid or oilGeneral observation for similar PEG linkers
Solubility Soluble in DMSO, DCM, DMF[3]
Purity Typically >95% or >98%[3]
Storage Temperature -20°C[3]

Experimental Protocols: A Representative Workflow

The following protocol outlines a general two-step process for using this compound in bioconjugation: 1) oxime ligation to an aldehyde-containing molecule after Boc deprotection, and 2) subsequent nucleophilic substitution with a thiol-containing biomolecule.

Materials:

  • This compound

  • Aldehyde-containing molecule (Molecule A)

  • Thiol-containing biomolecule (e.g., a protein with cysteine residues) (Biomolecule B)

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Reaction Buffer (for oxime ligation): e.g., 0.1 M Sodium Phosphate, pH 6.5-7.5

  • Catalyst (optional, for oxime ligation): Aniline or aniline derivatives

  • Reaction Buffer (for nucleophilic substitution): e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4, with EDTA

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Step 1: Boc Deprotection and Oxime Ligation

  • Boc Deprotection: Dissolve this compound in DCM. Add TFA and stir at room temperature. Monitor the reaction by TLC or LC-MS until the Boc group is completely removed. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected aminooxy-PEG3-bromide.

  • Preparation of Reactants: Dissolve the aldehyde-containing Molecule A in the oxime ligation reaction buffer. Dissolve the deprotected aminooxy-PEG3-bromide in the same buffer.

  • Oxime Ligation Reaction: Mix the solutions of Molecule A and the deprotected linker. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is often used.[7] If a catalyst is used, add it to the reaction mixture (e.g., aniline to a final concentration of 10-100 mM).[7]

  • Incubation: Allow the reaction to proceed at room temperature for 2-16 hours.[7]

  • Purification: Purify the resulting Molecule A-oxime-PEG3-bromide conjugate using an appropriate chromatographic technique to remove excess linker and byproducts.

Step 2: Nucleophilic Substitution with a Thiol-Containing Biomolecule

  • Preparation of Biomolecule B: If necessary, reduce any disulfide bonds in Biomolecule B (e.g., a protein) to expose free thiol groups. This can be done using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Dissolve the purified Molecule A-oxime-PEG3-bromide conjugate in the nucleophilic substitution reaction buffer. Add this solution to the solution of Biomolecule B.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for several hours to overnight, with gentle mixing.

  • Purification: Purify the final conjugate (Molecule A-oxime-PEG3-S-Biomolecule B) using a suitable method such as size-exclusion chromatography or affinity chromatography to remove any unreacted components.

Visualizing the Workflow and Molecular Logic

The following diagrams, generated using the DOT language, illustrate the structure of the linker and the experimental workflows.

G Boc Boc Aminooxy Aminooxy (-ONH-) Boc->Aminooxy Protection PEG3 PEG3 Spacer Aminooxy->PEG3 Bromide Bromide (-Br) PEG3->Bromide G start Boc-Aminooxy-PEG3-Br deprotection Boc Deprotection (TFA/DCM) start->deprotection linker H2N-O-PEG3-Br deprotection->linker oxime_ligation Oxime Ligation (pH 6.5-7.5, Aniline catalyst) linker->oxime_ligation molecule_a Aldehyde-Molecule A molecule_a->oxime_ligation conjugate1 Molecule A-Oxime-PEG3-Br oxime_ligation->conjugate1 purification1 Purification 1 (e.g., HPLC) conjugate1->purification1 purified_conjugate1 Purified Conjugate 1 purification1->purified_conjugate1 nucleophilic_substitution Nucleophilic Substitution (pH 7.2-7.4) purified_conjugate1->nucleophilic_substitution biomolecule_b Thiol-Biomolecule B biomolecule_b->nucleophilic_substitution final_conjugate Molecule A-Oxime-PEG3-S-Biomolecule B nucleophilic_substitution->final_conjugate purification2 Purification 2 (e.g., SEC) final_conjugate->purification2 final_product Final Product purification2->final_product

References

An In-depth Technical Guide to Boc-Aminooxy-PEG3-bromide: A Versatile Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-bromide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive review of its chemical properties, synthesis (where applicable from related compounds), and applications, supported by detailed experimental protocols and logical workflows. The molecule features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal bromide, connected by a three-unit polyethylene glycol (PEG) spacer.[1][3] This unique architecture allows for sequential and chemoselective conjugation strategies. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]

Core Properties and Data Presentation

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValueReference(s)
Chemical Name tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethoxy)carbamate[1]
CAS Number 912132-15-7[1][2]
Molecular Formula C₁₃H₂₆BrNO₆[1][2]
Molecular Weight 372.26 g/mol [1][2]
Purity Typically >95% or >98%[1][2]
Appearance Varies (often a colorless to pale yellow oil or solid)
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions Short term at 0-4 °C; long term at -20 °C, protected from light and moisture.[1]

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two distinct reactive ends, enabling a controlled, stepwise approach to bioconjugation.

  • Bromide Group : The alkyl bromide serves as an excellent leaving group for nucleophilic substitution reactions.[1][3] This allows for the conjugation of the linker to nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, or the hydroxyl groups of small molecule drugs.

  • Boc-Protected Aminooxy Group : The aminooxy group (-O-NH₂) is a potent nucleophile that chemoselectively reacts with aldehydes and ketones to form a stable oxime bond.[6] The reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[7] The tert-butyloxycarbonyl (Boc) protecting group ensures that the aminooxy moiety remains inert until its planned deprotection, which is typically achieved under mild acidic conditions.[3]

Experimental Protocols

Protocol 1: Boc Deprotection of the Aminooxy Group

This procedure removes the Boc protecting group to yield the free aminooxy functionality, ready for conjugation to a carbonyl-containing molecule.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Add an equal volume of TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG3-bromide. This product is often used immediately in the next step due to the reactivity of the free aminooxy group.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the deprotected aminooxy-linker to a molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected Aminooxy-PEG3-bromide

  • Aldehyde- or ketone-functionalized molecule (e.g., a modified protein or small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5 (for biomolecules) or an organic solvent like DMSO with an acid catalyst (e.g., acetic acid) for small molecules.[]

  • Aniline (optional, as a catalyst to accelerate the reaction, particularly at neutral pH).[7]

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer or solvent.

  • Dissolve the deprotected Aminooxy-PEG3-bromide in the same buffer/solvent.

  • Add the aminooxy-linker solution to the carbonyl-containing molecule solution. A 1.5 to 5-fold molar excess of the aminooxy compound is typically used.

  • If using, add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by analytical techniques such as HPLC or mass spectrometry.

  • Upon completion, the resulting conjugate can be purified using a suitable method, such as size-exclusion chromatography for proteins or reverse-phase HPLC for small molecules.

Applications in Drug Development

This compound is a valuable tool for the construction of complex therapeutic modalities like PROTACs and ADCs.

PROTAC Synthesis

In PROTACs, a linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG spacer in this compound can be advantageous for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[4]

A synthetic workflow for incorporating this linker into a PROTAC could involve:

  • Reacting the bromide end of the linker with a nucleophilic handle on the E3 ligase ligand.

  • Deprotecting the Boc-aminooxy group.

  • Performing an oxime ligation with an aldehyde-functionalized POI ligand.

Alternatively, the initial reaction could be with the POI ligand, followed by conjugation to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Linker Boc-Aminooxy-PEG3-Br Intermediate1 Boc-Aminooxy-PEG3-E3_Ligand Linker->Intermediate1 Reaction E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -OH, -NH2) E3_Ligand->Intermediate1 Intermediate1_ref Boc-Aminooxy-PEG3-E3_Ligand Intermediate2 H2N-O-PEG3-E3_Ligand Intermediate2_ref H2N-O-PEG3-E3_Ligand Intermediate1_ref->Intermediate2 TFA/DCM POI_Ligand POI Ligand (with Aldehyde, -CHO) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate2_ref->Final_PROTAC Reaction ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Antibody Conjugation Linker Boc-Aminooxy-PEG3-Br PL_Intermediate Boc-Aminooxy-PEG3-Payload Linker->PL_Intermediate Nucleophilic Substitution Payload Cytotoxic Payload (with Nucleophile) Payload->PL_Intermediate PL_Intermediate_ref Boc-Aminooxy-PEG3-Payload Deprotected_PL H2N-O-PEG3-Payload Deprotected_PL_ref H2N-O-PEG3-Payload PL_Intermediate_ref->Deprotected_PL TFA/DCM Antibody Aldehyde-Modified Antibody Final_ADC Final ADC Antibody->Final_ADC Deprotected_PL_ref->Final_ADC Oxime Ligation

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers and their critical role in bioconjugation. We will delve into the fundamental properties of PEG, explore the diverse types of PEG linkers available, and provide detailed experimental protocols for their use. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of their application in therapeutic and diagnostic development.

Introduction to PEG Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] In bioconjugation, PEG linkers serve as flexible spacers to connect a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, imaging agent, or another biomolecule.[2][3] The process of attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of the conjugated molecule.[4]

The primary benefits of using PEG linkers in bioconjugation include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and biomolecules, which can help prevent aggregation.[5][6] PEGylation also protects molecules from enzymatic degradation.[6]

  • Enhanced Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the body.[7][8][9]

  • Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a biomolecule, potentially lowering the risk of an immune response.[4]

  • Controlled Drug Release: Cleavable PEG linkers can be designed to release a therapeutic payload under specific physiological conditions, enabling targeted drug delivery.[10]

Types of PEG Linkers

PEG linkers can be classified based on their structure (linear or branched), the reactivity of their end groups (homobifunctional or heterobifunctional), and their stability (cleavable or non-cleavable).

2.1. Linear vs. Branched PEG Linkers

  • Linear PEG Linkers: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type of PEG linker.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. Branched PEGs can offer a greater shielding effect and may lead to a more significant increase in hydrodynamic radius compared to linear PEGs of the same molecular weight, often resulting in a superior pharmacokinetic profile.[8][11]

2.2. Homobifunctional vs. Heterobifunctional PEG Linkers

  • Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for crosslinking identical molecules or for intramolecular conjugation.

  • Heterobifunctional PEG Linkers: These have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules. This is particularly useful in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).

2.3. Cleavable vs. Non-Cleavable PEG Linkers

  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. The payload is released through the degradation of the antibody backbone within the target cell.[3] ADCs with non-cleavable linkers generally exhibit greater stability in plasma.[3]

  • Cleavable PEG Linkers: These contain a labile bond that can be broken under specific conditions, such as changes in pH, the presence of certain enzymes, or a reducing environment.[10] This allows for controlled drug release at the target site and can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[6] However, cleavable linkers may be less stable in circulation, potentially leading to premature drug release and off-target toxicity.[12]

Quantitative Data on PEG Linker Properties

The choice of PEG linker can have a significant impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.

Table 1: Effect of PEG Molecular Weight on Protein Stability

FeatureUnmodified Lysozyme2 kDa mono-PEGylated Lysozyme5 kDa mono-PEGylated Lysozyme10 kDa mono-PEGylated Lysozyme
Melting Temperature (Tm) 75.2°C[5]Increased[5]Further Increased[5]Highest Tm[5]
Solubility Baseline> 11-fold increase[5]Completely Soluble[5]Completely Soluble[5]

Table 2: Comparative Pharmacokinetics of Linear vs. Branched PEGylated Nanobodies (40 kDa total PEG MW)

ConstructC5 min (µg/mL)AUC0–∞/dose (µg·h/mL)/(mg/kg)
Linear 1 x 40 kDa 22.0 ± 4.216.7 ± 4.2
Branched 2 x 20 kDa 22.7 ± 1.231.9 ± 1.2
Branched 4 x 10 kDa 23.3 ± 1.126.3 ± 1.0
Data from a study on PEGylated TNF Nanobodies in mice.[2]

Table 3: Impact of Linker Type on Drug-to-Antibody Ratio (DAR)

Linker TypeAverage DAR
Val-Ala (Cleavable) 1.4[13]
Val-Cit (Cleavable) 3.8[13]
Val-Ala with PEG12 3.0[13]
Val-Cit with PEG12 2.7[13]
Incorporating a PEG spacer can modulate the hydrophobicity of the linker-payload, influencing the achievable DAR.[13]

Table 4: Polydispersity Index (PDI) of PEG Linkers

PEG TypePDI Range
Polydisperse PEG 1.01 - 1.10[14]
Monodisperse PEG 1.0 (by definition)
A lower PDI indicates a more homogeneous mixture of PEG chains, which is crucial for producing well-defined bioconjugates.[15]

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization techniques.

4.1. Protocol for NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an NHS-ester activated PEG linker to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester activated PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Characterize the purified PEGylated antibody to determine the degree of PEGylation, purity, and concentration.

4.2. Protocol for Maleimide-Thiol PEGylation

This protocol details the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a protein with reduced cysteine residues.

Materials:

  • Thiol-containing molecule (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS)

  • Maleimide-activated PEG linker

  • Reducing agent (if necessary, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Preparation of Thiol-Containing Molecule: Dissolve the molecule in a degassed buffer. If the thiol groups are present as disulfide bonds, they must be reduced first by adding a 10- to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the thiol-containing molecule solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.

  • Characterization: Analyze the purified conjugate to confirm successful conjugation and determine purity.

4.3. Protocol for Characterization of PEGylated Proteins

A combination of techniques is typically used to characterize PEGylated proteins.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the column than the unmodified protein.[] This allows for the separation of PEGylated species from unreacted protein and free PEG.[]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the PEGylated protein and, consequently, the number of attached PEG chains (degree of PEGylation).[1][17]

  • UV/Vis Spectroscopy: The concentration of the PEGylated protein can be determined by measuring its absorbance at 280 nm. The drug-to-antibody ratio (DAR) of an ADC can also be estimated using UV/Vis spectroscopy if the drug and antibody have distinct absorbance maxima.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR of cysteine-linked ADCs.[2] The addition of hydrophobic drug-linker moieties increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[2]

Visualizing Key Processes in Bioconjugation

5.1. Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The following diagram illustrates a typical workflow for the production and analysis of an ADC using a PEG linker.

ADC_Workflow mAb Monoclonal Antibody (mAb) Modification mAb Modification (e.g., reduction) mAb->Modification 1. Prepare mAb Conjugation Conjugation with Drug-PEG Linker Modification->Conjugation 2. Activate for conjugation Purification_Syn Purification (e.g., UF/DF) Conjugation->Purification_Syn 3. Covalent attachment DAR_Analysis DAR Analysis (HIC/MS) Purification_Syn->DAR_Analysis 4. Analyze Drug Loading Purity_Analysis Purity & Aggregation (SEC) Purification_Syn->Purity_Analysis 5. Assess Purity Potency_Assay In Vitro Potency Assay Purification_Syn->Potency_Assay Final_Product Final ADC Product DAR_Analysis->Final_Product Purity_Analysis->Final_Product Potency_Assay->Final_Product

Workflow for ADC Synthesis and Characterization.

5.2. Signaling Pathway of PEGylated Interferon

PEGylated interferons are used in the treatment of viral hepatitis and some cancers. They act by binding to the interferon receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral and antiproliferative effects.[18][19][20]

IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR IFNAR1/2 Receptor PEG_IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation & Binding ISG Interferon Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral_Proteins Antiviral & Antiproliferative Proteins ISG->Antiviral_Proteins Translation

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-bromide is a heterobifunctional linker designed for advanced bioconjugation applications. This reagent incorporates three key features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible three-unit polyethylene glycol (PEG) spacer, and a terminal bromide. The bromide serves as a reactive handle for covalent modification of nucleophilic residues, such as the thiol group of cysteine, while the Boc-protected aminooxy group allows for a subsequent, chemoselective ligation with molecules containing an aldehyde or ketone. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media, potentially reducing aggregation and improving pharmacokinetic properties.[1]

This two-stage conjugation capability makes this compound a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs), PROTACs, and PEGylated proteins or peptides where controlled, stepwise assembly is critical.[] This document provides detailed protocols for the sequential conjugation of this compound to a thiol-containing biomolecule, followed by deprotection and oxime ligation to a carbonyl-containing molecule.

Data Presentation

The efficiency of each reaction step is dependent on several factors including the specific biomolecule, buffer conditions, and reactant concentrations. The following table provides representative parameters for a typical bioconjugation workflow.

ParameterStage 1: Thiol-Bromide ReactionStage 2: Boc DeprotectionStage 3: Oxime Ligation
Biomolecule Concentration 1-10 mg/mLN/A1-5 mg/mL
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1N/A1:1.5 to 1:5 (Carbonyl molecule:Linker)
Optimal pH 7.0 - 8.5Acidic (e.g., TFA)4.0 - 7.0
Temperature 20-25°C or 4°C20-25°C20-25°C or 37°C
Reaction Time 2-4 hours (at 20-25°C) or Overnight (at 4°C)30 minutes - 2 hours2-24 hours
Typical Yield > 80%> 95%> 70%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the covalent attachment of the linker to a cysteine residue on a protein via a nucleophilic substitution reaction.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

  • Protein Preparation: a. Dissolve the thiol-containing protein in the deoxygenated Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein's cysteine residues are in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour to generate free thiols. c. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Linker Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: a. Add L-cysteine to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted linker. b. Incubate for an additional 30 minutes at room temperature.

  • Purification: a. Remove excess linker and quenching reagent by size-exclusion chromatography (using a desalting column) or by dialysis against PBS. b. Characterize the resulting Boc-protected conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected protein conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: a. Lyophilize the purified Boc-protected conjugate to remove all aqueous buffer. b. Dissolve the dried conjugate in a solution of 50% TFA in anhydrous DCM.

  • Deprotection: a. Stir the reaction mixture at room temperature for 1-2 hours. b. Monitor the deprotection by mass spectrometry to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Product Recovery: a. Remove the TFA and DCM by evaporation under a stream of nitrogen. b. To precipitate the deprotected protein, add cold diethyl ether and centrifuge to pellet the product. c. Decant the ether and repeat the wash step twice to ensure complete removal of residual TFA. d. Dry the final aminooxy-functionalized protein conjugate under vacuum.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule

This protocol describes the final conjugation step between the aminooxy-functionalized protein and a molecule containing an aldehyde or ketone.

Materials:

  • Aminooxy-functionalized protein from Protocol 2

  • Aldehyde or ketone-containing molecule (e.g., drug, fluorescent dye)

  • Ligation Buffer: 100 mM phosphate buffer or acetate buffer, pH 4.5-6.0

  • Aniline (optional, as catalyst)

Procedure:

  • Reactant Preparation: a. Dissolve the aminooxy-functionalized protein in the Ligation Buffer. b. Dissolve the carbonyl-containing molecule in the same buffer. A small amount of a water-miscible organic solvent like DMSO can be used initially if solubility is an issue.

  • Ligation Reaction: a. Add the carbonyl-containing molecule to the protein solution at a desired molar excess (e.g., 1.5 to 5-fold). b. For catalysis and to increase the reaction rate, a stock solution of aniline can be added to a final concentration of 10-100 mM.[3][4] c. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Purification and Analysis: a. Monitor the reaction progress by HPLC or mass spectrometry. b. Once complete, purify the final bioconjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagents. c. Characterize the final product by SDS-PAGE and mass spectrometry to confirm its identity and purity.

Visualizations

Bioconjugation_Workflow cluster_0 Stage 1: Thiol-Bromide Reaction cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Oxime Ligation A Thiol-containing Protein (P-SH) C Boc-Aminooxy-PEG3-S-P (Boc-protected Conjugate) A->C pH 7.0-8.5 B Boc-Aminooxy-PEG3-Br B->C D Boc-Aminooxy-PEG3-S-P E H2N-O-PEG3-S-P (Aminooxy-functionalized Protein) D->E TFA / DCM F H2N-O-PEG3-S-P H Final Bioconjugate (Oxime Bond) F->H pH 4.0-7.0 G Carbonyl-Molecule (R-CHO or R-C(O)-R') G->H Signaling_Pathway cluster_deprotection Deprotection (Acid) P_SH Protein-SH (Nucleophile) Intermediate Boc-NH-O-PEG3-S-Protein P_SH->Intermediate SN2 Reaction Linker_Br Boc-NH-O-PEG3-Br (Electrophile) Linker_Br->Intermediate Intermediate_deprotected H2N-O-PEG3-S-Protein Intermediate->Intermediate_deprotected Final_Product Payload-CH=N-O-PEG3-S-Protein (Final Conjugate) Intermediate_deprotected->Final_Product Oxime Ligation Carbonyl Payload-CHO (Electrophile) Carbonyl->Final_Product

References

Application Notes and Protocols for Protein Labeling with Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-bromide is a heterobifunctional linker designed for the covalent modification of proteins in a controlled, two-step process. This reagent features a bromide group for initial conjugation to nucleophilic amino acid residues and a Boc-protected aminooxy group, which, after deprotection, can react with aldehydes or ketones to form a stable oxime bond. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, making this linker a valuable tool in drug development, proteomics, and diagnostics.

These application notes provide a comprehensive guide to using this compound for protein labeling, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical processes.

Chemical Properties and Reaction Scheme

This compound allows for a sequential conjugation strategy. Initially, the bromide serves as a leaving group in a nucleophilic substitution reaction, typically with the thiol group of a cysteine residue on the protein. Following this initial conjugation and subsequent purification, the Boc protecting group is removed under acidic conditions to reveal the aminooxy functionality. This newly exposed group can then be selectively ligated to a molecule containing an aldehyde or ketone.

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate
CAS Number 918132-15-7
Molecular Formula C13H26BrNO6
Molecular Weight 372.26 g/mol
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, protected from moisture

Experimental Protocols

Protocol 1: Initial Conjugation of this compound to a Protein via Cysteine Alkylation

This protocol describes the initial attachment of the linker to a protein through the reaction of the bromide with a free cysteine residue.

Materials:

  • Protein containing at least one free cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Solution: 1 M N-acetyl-L-cysteine in Reaction Buffer

  • Desalting column (e.g., PD-10)

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free cysteines, add TCEP to a final concentration of a 10-fold molar excess over the protein and incubate at room temperature for 1 hour.

  • Linker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or overnight at 4°C. The reaction should be monitored periodically by LC-MS to assess completion.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Purification Buffer. Collect the protein-containing fractions.

  • Characterization: Analyze the purified protein-linker conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the addition of the linker.

Quantitative Data for Conjugation Reaction:

ParameterRecommended ValueNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation.
Linker Molar Excess20-50 foldMay require optimization depending on the protein and the number of reactive sites.
Reaction pH7.5A slightly basic pH facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability over longer reaction times.
Reaction Time4-24 hoursMonitor reaction progress to determine the optimal time.
Expected Yield > 80% conjugation efficiencyDependent on protein and reaction conditions.
Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Lyophilized protein-Boc-Aminooxy-PEG3 conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen gas supply

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Preparation: If the purified protein-linker conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Solution: Prepare a deprotection solution of 50% TFA in anhydrous DCM.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and stir at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen gas or by using a rotary evaporator.

  • Final Product: The resulting deprotected protein-aminooxy-PEG3 conjugate is typically obtained as a TFA salt and can be reconstituted in a suitable buffer for the next step.

Quantitative Data for Boc Deprotection:

ParameterRecommended ValueNotes
TFA Concentration50% (v/v) in DCMSufficient for rapid and complete deprotection.
Reaction TemperatureRoom TemperatureThe reaction is typically fast at this temperature.
Reaction Time30-60 minutesMonitor by LC-MS to ensure complete removal of the Boc group.
Expected Yield > 95% deprotectionGenerally a very efficient reaction.
Protocol 3: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the final step of conjugating the deprotected protein-aminooxy conjugate to a molecule of interest that bears an aldehyde or ketone functional group.

Materials:

  • Deprotected protein-aminooxy-PEG3 conjugate

  • Aldehyde- or ketone-containing molecule (e.g., a fluorescent dye, a drug molecule)

  • Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (optional catalyst)

  • Anhydrous DMF or DMSO

  • Desalting column or Size-Exclusion Chromatography (SEC) system

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants: Dissolve the deprotected protein-aminooxy conjugate in Ligation Buffer to a concentration of 1-5 mg/mL. Dissolve the aldehyde- or ketone-containing molecule in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.

  • Ligation Reaction: Add a 10 to 30-fold molar excess of the aldehyde/ketone stock solution to the protein solution.

  • Catalysis (Optional but Recommended): For reactions at neutral pH, aniline can be added as a catalyst to a final concentration of 10-50 mM to accelerate the reaction.[1][2] Prepare a fresh stock solution of aniline in the Ligation Buffer.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours. The progress can be monitored by LC-MS or SDS-PAGE (if the conjugated molecule is large enough to cause a noticeable shift).

  • Purification: Purify the final protein conjugate from excess reactants and catalyst using a desalting column for small molecules or SEC for larger conjugates. Equilibrate the column with Purification Buffer.

  • Characterization: Analyze the final purified conjugate by SDS-PAGE, UV-Vis spectroscopy (if the attached molecule has a chromophore), and mass spectrometry to confirm the final product and determine the degree of labeling.

Quantitative Data for Oxime Ligation:

ParameterRecommended ValueNotes
Reaction pH7.0With an aniline catalyst, neutral pH is optimal for preserving protein stability.
Aldehyde/Ketone Molar Excess10-30 foldOptimization may be required based on the reactivity of the carbonyl group.
Aniline Catalyst Conc.10-50 mMAniline significantly accelerates the rate of oxime bond formation at neutral pH.[1][2]
Reaction TemperatureRoom TemperatureGenerally sufficient for efficient ligation.
Reaction Time2-4 hoursTypically reaches completion within this timeframe with a catalyst.
Expected Yield > 70% ligation efficiencyDependent on the specific reactants and conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Protein Protein with Free Cysteine Conjugation Conjugation Reaction (pH 7.5) Protein->Conjugation Linker Boc-Aminooxy-PEG3-Br Linker->Conjugation Protein_Linker Protein-S-PEG3-Aminooxy-Boc Conjugation->Protein_Linker Deprotection Deprotection (TFA/DCM) Protein_Linker->Deprotection Deprotected_Protein Protein-S-PEG3-Aminooxy Deprotection->Deprotected_Protein Ligation Oxime Ligation (pH 7.0, Aniline) Deprotected_Protein->Ligation Label Aldehyde/Ketone Label Label->Ligation Final_Product Labeled Protein Ligation->Final_Product

Caption: Experimental workflow for protein labeling.

chemical_reactions cluster_alkylation Nucleophilic Substitution (Alkylation) cluster_ligation Oxime Ligation Protein_SH Protein-SH Alkylated_Protein Protein-S-PEG-ONH-Boc Protein_SH->Alkylated_Protein + Br_PEG_Boc Br-PEG-ONH-Boc HBr HBr Alkylated_Protein->HBr + Deprotected_Aminooxy Protein-S-PEG-ONH2 Oxime_Product Protein-S-PEG-O-N=CH-R Deprotected_Aminooxy->Oxime_Product + Aldehyde R-CHO Water H2O Oxime_Product->Water +

Caption: Key chemical reactions in the labeling process.

References

Application Notes and Protocols for the Reaction of Boc-Aminooxy-PEG3-bromide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-Aminooxy-PEG3-bromide in bioconjugation reactions with aldehyde-containing molecules. This heterobifunctional linker is a valuable tool for creating stable oxime linkages in various applications, including peptide modification, protein labeling, and the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile crosslinker featuring two distinct reactive functionalities connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected aminooxy group allows for a controlled, two-step conjugation strategy. Following deprotection under acidic conditions, the free aminooxy group reacts specifically and efficiently with aldehydes or ketones to form a highly stable oxime bond.[1][2] The bromide terminus serves as a good leaving group for nucleophilic substitution reactions, enabling the attachment of the linker to various substrates.[3] The integrated PEG spacer enhances the solubility and bioavailability of the resulting conjugates.[4]

This chemoselective ligation, known as oxime ligation, is a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions without interfering with most biological functional groups.[5][6] The stability of the oxime bond is significantly greater than that of imine or hydrazone linkages.[7] The reaction rate can be substantially accelerated by nucleophilic catalysts, such as aniline and its derivatives, particularly at neutral pH.[8][9]

Key Applications

  • Peptide and Protein Modification: Site-specific PEGylation of peptides and proteins to improve their pharmacokinetic properties, such as increased serum half-life and enhanced solubility.[2]

  • Antibody-Drug Conjugates (ADCs): Used as a linker to connect a cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[10][11]

  • Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, carbohydrates, or nucleic acids for detection and imaging purposes.[12]

  • Surface Functionalization: Modification of surfaces to introduce specific functionalities for various biomedical and material science applications.

Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in the reaction of this compound with an aldehyde-containing molecule. The overall process involves two main stages: Boc deprotection and oxime ligation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected aminooxy-PEG3-bromide (as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the free aminooxy-PEG3-bromide.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol details the reaction of the deprotected aminooxy-PEG3-bromide with an aldehyde to form a stable oxime bond. The reaction can be performed under acidic conditions or at neutral pH with a catalyst.

Materials:

  • Deprotected Aminooxy-PEG3-bromide (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule

  • For Uncatalyzed Reaction (Acidic pH): 100 mM Sodium Acetate Buffer, pH 4.5-5.5

  • For Catalyzed Reaction (Neutral pH): 100 mM Phosphate Buffer, pH 6.5-7.5

  • Aniline or p-phenylenediamine (catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (as co-solvent if needed)

  • Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

A. Uncatalyzed Ligation (Acidic Conditions)

  • Dissolve the aldehyde-containing molecule in the sodium acetate buffer (pH 4.5-5.5) to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected aminooxy-PEG3-bromide in the same buffer.

  • Add the aminooxy-PEG3-bromide solution to the aldehyde solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy compound is often used to drive the reaction to completion.[1]

  • Incubate the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

B. Catalyzed Ligation (Neutral Conditions)

  • Dissolve the aldehyde-containing molecule in the phosphate buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL. If solubility is an issue, a co-solvent like DMF or DMSO can be added (up to 20% v/v).[1]

  • Dissolve the deprotected aminooxy-PEG3-bromide in the same buffer.

  • Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMF).

  • Add the aminooxy-PEG3-bromide solution to the aldehyde solution (1.5 to 5 equivalents).

  • Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[1]

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

C. Work-up and Purification

  • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

  • Purify the conjugate using a suitable method based on the properties of the final product. Common methods include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying peptides and small molecule conjugates.

    • Size-Exclusion Chromatography (SEC): Useful for separating larger bioconjugates from smaller, unreacted molecules.

  • Characterize the purified product by LC-MS to confirm the molecular weight and by NMR to verify the structure.[13][14]

Data Presentation

The efficiency of the oxime ligation is highly dependent on the reaction conditions. The following tables summarize key quantitative data for optimizing the reaction.

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate

pHCatalyst (Concentration)Relative Reaction RateNotes
4.5-5.5NoneModerateOptimal pH range for uncatalyzed reactions.[8]
7.0NoneSlowThe reaction is significantly slower at neutral pH without a catalyst.[15]
7.0Aniline (10-100 mM)FastAniline significantly accelerates the reaction at neutral pH.[12]
7.0p-Phenylenediamine (2-10 mM)Very Fastp-Phenylenediamine is a more efficient catalyst than aniline at neutral pH, providing up to a 120-fold rate increase compared to the uncatalyzed reaction.[8]

Table 2: Typical Reaction Parameters for Oxime Ligation

ParameterUncatalyzed (Acidic pH)Catalyzed (Neutral pH)
pH 4.5 - 5.56.5 - 7.5
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2 - 16 hours1 - 4 hours
Aminooxy:Aldehyde Ratio 1.5:1 to 5:11.5:1 to 5:1
Catalyst Concentration N/AAniline: 10-100 mM
p-Phenylenediamine: 2-10 mM

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of an aldehyde-containing molecule with this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product boc_linker This compound deprotection Boc Deprotection (TFA/DCM) boc_linker->deprotection aldehyde_mol Aldehyde-containing Molecule ligation Oxime Ligation (pH 4.5-7.5) aldehyde_mol->ligation deprotection->ligation Deprotected Linker purification Purification (HPLC/SEC) ligation->purification Crude Conjugate characterization Characterization (LC-MS, NMR) purification->characterization final_product Purified Conjugate characterization->final_product reaction_mechanism cluster_catalysis Aniline Catalysis reagents R1-CHO (Aldehyde) + R2-O-NH2 (Aminooxy) intermediate Hemiaminal Intermediate reagents->intermediate schiff_base Schiff Base Intermediate product R1-CH=N-O-R2 (Oxime) intermediate->product - H2O water H2O aniline Aniline (Catalyst) schiff_base->product + R2-O-NH2 - Aniline

References

Application Notes and Protocols for Oxime Ligation with Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This reaction is a cornerstone of modern bioconjugation due to its reliability, mild reaction conditions, and the stability of the resulting conjugate.[1][2] The use of a polyethylene glycol (PEG) spacer, such as in Boc-Aminooxy-PEG3-bromide, offers the additional advantages of increased solubility, stability, and improved pharmacokinetic profiles of the resulting bioconjugates.[1][3]

Key Advantages:

  • High Stability: The oxime bond is significantly more stable than other linkages like imines or hydrazones, particularly at physiological pH.[1]

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers, preserving the delicate structures of biomolecules.[1]

  • Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other, preventing unwanted side reactions with other functional groups present in proteins and other biomolecules.[1]

  • Improved Pharmacokinetics: The hydrophilic PEG linker can increase the hydrodynamic radius of the conjugated molecule, which can lead to reduced renal clearance and an extended in-vivo half-life.[1]

Compound Profile: this compound

  • Chemical Name: tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate

  • Molecular Formula: C₁₃H₂₆BrNO₆

  • Molecular Weight: 372.26 g/mol

  • CAS Number: 918132-15-7

This reagent is a heterobifunctional linker. The bromide is a good leaving group for nucleophilic substitution, while the Boc-protected aminooxy group allows for subsequent oxime ligation after deprotection. The PEG3 spacer enhances water solubility.[3][4]

Applications in Research and Drug Development

The unique properties of oxime ligation with PEGylated reagents have led to its widespread adoption in several key areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies allows for targeted delivery to cancer cells, minimizing off-target toxicity.

  • PEGylation of Proteins and Peptides: Modification of therapeutic proteins and peptides with PEG can enhance their stability, solubility, and circulation half-life, leading to improved therapeutic efficacy.[1]

  • Development of PET Tracers: The rapid and efficient nature of oxime ligation is particularly advantageous for the labeling of biomolecules with short-lived radioisotopes like ¹⁸F for use in Positron Emission Tomography (PET) imaging.[2]

  • Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors, diagnostic arrays, and other advanced materials.[1]

Quantitative Data Presentation

The efficiency of oxime ligation is influenced by several key parameters. The following tables provide a summary of quantitative data to guide reaction optimization.

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction RateNotes
4.0 - 5.0Optimal (uncatalyzed)The reaction rate is generally highest in slightly acidic conditions for uncatalyzed reactions.[5]
6.5 - 7.5Moderate to High (catalyzed)With a catalyst like aniline, the reaction can proceed efficiently at or near neutral pH.[5]

Table 2: Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationFold-Increase in Rate (Approx.)Notes
Aniline10-100 mMUp to 40xA commonly used catalyst that significantly accelerates the reaction at neutral pH.[5]
p-Phenylenediamine2-10 mMUp to 120xA highly effective catalyst, particularly at neutral pH, and can be used at lower concentrations than aniline.
m-PhenylenediamineVariesUp to 15x (vs. aniline)A more recent discovery, this catalyst has shown significantly higher efficiency than aniline in certain applications.

Experimental Protocols

Herein are detailed protocols for the use of this compound in a two-step conjugation process, followed by the oxime ligation reaction.

Protocol 1: Conjugation of this compound to a Biomolecule

This protocol describes the initial conjugation of the linker to a biomolecule via its bromide group. The example provided is for reaction with a thiol group (e.g., cysteine residue), but it can be adapted for other nucleophiles.

Materials:

  • Biomolecule containing a free thiol group (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.2-7.5, containing 5 mM EDTA

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL. If the buffer was not prepared with degassed water, degas the solution for 15-30 minutes to minimize oxidation of the thiol groups.

  • Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected biomolecule conjugate from Protocol 1

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

  • Nitrogen or Argon gas source

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Lyophilization (Optional): For ease of handling, the purified conjugate from Protocol 1 can be lyophilized.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution. If the conjugate is in solution, it may be possible to add TFA directly, but this should be optimized for the specific biomolecule to avoid denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by mass spectrometry.

  • Solvent Removal: Remove the TFA and DCM by drying under a stream of nitrogen or argon gas, followed by vacuum desiccation.

  • Purification: Redissolve the deprotected conjugate in a suitable buffer and purify using SEC or dialysis to remove residual TFA. The deprotected conjugate is often obtained as a TFA salt.[5]

Protocol 3: Oxime Ligation

This protocol describes the final step of conjugating the aminooxy-functionalized biomolecule with a molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected aminooxy-functionalized biomolecule from Protocol 2

  • Aldehyde or ketone-containing molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer: 100 mM acetate buffer, pH 4.5-5.5 (for uncatalyzed reaction) or 100 mM phosphate buffer, pH 6.5-7.5 (for catalyzed reaction)

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Reactant Preparation: Dissolve the deprotected aminooxy-biomolecule and the aldehyde/ketone-containing molecule in the chosen reaction buffer. A 1.5- to 5-fold molar excess of the smaller molecule is typically used.

  • Catalyst Addition (if applicable): If performing a catalyzed reaction at near-neutral pH, add the catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[5]

  • Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, affinity chromatography) to remove excess reagents and catalyst.

  • Final Characterization: Characterize the final conjugate for purity, identity, and concentration using methods such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, and functional assays as appropriate.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Initial Conjugation cluster_protocol2 Protocol 2: Boc Deprotection cluster_protocol3 Protocol 3: Oxime Ligation p1_start Biomolecule (with -SH) p1_reaction Nucleophilic Substitution p1_start->p1_reaction p1_reagent Boc-Aminooxy-PEG3-Br p1_reagent->p1_reaction p1_product Boc-Aminooxy-PEG3-Biomolecule p1_reaction->p1_product p1_purify Purification (SEC/Dialysis) p1_product->p1_purify p2_reaction Acidic Deprotection p1_purify->p2_reaction p2_reagent TFA/DCM p2_product H2N-O-PEG3-Biomolecule p2_reaction->p2_product p2_purify Purification (SEC/Dialysis) p2_product->p2_purify p3_reaction Oxime Bond Formation p2_purify->p3_reaction p3_reagent Molecule with Aldehyde/Ketone p3_reagent->p3_reaction p3_product Final Conjugate p3_reaction->p3_product p3_purify Final Purification p3_product->p3_purify

Caption: Experimental workflow for bioconjugation using this compound.

oxime_ligation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aminooxy R1-O-NH2 (Aminooxy group) intermediate Hemialkoxamine aminooxy->intermediate + carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) carbonyl->intermediate oxime R1-O-N=C(R2)-R3 (Oxime bond) intermediate->oxime - H2O water H2O

Caption: Chemical mechanism of oxime bond formation.

References

Application Notes and Protocols for Surface Modification using Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-Aminooxy-PEG3-bromide for the functionalization of surfaces. This heterobifunctional linker is an essential tool for creating biocompatible and reactive surfaces for the immobilization of biomolecules, drug delivery systems, and the development of advanced biosensors.

Introduction

This compound is a versatile crosslinker featuring a terminal tert-butyloxycarbonyl (Boc) protected aminooxy group and a bromide functional group, separated by a 3-unit polyethylene glycol (PEG) spacer. The bromide serves as an effective leaving group for nucleophilic substitution, allowing for the covalent attachment of the linker to surfaces functionalized with nucleophiles such as amines or thiols. The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes non-specific protein adsorption on the modified surface. Following immobilization, the Boc protecting group can be readily removed under mild acidic conditions to expose the aminooxy group. This aminooxy group can then specifically react with aldehydes or ketones via oxime ligation to covalently attach a wide range of biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C13H26BrNO6
Molecular Weight 372.26 g/mol
Purity Typically >95%
Appearance Liquid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C for long-term stability

Mechanism of Surface Modification

The surface modification process using this compound is a two-stage process. The first stage involves the immobilization of the linker onto a suitably functionalized surface. The second stage consists of the deprotection of the Boc group and subsequent conjugation of a target molecule.

Stage 1: Immobilization via Nucleophilic Substitution

The bromide end of the linker readily reacts with surface-bound nucleophiles, such as primary amines or thiols, through an SN2 reaction. This results in the covalent attachment of the Boc-protected PEG linker to the surface.

Stage 2: Boc Deprotection and Oxime Ligation

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a terminal aminooxy group. This highly reactive group can then form a stable oxime bond with an aldehyde or ketone-functionalized biomolecule.

Below is a diagram illustrating the overall workflow for surface modification.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Deprotection & Conjugation A Amine-Functionalized Surface C Immobilized Boc-Aminooxy-PEG3 A->C Nucleophilic Substitution B Boc-Aminooxy-PEG3-Br B->C D Aminooxy-PEG3 Surface C->D Boc Deprotection (e.g., TFA) F Biomolecule-Conjugated Surface D->F Oxime Ligation E Aldehyde/Ketone -tagged Biomolecule E->F G Boc-NH-O-PEG-Surface Boc-NH-O-PEG-Surface H2N-O-PEG-Surface H2N-O-PEG-Surface Boc-NH-O-PEG-Surface->H2N-O-PEG-Surface TFA / DCM G Surface-PEG-O-NH2 Surface-PEG-O-NH2 Surface-PEG-O-N=CH-Biomolecule Surface-PEG-O-N=CH-Biomolecule Surface-PEG-O-NH2->Surface-PEG-O-N=CH-Biomolecule R-CHO (Biomolecule) Aniline catalyst, pH ~6

Application Notes and Protocols: Deprotection of Boc Group in Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in organic synthesis, particularly valued in the fields of bioconjugation, antibody-drug conjugates (ADCs), and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2] Boc-Aminooxy-PEG3-bromide is a heterobifunctional linker that features a Boc-protected aminooxy group and a terminal bromide. The Boc group prevents premature reactions of the aminooxy moiety.[3] Deprotection is a critical step to expose the reactive aminooxy group, enabling it to react with aldehydes or ketones to form stable oxime bonds, a common strategy in bioconjugation.[3][4] The bromide end serves as a reactive site for nucleophilic substitution.[5][6] This document provides detailed protocols for the acidic deprotection of this compound.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[1] The process begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][7][8] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide (CO2), and the deprotected aminooxy group.[1][7][8] The tert-butyl cation can be neutralized by scavengers or deprotonate to form isobutylene gas.[1]

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Aminooxy (R-ONH-Boc) H_ion + H⁺ Boc_Protected->H_ion Protonated Protonated Intermediate H_ion->Protonated Protonation Carbamic_Acid Carbamic Acid Intermediate (R-ONH-COOH) Protonated->Carbamic_Acid Fragmentation tButyl tert-Butyl Cation Protonated->tButyl Free_Amine Deprotected Aminooxy (R-ONH₂) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl->Isobutylene - H⁺ Experimental_Workflow Start Start: This compound Dissolve Dissolve in appropriate solvent (e.g., DCM) Start->Dissolve Add_Acid Add Deprotection Reagent (e.g., TFA) Dissolve->Add_Acid React Stir at Room Temperature (30-60 min) Add_Acid->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: Remove acid and solvent Monitor->Workup Complete Purify Purification (if necessary) Workup->Purify Product Final Product: Aminooxy-PEG3-bromide Salt Workup->Product Sufficiently Pure Purify->Product Pure Oxime_Ligation Aminooxy Deprotected Aminooxy-PEG3-Br (H₂N-O-PEG3-Br) Plus + Aminooxy->Plus Aldehyde Aldehyde/Ketone-containing Molecule (R-CHO) Oxime Stable Oxime Linkage (R-CH=N-O-PEG3-Br) Aldehyde->Oxime Oxime Ligation (pH 4.0-7.5) Plus->Aldehyde

References

Application Notes and Protocols for Boc-Aminooxy-PEG3-bromide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-Aminooxy-PEG3-bromide for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

This compound is a versatile, heterobifunctional linker that offers significant advantages in PROTAC synthesis. Its structure incorporates three key features:

  • A Boc-protected aminooxy group : This functionality allows for a highly selective "click-type" reaction with an aldehyde or ketone on a binding ligand to form a stable oxime bond.[4][5][6][7] This chemoselective ligation is a cornerstone of the "split PROTAC" assembly strategy, which enables the modular and rapid combination of different warheads and E3 ligase ligands.[1][4]

  • A three-unit polyethylene glycol (PEG) chain : The PEG component enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule.[3] The flexibility of the PEG chain is also crucial for facilitating the optimal orientation of the POI and E3 ligase to form a stable and productive ternary complex.[3]

  • A terminal bromide : Bromine is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles such as amines, phenols, or thiols present on the other binding ligand. This allows for a straightforward covalent attachment to complete the PROTAC synthesis.

This combination of features makes this compound an ideal tool for efficiently generating libraries of PROTACs for structure-activity relationship (SAR) studies and optimizing lead candidates.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC design.

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate
Molecular Formula C13H26BrNO6
Molecular Weight 372.26 g/mol
CAS Number 918132-15-7
Appearance Refer to Certificate of Analysis
Purity >95%
Solubility Soluble in DMSO, DCM, DMF
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Application: Synthesis of a BRD4-Targeting PROTAC

To illustrate the application of an aminooxy-PEG linker in PROTAC synthesis, we will outline the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of oncogene expression, making it a prime target in cancer therapy.[3] The synthesis will employ a "split PROTAC" strategy, reacting an aldehyde-functionalized analog of the BRD4 inhibitor JQ1 with a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with this compound.

Signaling Pathway of BRD4 Degradation

The degradation of BRD4 by a PROTAC disrupts its function in transcriptional regulation, leading to the downregulation of oncogenes like c-MYC and subsequently inhibiting cancer cell proliferation.

BRD4_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Transcription BRD4->cMYC Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC Inhibits Cell_Proliferation Cancer Cell Proliferation cMYC->Cell_Proliferation Promotes

Caption: PROTAC-mediated degradation of BRD4 leading to c-MYC downregulation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of a BRD4-targeting PROTAC using an aminooxy-PEG linker.

Experimental Workflow

The overall workflow for developing and evaluating a novel PROTAC involves synthesis, purification, and a series of in vitro and cell-based assays.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Purification->Characterization Degradation Protein Degradation (Western Blot) Characterization->Degradation Target_Engagement Target Engagement (NanoBRET) Characterization->Target_Engagement Permeability Cell Permeability (PAMPA) Characterization->Permeability Function Functional Assays (Cell Viability) Degradation->Function

Caption: A typical experimental workflow for PROTAC development and evaluation.

Protocol 1: Synthesis of VHL-Linker-Aminooxy Intermediate

This protocol describes the initial step of attaching the this compound linker to the VHL E3 ligase ligand.

Materials:

  • VHL ligand with a nucleophilic handle (e.g., a phenol or amine)

  • This compound

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the VHL-Linker-O-N(H)-Boc intermediate.

Protocol 2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to reveal the reactive aminooxy group.

Materials:

  • VHL-Linker-O-N(H)-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the VHL-Linker-O-N(H)-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting VHL-Linker-ONH₂ can be used in the next step without further purification.

Protocol 3: Oxime Ligation to Synthesize the Final PROTAC

This protocol describes the final "click" reaction to form the PROTAC.

Materials:

  • VHL-Linker-ONH₂ intermediate

  • (+)-JQ1-aldehyde (or another aldehyde-functionalized POI ligand)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetic acid (optional, as a catalyst)

  • Reverse-phase HPLC for purification

Procedure:

  • Prepare a 10 mM stock solution of (+)-JQ1-aldehyde in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the VHL-Linker-ONH₂ intermediate in anhydrous DMSO.

  • In a clean vial, mix equal molar equivalents of the (+)-JQ1-aldehyde and VHL-Linker-ONH₂ stock solutions. For example, mix 100 µL of each.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting PROTAC by reverse-phase HPLC.

Protocol 4: Western Blot for BRD4 Degradation

This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of the synthesized PROTAC.

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for the western blot.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities. Normalize the BRD4 band intensity to the loading control for each sample. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Quantitative Data Presentation

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The following tables summarize representative data for BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation and cellular activity.[3]

Table 1: In-Cell BRD4 Degradation by JQ1-PEG-VHL PROTACs
LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cellular Properties of JQ1-PEG-VHL PROTACs
LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC₅₀ (nM)
PEG31.865
PEG41.530
PEG5 1.3 25
PEG61.140

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

The data indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC₅₀ and highest Dₘₐₓ values, alongside strong cellular target engagement.[3] This highlights the necessity of fine-tuning the linker length for optimal PROTAC performance.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining the chemoselectivity of oxime ligation with the reactivity of a bromide leaving group, facilitates a modular and efficient approach to PROTAC library synthesis. The inclusion of a PEG chain confers favorable physicochemical properties, such as enhanced solubility. By enabling the rapid generation and evaluation of diverse PROTAC structures, this linker technology accelerates the optimization process, paving the way for the development of novel and potent protein degraders for therapeutic applications.

References

Application Notes and Protocols for the Conjugation and Analysis of Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-Aminooxy-PEG3-bromide in bioconjugation, with a focus on the analytical techniques required for successful synthesis and characterization of the resulting conjugates. This heterobifunctional linker is a valuable tool for drug development, proteomics, and diagnostic applications, enabling the stable and specific linkage of molecules through oxime bond formation.

Introduction to this compound Conjugation

This compound is a versatile crosslinker featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal bromide. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime linkage, a reaction known as oxime ligation. The three-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker arm. The terminal bromide is a good leaving group for nucleophilic substitution reactions, allowing for an alternative conjugation strategy.[1][2]

The Boc protecting group ensures the stability of the aminooxy functionality and allows for a controlled, stepwise conjugation strategy. It can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the reactive aminooxy group for subsequent oxime ligation.[3]

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction that proceeds readily in aqueous buffers, making it ideal for the modification of sensitive biomolecules. The reaction is catalyzed by nucleophilic catalysts such as aniline and its derivatives, with the reaction rate being pH-dependent. Aldehydes are generally more reactive than ketones in forming oxime bonds.[4][5] The stability of the resulting oxime bond is a key advantage over other conjugation chemistries.[4]

Experimental Protocols

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to generate the free aminooxy functionality for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG3-bromide as a TFA salt.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

Objective: To conjugate the deprotected Aminooxy-PEG3-bromide to a target molecule containing an aldehyde or ketone functional group.

Materials:

  • Deprotected Aminooxy-PEG3-bromide (from section 3.1)

  • Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline (catalyst, optional)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for dissolving reagents)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL (or 1-10 mM for small molecules).

  • Prepare a stock solution of deprotected Aminooxy-PEG3-bromide in a minimal amount of anhydrous DMF or DMSO.

  • If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).

  • In a reaction vial, add the solution of your carbonyl-containing molecule.

  • Add the Aminooxy-PEG3-bromide stock solution to the reaction mixture. A molar excess (e.g., 5 to 20 equivalents) is often used to drive the reaction to completion.

  • If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Gently mix the components and allow the reaction to proceed at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

Analytical Techniques for Characterization and Quantification

A multi-faceted analytical approach is essential to confirm the identity, purity, and stability of the final conjugate.

High-Performance Liquid Chromatography (HPLC)

Objective: To monitor reaction progress, assess purity, and purify the final conjugate.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector is commonly used.

  • Column: A C18 reversed-phase column is suitable for separating the conjugate from starting materials and byproducts based on hydrophobicity.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with an additive like 0.1% TFA or formic acid is typically employed.

  • Detection: UV absorbance is monitored at a wavelength where the conjugate or one of its components absorbs (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues). For molecules lacking a strong chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) can be used.

Data Presentation:

Compound Retention Time (min) Purity (%)
Starting Material (Aldehyde/Ketone)5.2>98
Deprotected Aminooxy-PEG3-bromide3.8>95
Conjugate8.5>95 (after purification)
Note: Retention times are illustrative and will vary depending on the specific molecules and chromatographic conditions.
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate and identify the degree of conjugation.

Methodology:

  • Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common techniques for analyzing PEGylated molecules. ESI-MS is often coupled with LC for online analysis (LC-MS).

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the expected mass of the conjugate. For heterogeneous conjugations (e.g., multiple PEG linkers attached to a protein), a distribution of peaks will be observed, allowing for the determination of the average degree of conjugation.

Data Presentation:

Compound Expected Mass (Da) Observed Mass (Da)
Starting Material (Aldehyde/Ketone)1500.01500.2
Deprotected Aminooxy-PEG3-bromide271.1 (as free base)272.1 [M+H]⁺
Conjugate1753.11754.1 [M+H]⁺
Note: Masses are illustrative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the formation of the oxime bond and the overall structure.

Methodology:

  • ¹H NMR: Provides information on the proton environments. Key signals to identify include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the protons on the carbon of the newly formed oxime bond, and the disappearance of the aldehyde proton.

  • ¹³C NMR: Provides information on the carbon skeleton, confirming the presence of all expected carbon atoms in the conjugate.

  • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.

Data Presentation:

Functional Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
PEG (-O-CH₂-CH₂-)~3.6~70
Boc (-C(CH₃)₃)~1.4~28, ~80
Aldehyde (-CHO)~9.5-10.5~190-200
Oxime (C=N-O)~7.5-8.5 (for C-H)~150-160
Note: Chemical shifts are approximate and can vary based on the molecular structure and solvent.

Visualization of Workflows and Reactions

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Oxime Ligation cluster_analysis Analysis start This compound deprotection Treat with TFA/DCM start->deprotection workup Neutralization & Work-up deprotection->workup deprotected_linker Aminooxy-PEG3-bromide workup->deprotected_linker reaction Mix with Deprotected Linker (pH 6-7, +/- Aniline) deprotected_linker->reaction target Aldehyde/Ketone Molecule target->reaction purification HPLC Purification reaction->purification conjugate Final Conjugate purification->conjugate hplc HPLC conjugate->hplc ms Mass Spectrometry conjugate->ms nmr NMR conjugate->nmr

Caption: Experimental workflow for this compound conjugation and analysis.

oxime_ligation_pathway reagent1 R1-CHO (Aldehyde) intermediate Hemiaminal Intermediate reagent1->intermediate + reagent2 H2N-O-PEG3-Br (Aminooxy-PEG3-bromide) reagent2->intermediate catalyst Aniline (Catalyst) catalyst->intermediate accelerates product R1-CH=N-O-PEG3-Br (Oxime Conjugate) intermediate->product - H2O water H2O

Caption: Signaling pathway of aniline-catalyzed oxime ligation.

analytical_techniques_relationship cluster_purification Purification & Purity cluster_identification Identification & Structure conjugation_reaction Conjugation Reaction Mixture hplc HPLC conjugation_reaction->hplc Monitor & Purify ms Mass Spectrometry hplc->ms Analyze Fractions nmr NMR Spectroscopy hplc->nmr Analyze Purified Product ms->nmr Complementary Information

Caption: Logical relationship between analytical techniques for conjugate characterization.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Aminooxy-PEG3-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Aminooxy-PEG3-bromide applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile linker. The following information will help you address common challenges, particularly low reaction yields, and provide you with structured guidance for your experiments.

Frequently Asked questions (FAQs)

Q1: I am observing a low yield in my conjugation reaction with this compound. What are the common causes?

Low yields in conjugation reactions with this compound can stem from several factors related to the reactants, reaction conditions, and purification process. The most common culprits include:

  • Suboptimal Reaction pH: The nucleophilicity of your target molecule (e.g., amine or thiol) is highly dependent on the pH of the reaction buffer.

  • Degradation of the Linker: this compound can degrade, especially with improper storage or handling. The bromide is a good leaving group, but the molecule's stability can be compromised under certain conditions.[1]

  • Issues with the Nucleophile: The target nucleophile on your biomolecule may be sterically hindered or may have lower reactivity than anticipated. For thiols, disulfide bonds may not be fully reduced.

  • Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (like Tris) or other nucleophiles can compete with your target molecule for the linker.[2]

  • Incorrect Stoichiometry: An insufficient molar excess of the linker over the nucleophilic substrate can lead to an incomplete reaction.[2]

  • Challenges in Purification: PEGylated compounds can be challenging to purify, which may lead to product loss and an apparent low yield. The heterogeneity of the reaction mixture, containing unreacted starting materials and potentially multi-PEGylated species, complicates purification.

Q2: How does pH affect the reaction of this compound with different nucleophiles?

The pH of the reaction is a critical parameter. The bromide end of the linker reacts via a nucleophilic substitution (SN2) reaction.[3]

  • For Thiol Nucleophiles (e.g., Cysteine residues): The reaction requires the deprotonated thiolate anion (S-), which is more nucleophilic than the protonated thiol (SH). Therefore, the pH should be slightly above the pKa of the thiol group (typically ~8.5) to ensure a sufficient concentration of the thiolate. A common pH range is 7.0-8.5.[4]

  • For Amine Nucleophiles (e.g., Lysine residues): Primary amines need to be in their neutral, deprotonated state (NH2) to be nucleophilic. A pH above the pKa of the amine's conjugate acid (typically ~9-10.5 for lysine) is ideal. However, to maintain the stability of many biomolecules, a reaction pH of 8.0-9.0 is often a practical compromise.

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are crucial to maintain the reagent's activity.

  • Storage: The compound should be stored at -20°C for long-term stability (months to years) and at 0-4°C for short-term storage (days to weeks), protected from light and moisture.[1]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. If making a stock solution, use an anhydrous solvent such as DMSO or DMF. It is recommended to prepare solutions fresh for each experiment.[2]

Q4: I suspect my target nucleophile is sterically hindered. How can I improve the reaction yield?

Steric hindrance can significantly lower the reaction rate.[3] Consider the following strategies:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) can help improve yields.[4]

  • Increase Molar Excess of the Linker: A higher concentration of the linker can help drive the reaction to completion. A 10-20 fold molar excess is a good starting point for optimization.[2]

  • Consider a Longer PEG Linker: If steric hindrance is a persistent issue, using a similar linker with a longer PEG chain may provide the necessary spatial separation for the reaction to occur efficiently.

Q5: What are the common side reactions, and how can they be minimized?

Side reactions can consume your starting materials and complicate purification.

  • Reaction with Buffer Components: Avoid nucleophilic buffers like Tris. Opt for non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[2]

  • Hydrolysis of the Linker: While generally stable, prolonged exposure to aqueous environments, especially at non-optimal pH, can lead to hydrolysis.

  • Oxidation of Thiols: If working with thiol nucleophiles, ensure your buffers are deoxygenated and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols back to disulfides.

Q6: What are the key considerations for purifying the final PEGylated product?

The purification of PEGylated molecules can be complex due to the physicochemical properties of PEG.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and excess linker.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the charges on a protein, so optimizing the pH and using a shallow salt gradient is often necessary for good separation.

  • Reversed-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity and can provide high-resolution purification.

  • Tangential Flow Filtration (TFF): This can be a useful alternative for removing low molecular weight impurities.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yield issues in your this compound reactions.

Observation Potential Cause Recommended Solution
Low or no product formation (confirmed by LC-MS or SDS-PAGE) Reagent Degradation Ensure this compound has been stored correctly at -20°C. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Inactive Nucleophile For thiols, confirm disulfide bonds are fully reduced using Ellman's reagent. For amines, ensure the pH is appropriate to have a sufficient concentration of the deprotonated form.
Incorrect Buffer Composition Use non-nucleophilic buffers like PBS, HEPES, or borate. Avoid Tris or other primary amine-containing buffers.
Suboptimal pH Optimize the reaction pH. For thiols, a range of 7.0-8.5 is recommended. For amines, a range of 8.0-9.0 is a common starting point.
Incomplete reaction with a mixture of starting material and product Insufficient Molar Ratio Increase the molar excess of this compound. A 10-20 fold excess over the substrate is a typical starting point for optimization.[2]
Short Reaction Time/Low Temperature Increase the incubation time (e.g., overnight at 4°C) or modestly increase the temperature (e.g., to room temperature), while monitoring the stability of your biomolecule.[4]
Steric Hindrance Consider using a linker with a longer PEG chain to overcome spatial inaccessibility of the reactive site.
Product is formed, but yield is low after purification Product Loss During Purification Optimize your purification strategy. For SEC, ensure the column has the appropriate pore size. For IEX, use a shallow gradient. Consider alternative methods like TFF.
Product Precipitation/Aggregation The change in surface properties after PEGylation can sometimes cause aggregation.[2] Try adding solubility-enhancing excipients like arginine or performing the reaction at a lower protein concentration.

Experimental Protocols

Below is a general protocol for the conjugation of this compound to a thiol-containing protein. This protocol should be optimized for your specific application.

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Deoxygenated PBS, HEPES, or borate buffer, pH 7.0-8.5, containing 1-5 mM EDTA.

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Solution: L-cysteine or 2-mercaptoethanol.

  • Anhydrous DMSO or DMF.

  • Desalting column for buffer exchange.

Protocol:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce them.

    • Remove the excess TCEP using a desalting column, exchanging the protein into the fresh reaction buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, prepare a 10-50 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle mixing.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10% v/v) to avoid protein denaturation.[2]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for your system.

  • Quenching the Reaction:

    • Add a quenching reagent like L-cysteine to a final concentration of 10-50 mM to react with any excess this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove the unreacted linker, quenching reagent, and any unreacted protein.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the degree of PEGylation.

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p Protein Preparation (Dissolve & Reduce) c Conjugation (Mix Protein & Linker) p->c l Linker Preparation (Dissolve in DMSO/DMF) l->c q Quenching (Add L-cysteine) c->q pur Purification (e.g., SEC) q->pur char Characterization (SDS-PAGE, MS) pur->char

General experimental workflow for conjugation.

Troubleshooting_Flowchart start Low Yield Observed check_reagents Check Reagents: - Linker age/storage? - Nucleophile activity? start->check_reagents check_conditions Check Reaction Conditions: - pH optimal? - Buffer non-nucleophilic? check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagents: - Use fresh linker - Confirm nucleophile state check_reagents->optimize_reagents Issue Found check_purification Review Purification: - Method appropriate? - Product loss? check_conditions->check_purification Conditions OK optimize_conditions Optimize Conditions: - Adjust pH - Change buffer - Increase linker excess - Increase reaction time check_conditions->optimize_conditions Issue Found optimize_purification Optimize Purification: - Change column/gradient - Consider alternative method check_purification->optimize_purification Issue Found success Yield Improved optimize_reagents->success optimize_conditions->success optimize_purification->success

A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Boc-Aminooxy-PEG3-bromide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional crosslinker.[1] It contains a tert-butyloxycarbonyl (Boc) protected aminooxy group on one end and a bromide on the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2] The bromide is an excellent leaving group for nucleophilic substitution reactions with groups like amines or thiols.[2][3] The Boc-protected aminooxy group, after deprotection, can react with aldehydes or ketones to form a stable oxime bond.[4][5] The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2]

Q2: What is the general workflow for a two-step conjugation using this reagent?

A2: The process involves two primary stages:

  • Initial Conjugation: The bromide end of the molecule is reacted with a nucleophilic group (e.g., a primary amine or thiol) on the target molecule.[3][6]

  • Boc Deprotection and Oxime Ligation: The Boc protecting group is removed from the aminooxy group under acidic conditions.[4][7] The now-exposed aminooxy group is then ready to react with a molecule containing an aldehyde or ketone to form an oxime linkage.[4][5]

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to keep the reagent at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is suitable.[2] The compound is typically shipped at ambient temperature as it is stable for a few weeks under these conditions.[2] It is soluble in organic solvents like DMSO, DMF, and DCM.[1]

Q4: Why is the PEG spacer beneficial?

A4: The polyethylene glycol (PEG) spacer is hydrophilic, which increases the solubility of the reagent and the final conjugate in aqueous buffers.[1][2] PEGylation can also enhance the stability and pharmacokinetic properties of biotherapeutics, such as extending their circulation half-life and reducing immunogenicity.[8][9]

Troubleshooting Guide

Issue 1: Low Yield in the Initial Conjugation Step (Reaction with Bromide)

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Suboptimal pH For reactions with primary amines, the pH should be in the range of 8.0-9.0 to increase the nucleophilicity of the amine.[4] For thiols, a pH of around 7.0-8.0 is generally effective.
Presence of Competing Nucleophiles Ensure the reaction buffer is free from extraneous nucleophiles. Avoid buffers containing primary amines like Tris.[4] Buffers such as phosphate or bicarbonate are recommended.[4]
Steric Hindrance The target nucleophile on your biomolecule may be in a sterically hindered location.[4] Consider increasing the reaction time or temperature, but monitor for potential degradation of your molecule.[4] Using a higher molar excess of the this compound linker can also help drive the reaction to completion.[4]
Hydrolysis of the Linker Ensure you are using anhydrous solvents to minimize hydrolysis of the bromide group, especially during storage of the stock solution.
Issue 2: Incomplete Boc Deprotection

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Insufficient Acid Strength or Concentration The acidic conditions may not be strong enough. A common method is to use 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] If deprotection is incomplete, you can increase the TFA concentration.[6]
Inadequate Reaction Time The reaction may need more time to complete. A typical duration is 30-60 minutes at room temperature.[4] Monitor the reaction using TLC or LC-MS to determine the optimal time.[10]
Poor Solubility The Boc-protected conjugate may not be fully soluble in the deprotection solution.[4] Ensure complete dissolution before proceeding.
Acid-Labile Substrate If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.[7] Adding a scavenger like triisopropylsilane (TIS) can help protect sensitive groups.[4]
Issue 3: Low Yield in the Oxime Ligation Step

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Suboptimal pH Oxime ligation is highly pH-dependent. The optimal pH for an uncatalyzed reaction is typically between 4.0 and 5.0.[4][11] For catalyzed reactions at a more neutral pH, the range is 6.5-7.5.[4][12]
Low Reactant Concentration The reaction rate is dependent on the concentration of both reactants.[13] Increasing the concentration can improve the reaction speed and yield.
Degradation of Deprotected Linker The free aminooxy group can be unstable. It is best to use the deprotected material as soon as possible after purification.[4]
Aldehyde/Ketone Reactivity Aldehydes are generally more reactive than ketones in oxime ligation.[13] If you are using a ketone, you may need to extend the reaction time or use a catalyst.
Absence of a Catalyst If the reaction is slow at neutral pH, consider adding a nucleophilic catalyst like aniline or its derivatives.[11][12] p-Phenylenediamine and m-phenylenediamine have been shown to be highly effective catalysts.[12][14]

Experimental Protocols

Protocol 1: General Two-Step Conjugation

Step A: Initial Conjugation with a Protein's Lysine Residues

  • Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0.

  • Linker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 5-20 molar excess of the linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess unreacted linker using size-exclusion chromatography (e.g., a desalting column) or dialysis.[]

Step B: Boc Deprotection

  • Lyophilization: If the purified conjugate from Step A is in an aqueous buffer, lyophilize it to dryness.[4]

  • Deprotection Solution: Prepare a solution of 20-50% TFA in anhydrous DCM.[4] For sensitive proteins, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and stir for 30-60 minutes at room temperature.[4]

  • Acid Removal: Evaporate the TFA and DCM under a stream of nitrogen. To remove residual TFA, co-evaporate with a solvent like toluene.[4]

Step C: Oxime Ligation

  • Prepare Reactants: Dissolve the deprotected aminooxy-PEG-protein conjugate in a suitable buffer (e.g., acetate buffer for pH 4.0-5.0 or phosphate buffer for pH 6.5-7.5).[4] In a separate vial, dissolve the aldehyde or ketone-containing molecule in the same buffer.

  • Ligation Reaction: Combine the two solutions. If a catalyst is needed for reactions at near-neutral pH, add aniline (typically 10-100 mM).[4]

  • Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by HPLC or SDS-PAGE.

  • Final Purification: Purify the final conjugate using chromatography methods such as size-exclusion (SEC), ion-exchange (IEX), or hydrophobic interaction (HIC) to remove any unreacted components.[][16][17]

Protocol 2: Characterization of the Final Conjugate

The final product should be characterized to confirm successful conjugation and determine purity.

  • Mass Spectrometry (MS): ESI-LC/MS can be used to determine the molecular weight of the conjugate and confirm the addition of the PEG linker and the second molecule.[18]

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[19] Cation-exchange HPLC is particularly useful for separating PEGylation site isomers.[16]

  • SDS-PAGE: A shift in the molecular weight band on an SDS-PAGE gel compared to the unconjugated protein can confirm successful PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation1 Step 1: Initial Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_conjugation2 Step 3: Oxime Ligation cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) Conjugation Incubate Protein and Linker Protein_Prep->Conjugation Linker_Prep Prepare Linker Stock Solution (Boc-Aminooxy-PEG3-Br) Linker_Prep->Conjugation Purification1 Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification1 Deprotection Treat with TFA/DCM Purification1->Deprotection Evaporation Evaporate Acid and Solvent Deprotection->Evaporation Ligation React with Aldehyde/ Ketone Molecule (pH 4.0-7.5) Evaporation->Ligation Purification2 Final Purification (e.g., IEX, HIC) Ligation->Purification2 Analysis Characterize Final Product (MS, HPLC, SDS-PAGE) Purification2->Analysis

Caption: A general workflow for a two-step conjugation experiment.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Protein Protein-NH₂ Conjugate1 Protein-NH-PEG3-O-NH-Boc Protein->Conjugate1 pH 8.0-9.0 Linker Boc-NH-O-PEG3-Br Linker->Conjugate1 Carbonyl R'-C(=O)-R'' Final_Product Protein-NH-PEG3-O-N=C(R')-R'' Carbonyl->Final_Product Conjugate2 Protein-NH-PEG3-O-NH₂ Conjugate1->Conjugate2 TFA / DCM Conjugate2->Final_Product pH 4.0-7.5 (Aniline catalyst)

Caption: The chemical pathway for the two-step conjugation process.

Troubleshooting Logic Diagram

troubleshooting_workflow Start Low Final Yield Check_Step1 Analyze Step 1 Product (Initial Conjugation) Start->Check_Step1 Check_Step2 Analyze Step 2 Product (Deprotection) Check_Step1->Check_Step2 Yield OK Optimize_pH1 Optimize pH (8-9 for amines) Increase Linker Excess Check Buffer Check_Step1->Optimize_pH1 Yield Low Check_Step3 Analyze Step 3 Product (Oxime Ligation) Check_Step2->Check_Step3 Deprotection OK Optimize_Deprotection Increase TFA Concentration Extend Reaction Time Ensure Solubility Check_Step2->Optimize_Deprotection Incomplete Optimize_pH3 Optimize pH (4-5 uncatalyzed, 6.5-7.5 catalyzed) Add Catalyst (Aniline) Increase Reactant Conc. Check_Step3->Optimize_pH3 Yield Low Success Problem Solved Check_Step3->Success Yield OK Optimize_pH1->Success Optimize_Deprotection->Success Optimize_pH3->Success

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG3-bromide. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is t-Boc-Aminooxy-PEG3-bromide and what is its primary application?

A1: t-Boc-Aminooxy-PEG3-bromide is a heterobifunctional crosslinker used in bioconjugation and chemical biology.[1][2] It contains three key components:

  • A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This end allows for the formation of a stable oxime bond with an aldehyde or ketone after deprotection.[3]

  • A tri-ethylene glycol (PEG3) spacer : This hydrophilic linker increases the solubility of the molecule and the resulting conjugate in aqueous buffers.[2][4]

  • A bromide group : This serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to molecules with suitable nucleophiles like thiols.[1][4]

Its primary use is to link a molecule containing a nucleophile (e.g., a cysteine residue on a protein) to a second molecule containing a carbonyl group (aldehyde or ketone).

Q2: What are the recommended storage conditions for this reagent?

A2: For long-term storage (months to years), the reagent should be kept at -20°C, protected from light. For short-term storage (days to weeks), it can be stored at 0-4°C.[2] It is recommended to handle the product under an inert atmosphere and prevent moisture exposure.

Q3: How stable is the Boc protecting group?

A3: The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[5][] Care should be taken to ensure all buffers and solvents used in steps prior to the intended deprotection are free from acidic contaminants.[7]

Q4: After conjugation, how stable is the resulting oxime bond?

A4: The oxime bond formed between the aminooxy group and a carbonyl is significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, especially in aqueous solutions at neutral pH.[8][9] However, the bond can be cleaved under strongly acidic conditions, as the formation is a reversible reaction.[10]

Troubleshooting Guide

Problem 1: Low yield during the initial nucleophilic substitution reaction (bromide displacement).

Q: I am reacting this compound with a thiol-containing molecule (e.g., cysteine on a protein), but my yields are very low. What are the potential causes?

A: Low yields in this step can stem from several factors:

  • pH of the Reaction Buffer: For thiol-based nucleophilic attack, the pH should be high enough to deprotonate a significant fraction of the thiol groups (pKa of cysteine thiol is ~8) to the more nucleophilic thiolate anion. However, a pH that is too high can lead to side reactions. A pH range of 7.5-8.5 is typically a good starting point.

  • Reagent Degradation: Ensure the this compound has been stored properly and has not degraded.

  • Competing Nucleophiles: Buffer components like Tris contain nucleophilic amines and can compete with your target molecule. Consider using non-nucleophilic buffers such as HEPES or phosphate buffer.

  • Steric Hindrance: If the target nucleophile is in a sterically hindered environment, the reaction rate can be significantly reduced. Try increasing the reaction time or temperature, or using a larger excess of the PEG reagent.

  • Oxidation of Thiols: If working with proteins, ensure that the cysteine residues are in their reduced state. The presence of a reducing agent like DTT or TCEP may be necessary, but note that these can also react with the alkyl bromide. A purification step to remove the reducing agent before adding the linker may be required.

Problem 2: Non-specific modifications observed by mass spectrometry after conjugation.

Q: My mass spectrometry results show that multiple linker molecules have attached to my protein, not just at the intended cysteine residue. Why is this happening?

A: Alkyl halides can react with other nucleophilic amino acid side chains, although typically at a slower rate than with the soft thiol of cysteine.[11] Potential sites for side reactions include:

  • Lysine: The ε-amino group.

  • Histidine: The imidazole ring.

  • Methionine: The thioether sulfur.[12]

Solutions:

  • Control Stoichiometry: Reduce the molar excess of the this compound to minimize reactions with less reactive sites.

  • Optimize pH: Lowering the reaction pH (e.g., to 7.0-7.5) can decrease the nucleophilicity of primary amines (like lysine) more than that of the thiol group, potentially improving selectivity.

  • Site-Directed Mutagenesis: If possible, remove surface-exposed, reactive residues that are not the intended target site.

Problem 3: Side reactions are occurring during the TFA-mediated Boc deprotection step.

Q: After removing the Boc group with trifluoroacetic acid (TFA), I'm seeing evidence of product degradation or unwanted modifications. What causes this and how can it be prevented?

A: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[13][14] This carbocation can alkylate electron-rich amino acid residues, particularly tryptophan and methionine.[12][15]

Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[5][15] Common scavengers are added to the TFA/DCM mixture before it is introduced to the substrate.

Table 1: Common Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Mechanism of Action
Triisopropylsilane (TIS) 2.5 - 5%A highly effective carbocation scavenger that reduces the cation to isobutane.[15]
Water 2.5 - 5%Acts as a proton source and quenches the carbocation to form tert-butanol.[15]
Thioanisole 2 - 5%An aromatic scavenger that traps the cation via electrophilic aromatic substitution.
Dithiothreitol (DTT) 1 - 2% (w/v)Can prevent oxidation of sensitive residues like methionine.
Problem 4: The final oxime ligation step is inefficient.

Q: I have successfully deprotected the aminooxy group, but the subsequent reaction with my aldehyde/ketone-containing molecule is giving a low yield. How can I optimize this step?

A: Oxime ligation is pH-dependent. The reaction is fastest under mildly acidic conditions, typically between pH 4 and 6. This is a balance between protonating the carbonyl to make it more electrophilic and maintaining the aminooxy group in its nucleophilic, unprotonated state.

Solutions:

  • Adjust pH: Ensure the reaction buffer is within the optimal pH 4-6 range. Aniline is often used as a catalyst in these reactions.

  • Check Reagents: Verify the purity and reactivity of your carbonyl-containing molecule. Aldehydes are generally more reactive than ketones.

  • Increase Concentration: As with any bimolecular reaction, increasing the concentration of the reactants can improve the reaction rate.

  • Run Controls: Ensure that the deprotected aminooxy-PEG conjugate is stable in your ligation buffer. You can test this by incubating the deprotected intermediate in the buffer for the duration of the reaction and then testing its ability to react with a known, highly reactive aldehyde.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific molecules and applications.

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
  • Dissolve Substrate: Dissolve your thiol-containing molecule in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dissolve Linker: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in a compatible organic solvent like DMSO or DMF.

  • Reaction: Add a 5-10 molar excess of the linker solution to the stirred solution of your substrate.

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Purification: Remove the excess linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) for macromolecules.

Protocol 2: Boc-Group Deprotection Using TFA with Scavengers
  • Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection solution. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[15] Prepare this solution fresh.

  • Dissolve Conjugate: Dissolve the purified, Boc-protected conjugate in a minimal amount of an appropriate solvent (e.g., dichloromethane, DCM).

  • Deprotection Reaction: Cool the conjugate solution to 0°C in an ice bath. Add the cold deprotection cocktail. A typical ratio is 1:1 by volume of the conjugate solution to the TFA cocktail.[16]

  • Incubate: Stir the reaction at room temperature for 1-2 hours. Caution: This reaction produces CO2 and isobutylene gas; do not perform it in a sealed container.[13][17]

  • Work-up: Remove the TFA and other volatiles by rotary evaporation or by purging with a stream of nitrogen. The resulting product is typically a TFA salt. It can be used directly in the next step or purified further.

Protocol 3: Oxime Ligation
  • Prepare Buffer: Prepare a reaction buffer with a pH between 4.5 and 5.5 (e.g., 100 mM sodium acetate). Aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.

  • Dissolve Reactants: Dissolve the deprotected aminooxy-PEG conjugate and the aldehyde/ketone-containing molecule in the reaction buffer. Aim for final concentrations in the micromolar to low millimolar range.

  • Reaction: Combine the solutions and incubate at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC, reversed-phase HPLC, or ion-exchange chromatography) to remove unreacted starting materials and catalyst.

Visualizations

Experimental and Logical Workflows

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Oxime Ligation mol1 Target Nucleophile (e.g., Protein-SH) reac1 Conjugation (pH 7.5-8.5) mol1->reac1 mol2 Boc-Aminooxy-PEG3-Br mol2->reac1 prod1 Boc-Protected Intermediate reac1->prod1 reac2 TFA / Scavengers (e.g., TIS) prod1->reac2 prod2 Aminooxy-Active Intermediate reac2->prod2 reac3 Ligation (pH 4.5-5.5) prod2->reac3 mol3 Target Carbonyl (e.g., Drug-CHO) mol3->reac3 prod3 Final Oxime Conjugate reac3->prod3

Caption: Overall experimental workflow for a three-step bioconjugation.

G cluster_products Cleavage Products cluster_side_reactions Side Reactions start Boc-Protected Amine tfa TFA start->tfa Protonation carb_acid Carbamic Acid tfa->carb_acid tbutyl tert-Butyl Cation (Reactive) tfa->tbutyl free_amine Deprotected Amine (Desired Product) carb_acid->free_amine Decarboxylation co2 CO2 Gas carb_acid->co2 Decarboxylation side_product Alkylated Side Product (Undesired) tbutyl->side_product Alkylation quenched Quenched Cation (e.g., Isobutane) tbutyl->quenched Trapping tryptophan Tryptophan or Methionine Residue tryptophan->side_product scavenger Scavenger (e.g., TIS) scavenger->quenched

Caption: Boc deprotection pathway showing the desired reaction and side reactions.

G start Low Final Yield? check_step1 Check Step 1 Yield (Alkylation) start->check_step1 check_step2 Check Step 2 (Boc Deprotection) check_step1->check_step2 Yield OK sol_step1 Troubleshoot Alkylation: - Check pH (7.5-8.5) - Use non-nucleophilic buffer - Verify reagent integrity check_step1->sol_step1 Yield Low check_step3 Check Step 3 (Oxime Ligation) check_step2->check_step3 Deprotection OK sol_step2 Troubleshoot Deprotection: - Confirm full Boc removal (LC-MS) - Add scavengers (TIS, H2O) - Check for substrate degradation check_step2->sol_step2 Incomplete or Side Reactions sol_step3 Troubleshoot Ligation: - Adjust pH to 4.5-5.5 - Add aniline catalyst - Check carbonyl reagent activity check_step3->sol_step3 Yield Low

Caption: Troubleshooting flowchart for diagnosing low final conjugate yield.

References

Technical Support Center: Purification of Boc-Aminooxy-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-Aminooxy-PEG3-bromide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of these valuable bioconjugation linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying conjugates of this compound?

A1: The primary challenges stem from the physicochemical properties of the PEG linker and the nature of the conjugation reactions. Key difficulties include:

  • High Polarity: The hydrophilic PEG chain makes the conjugates highly polar, which can lead to issues with standard purification techniques like normal-phase chromatography, often resulting in streaking and poor separation.[1]

  • Reaction Mixture Complexity: Conjugation reactions can result in a mixture of the desired product, unreacted starting materials (both the this compound and the substrate molecule), and potential side products.

  • Structurally Similar Impurities: Side products or incompletely reacted species can be structurally very similar to the desired conjugate, making them difficult to resolve.

  • Boc Protection/Deprotection: The Boc protecting group adds a hydrophobic element, altering the molecule's chromatographic behavior. Incomplete deprotection prior to a subsequent reaction step can lead to a mixture of protected and deprotected species that require separation.[1]

Q2: Which chromatographic methods are most effective for purifying these conjugates?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely recommended and effective method for purifying small molecule PEG conjugates due to its high resolution.[1] Flash column chromatography can also be used, particularly for larger scale purifications, though it may offer lower resolution. Size-Exclusion Chromatography (SEC) can be useful for removing small molecule impurities from a much larger conjugate, but is less effective for separating species of similar size.[1]

Q3: My conjugate shows a broad peak during RP-HPLC analysis. What could be the cause?

A3: Broad peaks in RP-HPLC of PEGylated compounds can be due to several factors. While this compound is a discrete PEG linker, impurities with different PEG chain lengths can cause peak broadening. Additionally, interactions between basic functional groups on your conjugate and residual silanols on silica-based columns can lead to peak tailing and broadening.[1]

Q4: How can I confirm that my purification was successful and the final product is pure?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment and structural confirmation:

  • Analytical RP-HPLC: To check for the presence of a single major peak, indicating high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the covalent linkages formed during conjugation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound conjugates.

Problem Potential Cause Suggested Solution
Low or No Recovery After Purification Irreversible binding to the column: The conjugate may be strongly adsorbing to the stationary phase.For RP-HPLC, try a different stationary phase (e.g., C8 instead of C18). Consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize strong ionic interactions. For flash chromatography, ensure the silica gel is not too acidic; it can be neutralized with a triethylamine wash if necessary.[1][2]
Product Precipitation: The conjugate may not be soluble in the mobile phase or during solvent removal.For RP-HPLC, adjust the initial mobile phase composition to better match the sample solvent. When concentrating fractions, avoid complete dryness as PEGylated compounds can be difficult to redissolve.
Co-elution of Product and Starting Material/Impurities Similar Polarity: The product and impurities have very similar hydrophobic/hydrophilic properties.For RP-HPLC: Optimize the gradient. A shallower gradient will provide better resolution. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase to alter selectivity.
Inadequate Column Packing (Flash Chromatography): Poorly packed columns lead to channeling and broad peaks.Ensure the column is packed evenly without any cracks or air bubbles.
Multiple Peaks in the Final Product Chromatogram Incomplete Reaction: The conjugation reaction did not go to completion.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Side Product Formation: Undesired reactions are occurring.Oxime Ligation (Aminooxy end): Transoximation or reaction with carbonyl-containing impurities can occur.[3] Ensure all reagents and solvents are free from aldehyde or ketone contaminants.
Nucleophilic Substitution (Bromide end): If the nucleophile is a weak base, SN1 reactions could lead to side products. For primary alkyl bromides like this linker, SN2 reactions are favored.[4][5] Using aprotic polar solvents can enhance SN2 reaction rates.[6]
Incomplete Boc Deprotection: If a deprotection step was performed, residual Boc-protected conjugate may be present.Ensure the deprotection reaction goes to completion by monitoring with analytical HPLC or LC-MS before purification. Optimize deprotection conditions (acid strength, time).[7]
Streaking on TLC or Flash Column High Polarity of the Compound: PEGylated compounds are notoriously polar and can interact strongly with silica gel.Use a more polar eluent system. For flash chromatography, solvent systems like Dichloromethane/Methanol or Chloroform/Methanol are often more effective than Ethyl Acetate/Hexanes. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.

Data Presentation

Comparison of Primary Purification Methods
Method Typical Purity Expected Yield Scale Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) >95%50-90%Low to MediumHigh resolution, ideal for removing closely related impurities.[1]Method development can be time-consuming; requires specialized equipment.[8][9]
Flash Column Chromatography Variable (80-95%)40-80%Medium to HighScalable, lower cost than preparative HPLC, good for removing less polar impurities.[10]Lower resolution than HPLC, can be challenging for very polar compounds.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for the purification of small molecule conjugates of this compound. Optimization will be necessary based on the specific properties of the conjugate.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Preparative or semi-preparative C18 RP-HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • 0.45 µm syringe filters.

  • Lyophilizer or rotary evaporator.

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Run a linear gradient to elute the compounds. A typical gradient might be 5% to 75% Mobile Phase B over 30-40 minutes. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm) and collect fractions corresponding to the desired product peak.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Solvent Removal: Pool the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution containing the purified product can be lyophilized to yield a solid.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for larger quantities or as a preliminary purification step.

Materials and Instrumentation:

  • Glass chromatography column.

  • Silica gel (230-400 mesh).

  • Eluent solvents (e.g., Dichloromethane (DCM) and Methanol (MeOH)).

  • Compressed air or nitrogen for pressure.

  • Collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired product in a system like 95:5 DCM:MeOH.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the initial solvent system. If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product start Crude Reaction Mixture purify Chromatographic Separation (RP-HPLC or Flash) start->purify Load Sample analyze Analyze Fractions (Analytical HPLC, TLC) purify->analyze Collect Fractions pool Pool Pure Fractions analyze->pool Identify Pure Fractions isolate Solvent Removal (Lyophilization/Evaporation) pool->isolate end_product Purified Conjugate isolate->end_product

Caption: General experimental workflow for the purification of conjugates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Purification Issue Observed (e.g., Low Yield, Impurities) cause1 Suboptimal Chromatography Conditions problem->cause1 cause2 Incomplete Reaction or Side Products problem->cause2 cause3 Product Instability or Precipitation problem->cause3 sol1 Optimize Gradient/Solvents Change Stationary Phase cause1->sol1 sol2 Re-evaluate Reaction Conditions (pH, time) cause2->sol2 sol3 Adjust Buffer/Solvent Improve Solubility cause3->sol3

Caption: Logical relationship for troubleshooting purification issues.

References

Technical Support Center: Boc-Aminooxy-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-bromide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a Boc-protected aminooxy group and a bromide. The PEG3 (triethylene glycol) spacer is hydrophilic and increases the solubility of the conjugate in aqueous media.[1] Its primary applications are in bioconjugation, particularly for linking molecules to biomolecules such as proteins, peptides, or surfaces. The aminooxy group can react with aldehydes or ketones to form a stable oxime bond, while the bromide is a good leaving group for nucleophilic substitution reactions with thiols or amines.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling guidelines.

ConditionRecommendationRationale
Storage Temperature Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[2]Minimizes degradation of the reactive functional groups.
Storage Atmosphere Store in a dry, dark environment.[2]Protects from moisture and light-induced degradation.
Handling Allow the vial to warm to room temperature before opening.Prevents condensation of moisture inside the vial, which can lead to hydrolysis.
Solvent for Stock Solutions Use anhydrous solvents such as DMSO, DMF, or DCM.[1]The compound is soluble in these organic solvents and using anhydrous versions prevents premature degradation.
Stock Solution Storage Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[2]Maintains the stability of the reagent in solution.

Q3: What are the main stability concerns for this compound conjugates?

A3: The primary stability concerns revolve around the two functional groups: the Boc-protected aminooxy group and the alkyl bromide.

  • Boc-Aminooxy Group: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved.[1] The aminooxy group itself can be susceptible to oxidation.

  • Alkyl Bromide: The bromide is a good leaving group and can be susceptible to hydrolysis, especially under basic conditions (pH > 8-9) or in the presence of strong nucleophiles.[3] This can lead to the formation of an alcohol, rendering the linker inactive for its intended conjugation reaction.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Low or no yield of the desired conjugate is a common issue. The following guide provides potential causes and solutions.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting cluster_reagent Reagent Integrity cluster_reaction Reaction Conditions cluster_substrate Substrate Issues start Low Conjugation Yield reagent_check Check Reagent Quality start->reagent_check condition_check Verify Reaction Conditions start->condition_check substrate_check Assess Substrate start->substrate_check reagent_storage Improper Storage? reagent_check->reagent_storage reagent_age Reagent Too Old? reagent_storage->reagent_age No reagent_solution Use Fresh Reagent reagent_storage->reagent_solution Yes reagent_age->reagent_solution Yes ph_check Suboptimal pH? condition_check->ph_check temp_time_check Incorrect Temp/Time? ph_check->temp_time_check No optimize_conditions Optimize Reaction Parameters ph_check->optimize_conditions Yes ratio_check Incorrect Molar Ratio? temp_time_check->ratio_check No temp_time_check->optimize_conditions Yes ratio_check->optimize_conditions Yes functional_group_check Inactive Functional Group on Substrate? substrate_check->functional_group_check competing_groups_check Competing Nucleophiles in Buffer? functional_group_check->competing_groups_check No verify_substrate Verify Substrate Activity/ Purify Buffer functional_group_check->verify_substrate Yes competing_groups_check->verify_substrate Yes Hydrolysis_Pathway reactant Boc-Aminooxy-PEG3-Br product Boc-Aminooxy-PEG3-OH reactant->product Hydrolysis conditions H2O, pH > 8-9 (SN2) or low pH (SN1) reactant->conditions conditions->product

References

Technical Support Center: Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with oxime ligation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during oxime ligation experiments in a question-and-answer format.

Q1: Why is my oxime ligation reaction showing low or no yield?

A: Low or no product yield is a common issue that can stem from several factors. The primary causes include suboptimal pH, inactive reagents, insufficient reaction time, or the inherent low reactivity of the carbonyl substrate.

  • Suboptimal pH: The rate of oxime ligation is highly pH-dependent. The reaction involves an acid-catalyzed dehydration step, with optimal rates typically observed in a slightly acidic pH range of 4 to 5.[1] However, many biomolecules require neutral pH for stability. At neutral pH, the reaction is significantly slower.[2][3]

  • Inactive Carbonyl Group: Ensure the aldehyde or ketone functional group on your substrate is present and active. For example, sugar molecules may require an oxidation step with sodium periodate to generate an active aldehyde.[4]

  • Reagent Degradation: The aminooxy (-O-NH2) group can be unstable over long-term storage or under certain conditions.[5][6] Similarly, ensure your carbonyl-containing molecule has not degraded. Use fresh reagents whenever possible.

  • Insufficient Reaction Time or Concentration: Oxime formation can be slow, especially at neutral pH and with low reactant concentrations.[1] Reactions may require several hours to overnight for completion.[7][8] Increasing the concentration of one of the reactants can help drive the reaction forward.[8]

  • Low Reactivity of Ketones: Ketones are generally much less reactive than aldehydes in oxime ligation reactions.[9][10][11] Reactions involving ketones often require longer reaction times, higher temperatures, or more efficient catalysts to achieve good yields.[9][12]

Q2: My reaction is proceeding very slowly. How can I increase the rate?

A: Several strategies can be employed to accelerate a slow oxime ligation reaction:

  • Use a Catalyst: Nucleophilic catalysts, particularly aniline and its derivatives, can dramatically increase the reaction rate at neutral pH.[3][4] Aniline can enhance the reaction rate by up to 40-fold at neutral pH and 400-fold under more acidic conditions.[2][13] More efficient catalysts like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have been developed and can offer significantly greater rate enhancements than aniline.[1][9]

  • Optimize pH: If your biomolecule is stable at a lower pH, adjusting the buffer to pH 4.5-5.5 can significantly speed up the reaction.[1][2][4]

  • Increase Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. Increasing the concentration of the aminooxy reagent or the carbonyl compound can accelerate product formation.[1][12]

  • Increase Temperature: For substrates that are stable at higher temperatures, increasing the reaction temperature to 37°C or even 50-75°C can improve kinetics, especially for less reactive ketones.[12][14]

  • Add an Organic Co-solvent: For poorly soluble reactants, adding a co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve solubility and reaction rates.[8][12]

Q3: I am observing multiple products or side reactions. What could be the cause?

A: The appearance of multiple products can be due to the instability of the starting materials or the product itself under the reaction conditions. The high reactivity of the aminooxy group can also be a source of side reactions.[5][6]

  • Substrate Instability: Ensure your starting materials, particularly complex biomolecules, are stable at the chosen reaction pH and temperature.

  • Product Instability: While oxime bonds are generally stable, they can undergo hydrolysis under strongly acidic conditions.[15][16] Ensure the pH is not excessively low during the reaction or work-up.

  • Reaction with Solvents: The aminooxy group is highly reactive towards aldehydes and ketones. Avoid using solvents like acetone, which can react with your aminooxy-functionalized molecule.[5][6]

  • Catalyst-Induced Side Reactions: In some specific cases, certain catalysts might lead to side products. For instance, using p-phenylenediamine (which has two amine groups) at high temperatures with a sugar led to unexpected dimerization, which was resolved by switching to aniline.[5]

Q4: My starting materials are not dissolving properly. What can I do?

A: Poor solubility is a common problem, especially with hydrophobic reagents like long-chain alkyl hydroxylamines.[12]

  • Add a Co-solvent: Introduce an organic co-solvent such as DMF, DMSO, or ethanol. Up to 20% DMF or DMSO can often be used without denaturing proteins.[4][12] For highly hydrophobic small molecules, the reaction can be run in neat anhydrous DMF.[12]

  • Use PEGylated Reagents: If solubility of a biomolecule is the issue, consider using a PEGylated linker to increase its hydrophilicity.[4]

  • Sonication: Gently sonicating the mixture can help dissolve suspended reactants.[12]

Q5: How do I choose the right catalyst for my reaction?

A: Catalyst choice depends on the desired pH and the reactivity of your substrates. Aniline is the classic catalyst, but more efficient options are available.

  • Aniline: Effective and widely used, providing significant rate acceleration, especially at neutral pH.[2][3] However, it can be toxic to live cells.[3]

  • p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA): These are often more efficient than aniline at neutral pH.[1][4][9] One study showed pPDA (at 10 mM, pH 7) was 19-fold faster than the equivalent aniline-catalyzed reaction.[1] mPDA is also noted for its high aqueous solubility, allowing it to be used at higher concentrations for greater rate acceleration.[9][17]

  • Other Catalysts: For applications in living systems, less toxic catalysts like anthranilic acids and 2-aminophenols have been explored.[3][18]

Q6: My reaction involves a ketone, and it's not working well. What specific steps can I take?

A: Ketones are significantly less reactive than aldehydes, and their ligation requires more forcing conditions.[11]

  • Use a More Efficient Catalyst: Catalysis is crucial for ketone ligations. mPDA has been shown to be particularly effective for accelerating reactions with ketone substrates.[9][17]

  • Increase Temperature: Raising the temperature to 37-50°C can be necessary to drive the reaction to completion.[12]

  • Use Acetic Acid as a Solvent: For small molecules, running the reaction in pure acetic acid can lead to quantitative conversion in just a couple of hours, even with unreactive ketones.[10]

  • Increase Reaction Time and Reagent Excess: Be prepared for longer reaction times (24 hours or more) and use a larger excess of the aminooxy reagent.

Data Presentation: Reaction Parameters

Table 1: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
CatalystTypical ConcentrationRelative Rate Enhancement (vs. Aniline)Key CharacteristicsCitations
Aniline10-100 mM1x (Baseline)Standard catalyst, effective but can be toxic.[2][3]
p-Methoxyaniline10 mM~2.6xSuperior performance to aniline at neutral pH.[2]
m-Phenylenediamine (mPDA)50-900 mM~2x (at equal conc.), up to 15x overallMore effective than aniline and has much greater aqueous solubility, allowing for higher catalyst loading.[9][17]
p-Phenylenediamine (pPDA)2-10 mM~19xHighly effective even at low concentrations at neutral pH.[1]
2-AminophenolsNot specifiedUp to 7xAlternative catalyst with potentially lower toxicity.[18]
Table 2: Effect of pH on Oxime Ligation and Stability
pH RangeEffect on Ligation RateEffect on Oxime Bond StabilityNotesCitations
2-3SuboptimalMaximum stabilityParadoxically, the bond is most stable under conditions where hydrolysis is acid-catalyzed.[19]
4-5Optimal/FastestStable, but acid-catalyzed hydrolysis can occur over time.This is the ideal pH range for the reaction itself, if the biomolecule can tolerate it.[1][2][15]
6-7.5Slow (uncatalyzed)Very stableThis is the typical range for bioconjugation. A catalyst is highly recommended.[2][3][15]
> 8.5Very slowGenerally stableThe reaction is generally not performed at alkaline pH.[20]

Experimental Protocols

Protocol 1: General Aqueous Oxime Ligation (Catalyzed)

This protocol is suitable for conjugating water-soluble biomolecules at or near physiological pH.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-containing biomolecule (e.g., 1-10 mM) in a suitable reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

    • Prepare a stock solution of the aminooxy-functionalized molecule (e.g., 50-100 mM) in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., 200 mM p-phenylenediamine or 1 M m-phenylenediamine) in the reaction buffer or an organic co-solvent like DMSO.[9][20]

  • Ligation Reaction:

    • In a reaction vessel, combine the biomolecule solution with the aminooxy reagent. A 1.5 to 5-fold molar excess of the aminooxy reagent is common.

    • Add the catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM).[2][4]

    • If necessary, adjust the final volume with the reaction buffer.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours.[8]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS, HPLC, or SDS-PAGE.[20][21]

    • Once complete, purify the conjugate to remove excess reagents and catalyst. For proteins, size-exclusion chromatography or dialysis is effective.[20] For smaller molecules, reverse-phase HPLC (RP-HPLC) is typically used.[4][12]

Protocol 2: Ligation for Hydrophobic Reagents in Organic Solvent

This protocol is adapted for substrates with poor water solubility.

  • Reagent Preparation:

    • Dissolve the aldehyde/ketone substrate (1.0 equivalent) and the aminooxy reagent (1.2 equivalents) in anhydrous DMF to a final concentration of 20-50 mM.[12]

    • Prepare a 1 M stock solution of aniline in anhydrous DMF.[12]

  • Ligation Reaction:

    • In a vial with a stir bar, combine the substrate and aminooxy solutions.

    • Add the aniline stock solution to a final concentration of 100 mM.[12]

    • Stir the reaction at room temperature (20-25°C) for 4-24 hours. For very unreactive substrates, the temperature can be increased.[12]

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.[12]

    • Upon completion, dilute the reaction mixture with water and extract the product with a solvent like ethyl acetate.[12]

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 3: Analytical Confirmation of Oxime Bond Formation

Use the following techniques to confirm the identity and purity of your final product.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the final conjugate.

    • Method: Analyze the purified product using ESI-MS. Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated mass of the expected oxime product.[4][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide structural confirmation, primarily for small molecules.

    • Method: Acquire a ¹H NMR spectrum. A key indicator of oxime formation is the appearance of a characteristic broad singlet signal for the oxime hydroxyl proton (-N-OH), typically downfield. The disappearance of the aldehyde proton signal is also indicative of reaction completion.[21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Method: Look for the appearance of the C=N stretching vibration and the disappearance of the carbonyl (C=O) stretching band from the starting material (typically around 1700 cm⁻¹).[21]

Visualizations: Workflows and Relationships

G General Oxime Ligation Workflow prep 1. Reagent Preparation (Carbonyl + Aminooxy) mix 2. Reaction Setup (Buffer, Catalyst, Co-solvent) prep->mix react 3. Incubation (pH, Temp, Time) mix->react monitor 4. Monitoring (LC-MS, HPLC, SDS-PAGE) react->monitor monitor->react Incomplete purify 5. Purification (HPLC, SEC, Dialysis) monitor->purify Reaction Complete analyze 6. Analysis (MS, NMR) purify->analyze

Caption: A typical experimental workflow for performing an oxime ligation reaction.

G Troubleshooting a Low-Yield Oxime Ligation start Problem: Low or No Product q_substrate Is the carbonyl a ketone? start->q_substrate sol_ketone Increase Temp/Time Use mPDA catalyst Consider Acetic Acid q_substrate->sol_ketone Yes q_ph Is pH optimal (4.5-5.5)? q_substrate->q_ph No sol_ketone->q_ph sol_ph Adjust pH if biomolecule is stable q_ph->sol_ph Yes q_catalyst Is a catalyst being used? q_ph->q_catalyst No sol_ph->q_catalyst sol_catalyst Add Catalyst (Aniline, pPDA, mPDA) q_catalyst->sol_catalyst No sol_catalyst_opt Switch to a more efficient catalyst (pPDA) q_catalyst->sol_catalyst_opt Yes q_conc Are concentrations sufficiently high? sol_catalyst->q_conc sol_catalyst_opt->q_conc sol_conc Increase reactant conc. Increase reaction time q_conc->sol_conc No end Re-run Experiment q_conc->end Yes sol_conc->end

Caption: A decision tree for troubleshooting low-yield oxime ligation reactions.

G Factors Influencing Oxime Ligation Success center Reaction Success reactivity Substrate Reactivity reactivity->center conditions Reaction Conditions conditions->center catalysis Catalysis catalysis->center aldehyde Aldehyde > Ketone aldehyde->reactivity stability Reagent Stability stability->reactivity ph pH (4.5-5.5 optimal) ph->conditions temp Temperature temp->conditions conc Concentration conc->conditions solvent Solvent/Solubility solvent->conditions choice Catalyst Choice (e.g., pPDA) choice->catalysis cat_conc Catalyst Concentration cat_conc->catalysis

Caption: Key factors that determine the outcome of an oxime ligation reaction.

References

Technical Support Center: Impact of pH on Boc-Aminooxy-PEG3-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving Boc-Aminooxy-PEG3-bromide, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What are the reactive components of this compound and how does pH affect them?

A1: this compound is a heterobifunctional linker with three key components influenced by pH:

  • Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable under basic and neutral conditions but is cleaved by strong acids (e.g., Trifluoroacetic Acid) to reveal the reactive aminooxy group.[1][2][3] The free aminooxy group then reacts with aldehydes or ketones to form a stable oxime bond.[4]

  • PEG3 Linker: The polyethylene glycol (PEG) spacer is generally stable across a wide pH range, enhancing the solubility of the molecule in aqueous media.[5][6][7]

  • Bromide Group: The bromide is a good leaving group for SN2 nucleophilic substitution reactions, typically with thiols or amines.[7][8] While the reaction itself is not directly pH-dependent, the nucleophilicity of the target (e.g., an amine) is. Furthermore, the C-Br bond can be susceptible to hydrolysis under strongly acidic or basic conditions (pH > 8-9).[9]

Q2: What is the optimal pH for the oxime ligation reaction after Boc deprotection?

A2: The formation of an oxime bond between the aminooxy group and a carbonyl (aldehyde or ketone) is fastest at a slightly acidic pH, typically between 4.0 and 5.0.[8][10][11] At neutral pH (~7.4), the reaction is significantly slower.[10][11] To accelerate the reaction at or near physiological pH, a catalyst such as aniline or its derivatives is often required.[10][11][12]

Q3: Can I perform the Boc deprotection and oxime ligation in a single step?

A3: A one-pot reaction is challenging due to conflicting pH requirements. Boc deprotection requires strong acidic conditions (e.g., TFA), which are generally too harsh for many biomolecules and not optimal for the subsequent oxime ligation. The recommended approach is a sequential process: first, deprotect the Boc group under acidic conditions, then purify the resulting aminooxy-PEG3-bromide, and finally, perform the oxime ligation in a buffer optimized for pH (e.g., pH 4.5).

Q4: My yield is low. How can I troubleshoot the reaction based on pH?

A4: Low yield can stem from several pH-related issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include incomplete Boc deprotection, suboptimal pH for oxime ligation, or hydrolysis of the bromide linker.

pH-Related Troubleshooting Guide

Issue Possible pH-Related Cause Troubleshooting Steps & Recommendations
No or Low Product Formation Incomplete Boc Deprotection: The acidic conditions were insufficient to fully remove the Boc group.[13]1. Verify Acid Strength: Use a strong acid like Trifluoroacetic Acid (TFA) at a concentration of 20-50% in a solvent like dichloromethane (DCM).[13] 2. Increase Reaction Time: Ensure the deprotection reaction proceeds for an adequate duration (typically 1-3 hours at room temperature).[1]
Suboptimal pH for Oxime Ligation: The pH of the reaction buffer is too high (e.g., > 6) for an uncatalyzed reaction, slowing the rate of oxime formation.[11][13]1. Adjust Buffer pH: Lower the pH to the optimal range of 4.0-5.0 using an appropriate buffer (e.g., acetate buffer).[10] 2. Add a Catalyst: If the reaction must be performed at a neutral pH (6.5-7.5), add a catalyst like aniline (10-100 mM) to accelerate the ligation.[10][13]
Side Product Formation Hydrolysis of Alkyl Bromide: At high pH (> 8-9) or very low pH, the primary bromide may undergo hydrolysis, converting it to an alcohol and preventing conjugation.[9]1. Control pH: Maintain the pH of the reaction involving the bromide group within a neutral to slightly acidic range. 2. Limit Reaction Time: Avoid prolonged reaction times, especially under non-optimal pH conditions.
Alkylation of Substrate by t-Butyl Cation: During Boc deprotection, the t-butyl cation intermediate can alkylate nucleophilic sites on your substrate.[14]1. Use Scavengers: Add a scavenger like anisole or thioanisole to the deprotection mixture to trap the t-butyl cation.[2]
Poor Reproducibility Inconsistent pH Control: Small variations in buffer preparation can lead to significant changes in reaction efficiency.1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing buffers. 2. Use High-Purity Reagents: Use high-quality reagents for buffer preparation to ensure consistency.[15]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free aminooxy compound.

  • Dissolution: Dissolve the Boc-protected compound (1 mmol) in dichloromethane (DCM, 10 mL).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (10 mL) to the solution for a final concentration of 50% v/v.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification: The crude product can be purified by silica gel chromatography or used directly in the next step after thorough drying.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol details the conjugation of the deprotected aminooxy compound to a biomolecule containing an aldehyde group.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.

  • Reactant Dissolution: Dissolve the deprotected Aminooxy-PEG3-bromide (1.5 equivalents) in the acetate buffer. Dissolve the aldehyde-containing biomolecule (1 equivalent) separately in the same buffer.

  • Reaction Mixture: Combine the two solutions. If performing the reaction at neutral pH (e.g., PBS at pH 7.4), add aniline catalyst to a final concentration of 10-100 mM.[10]

  • Incubation: Incubate the reaction at room temperature or 37°C overnight.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and catalyst.[15]

Diagrams and Workflows

G cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation start Boc-Aminooxy-PEG3-Br reagent1 TFA / DCM start->reagent1 Strong Acidic Conditions product1 H2N-O-PEG3-Br (Deprotected Linker) reagent1->product1 Cleavage of Boc Group product1_ref H2N-O-PEG3-Br reagent2 Aldehyde/Ketone Biomolecule product1_ref->reagent2 pH 4.0-5.0 (Optimal) final_product Biomolecule-Oxime-PEG3-Br (Final Conjugate) reagent2->final_product Formation of Stable Oxime Bond

Caption: General experimental workflow for Boc deprotection and subsequent oxime ligation.

G start Low Reaction Yield? q1 Was Boc deprotection confirmed? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes q2 What was the pH of the oxime ligation step? ans2_acidic pH 4-5 q2->ans2_acidic ans2_neutral pH ~7 q2->ans2_neutral q3 Was a catalyst used at neutral pH? ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes q4 Are side products observed? ans4_yes Yes q4->ans4_yes sol1 Optimize deprotection: - Use 20-50% TFA in DCM - Increase reaction time ans1_no->sol1 ans1_yes->q2 ans2_acidic->q4 ans2_neutral->q3 sol2 Reaction is too slow. Add aniline catalyst (10-100mM). ans3_no->sol2 ans3_yes->q4 sol3 Check for hydrolysis of bromide at high pH or alkylation from deprotection. Use scavengers. ans4_yes->sol3 sol4 Proceed to next troubleshooting step.

Caption: Troubleshooting decision tree for low-yield reactions based on pH.

References

Technical Support Center: Post-Reaction Purification of Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals on the effective removal of excess Boc-Aminooxy-PEG3-bromide following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the challenges in removing excess this compound?

Excess this compound can be challenging to remove due to its high polarity and hydrophilicity, conferred by the PEG3 linker.[1][2] This often results in co-elution with polar products during normal-phase chromatography and poor retention in reverse-phase chromatography. Its relatively small size can also make separation from other small molecules difficult.

Q2: Which purification techniques are most effective for removing this reagent?

The most suitable purification method depends on the properties of your desired product (e.g., size, polarity, and stability). The primary methods to consider are:

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on differences in size.[][4][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating compounds based on hydrophobicity.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for separating highly polar and hydrophilic compounds.[8][9][10][11][12]

  • Liquid-Liquid Extraction (LLE): A basic method for separating compounds based on their differential solubilities in immiscible liquids.[13][14][15]

Q3: My product is a large biomolecule (e.g., protein, antibody). How should I remove the excess PEG reagent?

For large biomolecules, Size Exclusion Chromatography (SEC) is typically the most effective method.[][] The significant size difference between your large product and the small this compound (MW: 372.26 g/mol ) allows for efficient separation. Dialysis or ultrafiltration can also be effective pre-purification steps to remove the bulk of the small molecule reagent.[4][16]

Q4: I am working with a small molecule product. Which chromatographic method is best?

For small molecule products with different polarity from the PEG reagent, Reverse-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are recommended.

  • If your product is significantly more hydrophobic than the PEG reagent, RP-HPLC is a good choice.

  • If your product is also highly polar and hydrophilic, HILIC will likely provide better separation.[8][9][10][11]

Q5: Can I use liquid-liquid extraction to remove the excess reagent?

Liquid-liquid extraction (LLE) can be attempted if there is a significant difference in the solubility of your product and this compound in a given pair of immiscible solvents. Since the PEG reagent is soluble in polar organic solvents like DMSO, DCM, and DMF, you might explore an extraction with a less polar solvent if your product has low polarity. However, complete separation by LLE alone may be difficult due to the amphiphilic nature of the PEG linker.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor separation of product and excess reagent using Reverse-Phase HPLC. The product and the PEG reagent have similar polarities.1. Optimize the gradient: A shallower gradient can improve resolution. 2. Change the mobile phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or add an ion-pairing agent if your molecule is charged. 3. Switch to HILIC: If both your product and the reagent are very polar, HILIC will likely provide better separation.[8][10]
The product co-elutes with the void volume in Size Exclusion Chromatography. The molecular weight of the product is too low for the selected column's exclusion limit.1. Select a column with a smaller pore size: Choose a gel filtration resin suitable for the molecular weight range of your product.[17]
Difficulty dissolving the reaction mixture for purification. The crude reaction mixture contains solvents incompatible with the purification method.1. Solvent exchange: Before purification, perform a solvent exchange into a solvent compatible with your chosen chromatography method. This can be done by evaporation and redissolution or by using a desalting column.
Low recovery of the product after purification. The product is adsorbing to the chromatography column or is unstable under the purification conditions.1. Check product stability: Ensure your product is stable at the pH of the mobile phase. 2. Passivate the column: For sensitive biomolecules, passivating the column with a blocking agent may be necessary. 3. Modify the mobile phase: Adding a small amount of a competing agent or changing the salt concentration can sometimes reduce non-specific binding.

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic volume).[]Mild conditions, good for large molecules, effective for removing small reagents.[4]Low resolution for molecules of similar size, potential for sample dilution.[17]Large biomolecules (proteins, antibodies, oligonucleotides).
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[6][7]High resolution, well-established technique.May not be effective for very polar compounds, requires organic solvents.Small molecules that are significantly more or less polar than the PEG reagent.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on a compound's polarity and partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[8]Excellent for separating very polar and hydrophilic compounds.[9][10]Can have issues with reproducibility and sample solubility in high organic mobile phases.[10]Highly polar small molecules.
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in two immiscible liquids.[13]Simple, inexpensive, good for initial cleanup.Often provides incomplete separation, can be labor-intensive for multiple extractions.[14]Crude purification or when there is a large difference in polarity between the product and the reagent.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Biomolecule Purification
  • Column Selection: Choose a gel filtration column with a fractionation range appropriate for your biomolecule. For example, a column suitable for separating proteins in the range of 10-100 kDa would be appropriate for many proteins, while this compound (MW 372.26) will be in the very low molecular weight fraction.

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dissolve the crude reaction mixture in the equilibration buffer. If the reaction solvent is incompatible with the buffer, perform a buffer exchange using a desalting column or dialysis.

  • Injection: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (at 280 nm for proteins), SDS-PAGE, or another appropriate method to identify the fractions containing your purified product. The excess PEG reagent will elute in the later fractions corresponding to small molecules.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) for Small Molecule Purification
  • Column Selection: Use a C18 or C8 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibration: Equilibrate the column with your initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Gradient Elution: Inject the sample and run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS or another suitable analytical technique to identify the fractions containing your product. The highly polar this compound is expected to elute early in the gradient.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Small Molecule Purification
  • Column Selection: Use a HILIC column (e.g., with a bare silica, amide, or zwitterionic stationary phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Equilibration: Equilibrate the column with a high percentage of organic solvent (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase. Note that sample solubility can be a challenge in high organic content.

  • Gradient Elution: Inject the sample and run a gradient that increases the percentage of the aqueous mobile phase (e.g., 5% to 50% B over 30 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze by LC-MS or another appropriate method. In HILIC, more polar compounds are retained longer, so the elution order will be the reverse of RP-HPLC.

Purification Troubleshooting Workflow

G start Start: Crude Reaction Mixture product_type What is your product type? start->product_type small_molecule Small Molecule product_type->small_molecule Small large_biomolecule Large Biomolecule (Protein, Antibody, etc.) product_type->large_biomolecule Large product_polarity What is the polarity of your small molecule product? small_molecule->product_polarity sec_purification Use Size Exclusion Chromatography (SEC) large_biomolecule->sec_purification end Purified Product sec_purification->end hydrophobic Hydrophobic product_polarity->hydrophobic Less Polar hydrophilic Hydrophilic/Polar product_polarity->hydrophilic Highly Polar rp_hplc Use Reverse-Phase HPLC (RP-HPLC) hydrophobic->rp_hplc hilic Use Hydrophilic Interaction Liquid Chromatography (HILIC) hydrophilic->hilic lle_option Consider initial cleanup with Liquid-Liquid Extraction (LLE) if polarity difference is large rp_hplc->lle_option rp_hplc->end hilic->end

Caption: Troubleshooting workflow for selecting a purification method.

References

"characterization of incomplete Boc-Aminooxy-PEG3-bromide conjugation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Aminooxy-PEG3-bromide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing their conjugation reactions. Here you will find answers to frequently asked questions and detailed guides to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound?

A1: this compound is a heterobifunctional linker. The conjugation process typically occurs in two steps:

  • Nucleophilic Substitution: The bromide is a good leaving group and reacts with a nucleophile on the target molecule (e.g., a thiol group from a cysteine residue or an amine group from a lysine residue) via an SN2 reaction to form a stable covalent bond.[1][2]

  • Boc Deprotection and Oxime Ligation: The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy functionality is removed under acidic conditions.[2][3] The deprotected aminooxy group can then react with an aldehyde or ketone on a second molecule to form a stable oxime linkage.[3]

Q2: What are the optimal pH conditions for each reaction step?

A2: The optimal pH is critical for successful conjugation and varies for each step.[3]

Reaction StepRecommended pHCatalystNotes
Bromide Conjugation (with amines) 8.0 - 9.0NoneHigher pH facilitates the deprotonation of primary amines, increasing their nucleophilicity.[3]
Bromide Conjugation (with thiols) 6.5 - 7.5NoneThiol groups are more reactive at a slightly acidic to neutral pH.
Boc Deprotection < 2NoneStrong acidic conditions (e.g., with trifluoroacetic acid - TFA) are required for efficient removal of the Boc group.[3]
Oxime Ligation (uncatalyzed) 4.0 - 5.0NoneThe reaction rate is optimal in a slightly acidic buffer.[3]
Oxime Ligation (catalyzed) 6.5 - 7.5Aniline or aniline derivativesCatalysts like aniline allow the reaction to proceed efficiently at or near neutral pH, which is often crucial for maintaining the stability of biomolecules.[3]

Q3: How can I monitor the progress of my conjugation reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can confirm the mass of the PEGylated product and determine the degree of PEGylation.[4][5][]

  • SDS-PAGE: This technique can visualize the increase in molecular weight of a protein after conjugation.[3][]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion Chromatography (SEC), Reverse Phase HPLC (RP-HPLC), and Ion Exchange Chromatography (IEX) are powerful for separating the conjugated product from unreacted starting materials and byproducts.[4][7][]

  • UV-Vis Spectroscopy: If any of the reaction components have a distinct absorbance profile, this can be used to track the reaction.[3]

Troubleshooting Guides

This section addresses common issues encountered during conjugation with this compound.

Issue 1: Low Yield of the Initial Bromide Conjugation

If you observe a low yield of your initial PEGylated intermediate, consider the following causes and troubleshooting steps.

Possible CauseTroubleshooting Steps
Suboptimal Reaction pH The nucleophilicity of amines and thiols is highly pH-dependent.[1] Ensure the pH of your reaction buffer is within the optimal range for your target nucleophile (see pH table above).
Inactive Biomolecule or Linker The target molecule may not have accessible nucleophiles, or the linker may have degraded. Confirm the activity of your biomolecule. Use a fresh vial of the linker and allow it to warm to room temperature before opening to prevent moisture condensation.[1]
Incorrect Stoichiometry An inappropriate molar ratio of linker to biomolecule can lead to incomplete conjugation.[1] Optimize the molar excess of the linker (e.g., start with a 10-20 fold molar excess).[1]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for the linker.[1][3] Use a non-nucleophilic buffer such as PBS or HEPES.
Steric Hindrance The target nucleophile on the biomolecule may be sterically inaccessible.[1] Consider denaturing and then refolding your protein under controlled conditions to improve accessibility.
Hydrolysis of the Bromide Over extended reaction times, especially at higher pH, the bromide group can undergo hydrolysis. Monitor the reaction progress over time to determine the optimal reaction duration.
Issue 2: Incomplete Boc Deprotection

Failure to completely remove the Boc group will prevent the subsequent oxime ligation.

Possible CauseTroubleshooting Steps
Insufficient Acid Strength or Concentration The acidic conditions may not be strong enough to completely remove the Boc group.[3] Use a sufficient concentration of a strong acid like TFA (e.g., 5-50% in a suitable solvent like dichloromethane or water).
Inadequate Reaction Time The deprotection reaction may not have proceeded for a sufficient duration.[3] Increase the reaction time and monitor the deprotection by MS or HPLC.
Acid-Labile Biomolecule Your biomolecule may be sensitive to the harsh acidic conditions required for Boc deprotection. Consider using a linker with a more acid-labile protecting group if this is a recurring issue.
Issue 3: Low Yield of the Final Oxime-Linked Conjugate

Even with successful initial conjugation and deprotection, the final oxime ligation can be inefficient.

Possible CauseTroubleshooting Steps
Suboptimal pH for Oxime Ligation The pH of the reaction buffer is critical for efficient oxime bond formation.[3] Ensure the pH is within the optimal range (4.0-5.0 for uncatalyzed, 6.5-7.5 for catalyzed).[3]
Degradation of the Aminooxy Group The deprotected aminooxy group can be unstable over long periods, especially at non-optimal pH.[3] Proceed with the oxime ligation step as soon as possible after deprotection.
Low Reactivity of the Carbonyl Group Ketones are generally less reactive than aldehydes in oxime ligation.[3] If possible, use a molecule with an aldehyde for the ligation. If using a ketone, you may need to increase the reaction time or use a catalyst.
Hydrolysis of the Oxime Bond The oxime bond can be susceptible to hydrolysis at very low pH. Ensure the final pH of your solution is not excessively acidic.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in a non-nucleophilic reaction buffer (e.g., PBS, HEPES) at the optimal pH for the target nucleophile (e.g., pH 8.0-9.0 for lysine amines).[3]

  • Linker Preparation: Allow the vial of this compound to warm to room temperature before opening.[1] Prepare a stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO or DMF.[1]

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution with gentle mixing.[1] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.[1] Incubate at room temperature for 2-4 hours or overnight at 4°C.[1]

  • Purification of Intermediate: Remove the excess unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.[]

  • Boc Deprotection: Treat the purified PEGylated protein with an appropriate concentration of TFA in a suitable solvent. Monitor the reaction by MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Purification of Deprotected Intermediate: Remove the TFA and byproducts by SEC or dialysis, exchanging the buffer to the one required for oxime ligation.

  • Oxime Ligation: Add the aldehyde or ketone-containing molecule to the deprotected PEGylated protein. If necessary, add a catalyst like aniline. Incubate at room temperature, monitoring the reaction by MS or HPLC.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method such as SEC, IEX, or HIC to remove any unreacted components.[]

Protocol 2: Characterization by Mass Spectrometry
  • Sample Preparation: Prepare the sample by desalting and concentrating it as needed.

  • ESI-MS Analysis: Infuse the sample into an electrospray ionization mass spectrometer. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum.[5] Compare the observed mass with the theoretical mass of the starting materials and expected products. Incomplete conjugation will be evident by the presence of unconjugated starting material.

Visualizing Workflows and Concepts

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation start Biomolecule (with Nucleophile) + This compound reaction1 Incubate at optimal pH (e.g., pH 8.0-9.0 for amines) start->reaction1 intermediate1 Boc-Protected PEGylated Biomolecule reaction1->intermediate1 purify1 Purification (e.g., SEC) Remove excess linker intermediate1->purify1 reaction2 Add strong acid (e.g., TFA) purify1->reaction2 intermediate2 Aminooxy-PEGylated Biomolecule reaction2->intermediate2 purify2 Purification (e.g., SEC) Remove acid & byproducts intermediate2->purify2 reaction3 Incubate at optimal pH (e.g., pH 4.0-5.0) purify2->reaction3 start2 Aldehyde/Ketone Molecule start2->reaction3 final_product Final Conjugate reaction3->final_product purify3 Final Purification (e.g., IEX, HIC) final_product->purify3

Caption: Experimental workflow for a two-step conjugation using this compound.

G cluster_troubleshooting Troubleshooting Path cluster_reagents Details for Reagents cluster_conditions Details for Conditions issue Incomplete Conjugation Detected (e.g., by MS, HPLC) check_reagents 1. Check Reagents & Stoichiometry issue->check_reagents check_conditions 2. Verify Reaction Conditions issue->check_conditions check_purification 3. Evaluate Purification Steps issue->check_purification check_biomolecule 4. Assess Biomolecule Accessibility issue->check_biomolecule reagent1 Fresh Linker? check_reagents->reagent1 reagent2 Correct Molar Ratio? check_reagents->reagent2 reagent3 No Competing Nucleophiles in Buffer? check_reagents->reagent3 solution Optimize and Repeat Reaction check_reagents->solution cond1 Optimal pH? check_conditions->cond1 cond2 Sufficient Reaction Time? check_conditions->cond2 cond3 Correct Temperature? check_conditions->cond3 check_conditions->solution check_purification->solution check_biomolecule->solution

Caption: Logical troubleshooting workflow for incomplete conjugation reactions.

References

Technical Support Center: Boc-Aminooxy-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Boc-Aminooxy-PEG3-bromide and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main features?

A1: this compound is a heterobifunctional crosslinker. Its key features include:

  • A Boc-protected aminooxy group : This group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then specifically react with aldehydes or ketones to form a stable oxime linkage.[1][2]

  • A three-unit polyethylene glycol (PEG) spacer : This hydrophilic spacer is incorporated to increase the aqueous solubility of the molecule and the resulting conjugate.[1][3]

  • A bromide group : The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to nucleophiles like thiols (from cysteine residues) and amines (from lysine residues) on biomolecules.[1][4]

Q2: In which solvents is this compound soluble?

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the compound at -20°C.[3] For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark place is suitable.[4] Some aminooxy compounds can be sensitive, so prompt use after reconstitution is advised.[5]

Q4: Does the Boc protecting group affect solubility?

A4: The Boc (tert-butyloxycarbonyl) group is relatively hydrophobic. Its removal in the final conjugate can sometimes alter the overall solubility of the molecule. The strategic use of the Boc group is primarily for controlled, stepwise synthesis to prevent unwanted side reactions.[6]

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference(s)
This compound Dimethyl Sulfoxide (DMSO)Soluble[3][4]
Dimethylformamide (DMF)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Aminooxy-PEG3-bromide HCl salt WaterSoluble[5]
(Deprotected form)DMSO, DMF, DCMSoluble[5]
t-Boc-Aminooxy-PEG1-amine Water, DMSO, DCMSoluble[2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving Lyophilized this compound Conjugate Powder in Aqueous Buffer

This is a common challenge, especially when the conjugated molecule (e.g., a peptide or small molecule) is hydrophobic.

  • Hydrophobicity of the Conjugated Molecule: If the conjugated molecule is highly hydrophobic, it can dominate the overall properties of the conjugate, leading to poor water solubility, despite the hydrophilic PEG linker.[7]

  • Aggregation: The conjugate molecules may self-associate into larger, insoluble aggregates. This is more common with peptides that can form secondary structures.[7]

  • Isoelectric Point (pI): For protein or peptide conjugates, solubility is often at its minimum at the isoelectric point where the net charge of the molecule is zero.[7]

  • Improper Storage: Repeated freeze-thaw cycles can promote aggregation and reduce solubility.[7]

The following workflow is a systematic approach to solubilizing your conjugate.

Experimental Protocol: Solubilization of a Lyophilized PEG Conjugate

Objective: To dissolve a lyophilized this compound conjugate that is insoluble in aqueous buffer.

Materials:

  • Lyophilized conjugate powder

  • Anhydrous, amine-free organic solvent (e.g., DMSO, DMF, or acetonitrile)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Initial Dissolution in Organic Solvent:

    • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the lyophilized powder to create a concentrated stock solution.

    • Vortex thoroughly. If necessary, gently warm the solution or sonicate in a water bath to aid dissolution.

  • Stepwise Addition to Aqueous Buffer:

    • While vortexing the aqueous buffer, add the dissolved conjugate stock solution dropwise.

    • Crucially, do not add the aqueous buffer to the organic solvent stock. This can cause the conjugate to precipitate.

  • Observation and Optimization:

    • After adding the full volume of the stock solution, visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, you may need to experiment with different co-solvent ratios or try a different organic solvent.

  • Final Preparation and Storage:

    • Once the conjugate is fully dissolved in the aqueous buffer, it is ready for use in your experiment.

    • For storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Issue 2: Incomplete Boc Deprotection Leading to Solubility Issues

If the Boc group is not completely removed, the final conjugate will be a mixture of protected and deprotected forms, which can have different solubility profiles and complicate downstream applications.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid (e.g., Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[8]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require sufficient time to complete.[8]

  • Steric Hindrance: The PEG chain, although short in this case, can sometimes sterically hinder the acid's access to the Boc-protected amine.[8]

  • Solvent Issues: The chosen solvent must fully dissolve both the PEG-conjugate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[8]

Experimental Protocol: Boc Group Deprotection Using Trifluoroacetic Acid (TFA)

Objective: To completely remove the Boc protecting group from the aminooxy moiety of the conjugate.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Addition: Add an excess of TFA, typically to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the deprotection using a suitable analytical method, such as TLC or LC-MS, to ensure the starting material is fully consumed.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.[6]

Visualizations

G Troubleshooting Workflow for Conjugate Solubility start Lyophilized Conjugate Powder Insoluble in Aqueous Buffer cause1 Potential Cause: Hydrophobicity of Conjugated Molecule start->cause1 cause2 Potential Cause: Aggregation start->cause2 cause3 Potential Cause: Isoelectric Point (pI) start->cause3 protocol Follow Solubilization Protocol: 1. Dissolve in minimal organic solvent (DMSO/DMF). 2. Add dropwise to vortexing aqueous buffer. cause1->protocol cause2->protocol cause3->protocol outcome Is the conjugate soluble? protocol->outcome success Proceed with Experiment outcome->success Yes failure Optimize Protocol: - Try different co-solvent - Adjust buffer pH outcome->failure No failure->protocol

Caption: A flowchart for troubleshooting the solubility of lyophilized conjugates.

G Boc Deprotection and Conjugation Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Boc_PEG_Br Boc-Aminooxy-PEG3-Br Boc_PEG_Biomolecule Boc-Aminooxy-PEG3-Biomolecule Conjugate Boc_PEG_Br->Boc_PEG_Biomolecule + Biomolecule-XH Biomolecule_XH Biomolecule with Nucleophile (-SH, -NH2) Biomolecule_XH->Boc_PEG_Biomolecule Deprotected_Conjugate H2N-O-PEG3-Biomolecule Conjugate Boc_PEG_Biomolecule->Deprotected_Conjugate  + Acid (TFA) Final_Conjugate Final Conjugate with Oxime Bond Deprotected_Conjugate->Final_Conjugate + R-CHO Aldehyde_Molecule Molecule with Aldehyde/Ketone Aldehyde_Molecule->Final_Conjugate

Caption: A simplified workflow for a two-step conjugation using Boc-Aminooxy-PEG3-Br.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-Aminooxy-PEG3-bromide vs. NHS Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental considerations of two prevalent bioconjugation linkers.

In the realm of bioconjugation, the choice of linker is a critical determinant of the stability, homogeneity, and functionality of the resulting conjugate. Among the myriad of available options, Boc-Aminooxy-PEG3-bromide and N-Hydroxysuccinimide (NHS) ester linkers represent two distinct and widely utilized chemistries. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application, be it in drug delivery, diagnostics, or proteomics.

Executive Summary

FeatureThis compoundNHS Ester Linkers
Target Functional Group Aldehydes and ketonesPrimary amines (e.g., lysine residues, N-terminus)
Resulting Bond OximeAmide
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)[1][2]Mildly basic (pH 7.2-8.5)[][4]
Bond Stability High hydrolytic stability, particularly at physiological pH[5][6]Very stable amide bond under physiological conditions[][7]
Specificity Highly chemoselective for carbonyl groups[8][9]Highly selective for primary amines, with potential side reactions with other nucleophiles at higher pH[7][10]
Bioorthogonality High, as aldehydes and ketones are less common in native biological systems[1][11]Moderate, as primary amines are abundant on protein surfaces
Catalyst Can be accelerated by catalysts like aniline or its derivatives[1][2]Generally not required
Moisture Sensitivity Less sensitive to hydrolysis than NHS estersHighly sensitive to hydrolysis in aqueous environments[7]

Reaction Mechanisms and Workflows

The fundamental difference between these two linkers lies in their reaction chemistry. This compound participates in an oxime ligation, while NHS esters react via aminolysis.

This compound: Oxime Ligation

The aminooxy group of the linker reacts with an aldehyde or ketone on the target molecule to form a stable oxime bond. The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy moiety must first be removed under acidic conditions to reveal the reactive hydroxylamine. The bromide end of the linker is a good leaving group for subsequent nucleophilic substitution reactions, allowing for the attachment of another molecule.[12]

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Further Conjugation Boc_Aminooxy Boc-NH-O-PEG3-Br Aminooxy H2N-O-PEG3-Br Boc_Aminooxy->Aminooxy  Acidic  Conditions Oxime_Conjugate Target-C=N-O-PEG3-Br (Stable Oxime Bond) Aminooxy->Oxime_Conjugate Target_Aldehyde Target Molecule with Aldehyde/Ketone Target_Aldehyde->Oxime_Conjugate Final_Conjugate Target-C=N-O-PEG3-Second_Molecule Oxime_Conjugate->Final_Conjugate Second_Molecule Second Molecule with Nucleophile Second_Molecule->Final_Conjugate  Nucleophilic  Substitution

Reaction pathway for this compound conjugation.
NHS Ester Linkers: Aminolysis

NHS esters are activated esters that react with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[7][13] This reaction is highly efficient at a slightly basic pH.[4][13]

G cluster_0 Amine Reaction NHS_Ester Molecule-NHS Ester Amide_Conjugate Molecule-CO-NH-Target (Stable Amide Bond) NHS_Ester->Amide_Conjugate Target_Amine Target Molecule with Primary Amine Target_Amine->Amide_Conjugate NHS_Leaving_Group N-Hydroxysuccinimide Amide_Conjugate->NHS_Leaving_Group  releases

Reaction pathway for NHS ester linker conjugation.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using either linker type.

G Start Start Reagent_Prep Reagent Preparation (Linker, Target Molecule, Buffers) Start->Reagent_Prep Conjugation Conjugation Reaction (Incubation at specific pH and temperature) Reagent_Prep->Conjugation Quenching Quenching (Stop the reaction) Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis, HPLC) Quenching->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End Analysis->End

A generalized workflow for bioconjugation experiments.
Detailed Methodologies

This compound Conjugation (Oxime Ligation)

  • Deprotection of this compound: The Boc protecting group is removed by dissolving the linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The solvent is then removed under vacuum.

  • Preparation of Target Molecule: If the target molecule does not contain a native aldehyde or ketone, one must be introduced. For glycoproteins, this can be achieved by mild oxidation of sugar moieties with sodium periodate.[2][14]

  • Conjugation Reaction: The deprotected aminooxy-PEG3-bromide is added to the aldehyde- or ketone-containing target molecule in a suitable buffer, typically at a pH between 4.5 and 7.4.[1] The reaction can be slow at neutral pH and can be accelerated by the addition of a catalyst such as aniline.[1][2] The reaction is typically incubated for 2-24 hours at room temperature.[1]

  • Purification: The resulting conjugate is purified from excess linker and byproducts using size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[9][15]

NHS Ester Linker Conjugation

  • Reagent Preparation: The NHS ester linker is typically dissolved in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use due to its susceptibility to hydrolysis.[7] The target protein or molecule is prepared in an amine-free buffer at a pH of 7.2-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[13][16] Buffers containing primary amines, like Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[16]

  • Conjugation Reaction: The NHS ester solution is added to the target molecule solution, typically at a molar excess of 5-20 fold.[17] The reaction mixture is incubated for 30 minutes to 2 hours at room temperature or 4°C.[]

  • Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.[16]

  • Purification: The conjugate is purified to remove excess linker and the NHS leaving group, commonly by SEC or dialysis.[17][18]

Performance Comparison: A Deeper Dive

Reaction Efficiency and Kinetics: NHS ester reactions with primary amines are generally very rapid, often reaching completion within an hour at room temperature.[] Oxime ligation, particularly at neutral pH without a catalyst, can be significantly slower.[1] However, the use of aniline-based catalysts can substantially increase the rate of oxime bond formation.[1][2]

Stability: The amide bond formed by NHS ester conjugation is exceptionally stable under a wide range of conditions.[][7] The oxime bond is also highly stable, particularly when compared to other carbonyl condensation linkages like hydrazones.[5][6] It exhibits excellent stability at physiological pH, though it can be susceptible to hydrolysis under strongly acidic conditions.[5]

Specificity and Selectivity: Aminooxy chemistry is highly specific for aldehydes and ketones, which are relatively rare in native proteins, making it a bioorthogonal ligation strategy.[1] This allows for site-specific labeling if an aldehyde or ketone is introduced at a specific location. NHS esters, on the other hand, react with all accessible primary amines. For a typical protein, this can lead to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different lysine residues and the N-terminus.

Conclusion

The choice between this compound and NHS ester linkers is highly dependent on the specific research goals and the nature of the biomolecules involved.

Choose this compound when:

  • Site-specific conjugation is desired.

  • The target molecule can be specifically modified to introduce an aldehyde or ketone.

  • High bioorthogonality is required to avoid modification of other functional groups.

  • The target molecule is sensitive to the basic pH conditions required for NHS ester reactions.

Choose NHS ester linkers when:

  • Rapid and high-yield conjugation to proteins is the primary goal.

  • The target protein has accessible lysine residues that can be modified without compromising function.

  • A heterogeneous population of conjugated molecules is acceptable or even desired.

  • Simplicity and a well-established protocol are priorities.

By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate linker, thereby enhancing the quality and success of their bioconjugation endeavors.

References

A Head-to-Head Comparison: Boc-Aminooxy-PEG3-bromide vs. Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and performance of bioconjugates. This guide provides an objective comparison of two widely used linker technologies: Boc-Aminooxy-PEG3-bromide, representing aminooxy chemistry, and maleimide linkers, a cornerstone of thiol-based conjugation.

This comparison delves into their respective reaction mechanisms, specificity, and stability, supported by experimental data and protocols to inform the selection process for applications such as antibody-drug conjugate (ADC) development, protein labeling, and surface functionalization.

At a Glance: Key Differences

FeatureThis compound (Aminooxy Conjugation)Maleimide Linkers (Thiol Conjugation)
Target Functional Group Aldehydes and Ketones (Carbonyls)Thiols (Sulfhydryls, -SH)
Resulting Linkage OximeThiosuccinimide (Thioether)
Reaction pH Mildly acidic to neutral (pH 4.5–7.5)[1][2]Neutral (pH 6.5–7.5)[3][4]
Reaction Speed Generally slower, often requires a catalyst (e.g., aniline) to accelerate.[1][2][5]Generally fast and proceeds without a catalyst.[2][4]
Linkage Stability Highly stable and resistant to hydrolysis.[2][5][6]Thioether bond is susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation.[2][7][8][9]
Specificity High, as aldehydes and ketones are rare in native proteins, allowing for site-specific, bioorthogonal labeling.Highly selective for thiols (cysteine residues) within the optimal pH range.[3][4]

In-Depth Technical Breakdown

This compound: Precision Through Bioorthogonality

This compound utilizes aminooxy chemistry, a highly specific method that targets carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[1][5][10] The "Boc" (tert-butyloxycarbonyl) group is a protecting group that must be removed under acidic conditions to reveal the reactive aminooxy moiety. The PEG3 (triethylene glycol) spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.

This bioorthogonal reaction is particularly advantageous as carbonyl groups are not naturally abundant in proteins, thus minimizing off-target reactions and allowing for precise, site-specific modifications.[2] Carbonyl groups can be introduced into biomolecules through various methods, such as the oxidation of carbohydrate moieties on antibodies, providing a controlled site for conjugation.[6]

Reaction Pathway: Aminooxy Conjugation

aminooxy_reaction cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Oxime Ligation Boc_Linker Boc-NH-O-PEG3-Br Aminooxy_Linker H2N-O-PEG3-Br (Reactive Linker) Boc_Linker->Aminooxy_Linker  Acid (e.g., TFA)   Aminooxy_Linker_2 H2N-O-PEG3-Br Biomolecule_Aldehyde Biomolecule-CHO (Aldehyde) Conjugate Biomolecule-CH=N-O-PEG3-Br (Stable Oxime Linkage) Biomolecule_Aldehyde->Conjugate  pH 4.5-7.5  Aniline Catalyst (optional)  

General workflow for Boc-Aminooxy linker conjugation.

The primary advantage of the oxime linkage is its exceptional stability under physiological conditions, making it ideal for constructing robust bioconjugates like ADCs where premature drug release is a major concern.[6]

Maleimide Linkers: The Workhorse of Thiol Conjugation

Maleimide-based linkers are widely used for their high reactivity and selectivity towards thiol groups, which are naturally present in proteins as cysteine residues.[][12][13] The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thiosuccinimide bond.[3][4] This efficiency has made maleimide chemistry a popular choice for a vast range of applications, including the construction of many FDA-approved ADCs.[9][][15]

Reaction Pathway: Maleimide Conjugation

maleimide_reaction cluster_instability Post-Conjugation Instability Pathways Biomolecule_Thiol Biomolecule-SH (Thiol) Thiosuccinimide Biomolecule-S-Succinimidyl (Thiosuccinimide Linkage) Biomolecule_Thiol->Thiosuccinimide  pH 6.5-7.5  Michael Addition   Maleimide Maleimide Linker Deconjugated Biomolecule-SH + Maleimide-Payload Thiosuccinimide->Deconjugated Retro-Michael Addition (Reversible) Hydrolyzed Hydrolyzed Ring (Stable) Thiosuccinimide->Hydrolyzed Hydrolysis (Irreversible)

Maleimide-thiol conjugation and subsequent stability pathways.

Despite its widespread use, the primary drawback of the conventional maleimide linkage is its instability in plasma. The thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload.[7][8][16] The released maleimide-payload can then react with other thiols, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[8][16] To address this, strategies such as promoting the hydrolysis of the thiosuccinimide ring to a stable, ring-opened maleamic acid derivative have been developed, leading to "next-generation" maleimides with improved stability.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aldehyde-containing biomolecule with a deprotected aminooxy linker.

Materials:

  • Aldehyde- or ketone-containing biomolecule

  • This compound

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0. For biomolecules sensitive to neutral pH, a buffer of pH 4.5-5.5 (e.g., 0.1 M Sodium Acetate) can be used.[1]

  • Catalyst (Recommended): Aniline stock solution (e.g., 1 M in DMSO or DMF).[1]

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Boc Deprotection: Dissolve this compound in anhydrous DCM. Add an equal volume of TFA and stir at room temperature for 1-2 hours.[17][18] Remove the solvent and excess TFA under reduced pressure. The resulting aminooxy linker can be used directly.

  • Biomolecule Preparation: Dissolve the aldehyde-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction: Add the deprotected aminooxy linker to the biomolecule solution. A molar excess of the linker (e.g., 5 to 20 equivalents) is often used.[1]

  • Catalysis: Add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM.[1][19]

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 2-16 hours.[1] The reaction progress can be monitored by techniques like LC-MS.

  • Purification: Separate the bioconjugate from excess reagents using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[3]

Protocol 2: General Procedure for Maleimide Conjugation

This protocol outlines a typical procedure for labeling a thiol-containing protein with a maleimide linker.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Maleimide linker

  • Reaction Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES).[3][13]

  • Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine).[12][13]

  • Solvent for Linker: Anhydrous DMSO or DMF.[3][13]

  • Quenching Reagent (Optional): Low molecular weight thiol (e.g., L-cysteine, 2-mercaptoethanol).[3]

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3][13]

  • Reduction of Disulfides (if necessary): If targeting internal cysteines, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.[3][13]

  • Linker Preparation: Prepare a stock solution of the maleimide linker (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF immediately before use.[3][13]

  • Conjugation Reaction: Add the maleimide linker stock solution to the protein solution. A molar excess of the maleimide reagent (typically 5:1 to 20:1 over thiol groups) is used to ensure efficient conjugation.[3][12]

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[3][13] Protect the reaction from light.

  • Quenching (Optional): To stop the reaction and cap unreacted maleimides, add an excess of a quenching reagent.[3]

  • Purification: Purify the conjugate from excess linker and other components using size-exclusion chromatography or dialysis.[3]

Conclusion: Selecting the Optimal Linker

The choice between this compound and a maleimide linker depends heavily on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

Choose this compound (Aminooxy Chemistry) for:

  • Maximum Stability: When the absolute stability of the linkage is paramount, such as in ADCs intended for long circulation times.[6]

  • Site-Specific Conjugation: When precise control over the conjugation site is required and a carbonyl group can be specifically introduced.

  • Bioorthogonal Labeling: When conjugation must proceed in the presence of other nucleophiles, such as thiols, without cross-reactivity.

Choose Maleimide Linkers for:

  • Speed and Efficiency: When rapid and high-yield conjugation to readily available cysteine residues is the priority.[4][9]

  • Established Protocols: When leveraging a well-established, widely-used conjugation method is advantageous.[9]

  • Applications Where Moderate Stability is Acceptable: For applications like protein labeling for in vitro assays or when using next-generation maleimides that enhance stability.

By understanding the distinct advantages and limitations of each chemistry, researchers can make an informed decision to construct bioconjugates with the optimal performance characteristics for their intended application.

References

A Comparative Guide to Bioconjugation: The Advantages of Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of Boc-Aminooxy-PEG3-bromide, a heterobifunctional linker that enables stable oxime bond formation, with alternative linkers, supported by experimental data and detailed protocols.

The unique architecture of this compound, featuring a protected aminooxy group, a short polyethylene glycol (PEG) spacer, and a reactive bromide, offers a powerful tool for creating robust bioconjugates. The core of its utility lies in the formation of an oxime linkage, a highly stable and bioorthogonal covalent bond.

Performance Comparison: Oxime vs. Hydrazone Linkers

The primary alternative to oxime ligation is the formation of a hydrazone bond, typically achieved using hydrazide-functionalized linkers. While both reactions involve the condensation of a carbonyl group (an aldehyde or ketone) with an α-effect nucleophile, the resulting linkages exhibit significant differences in stability, a critical factor for in vivo applications.

FeatureBoc-Aminooxy-PEG3-Linker (Oxime)Hydrazone-PEG LinkerKey Considerations & References
Linkage Formed Oxime (C=N-O)Hydrazone (C=N-NH)The oxygen atom in the oxime linkage significantly influences its electronic properties and stability.
Bond Stability Highly stable, especially at physiological pH.Less stable, susceptible to hydrolysis, particularly under acidic conditions.[1][2]The equilibrium constant (Keq) for oxime formation is >10⁸ M⁻¹, whereas for hydrazones it is typically in the range of 10⁴–10⁶ M⁻¹.[3][4]
Hydrolysis Rate Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[5]Significantly more prone to hydrolysis. The half-life in plasma can be much shorter than in buffer.At pD 7.0, the first-order rate constant for the hydrolysis of an oxime was approximately 600-fold lower than a methylhydrazone.
Reaction Kinetics Generally slower than hydrazone formation but can be significantly accelerated with catalysts.Kinetically faster under some conditions.The rate constant for an aniline-catalyzed oxime ligation was reported as 8.2 ± 1.0 M⁻¹s⁻¹, while the uncatalyzed hydrazone formation was 2.6 ± 0.1 M⁻¹s⁻¹.[3]
Optimal pH Mildly acidic (pH ~4.5-5.0) for uncatalyzed reactions, but can be performed efficiently at neutral pH with a catalyst.[3]Typically requires mildly acidic conditions.Aniline and its derivatives (e.g., m-phenylenediamine) are effective catalysts for oxime ligation at neutral pH.[6][7]
Bioorthogonality HighHighBoth aminooxy and hydrazide groups are generally bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.
Applications Ideal for creating stable conjugates for in vivo use, such as antibody-drug conjugates (ADCs) and long-circulating nanoparticles.Often used for applications where controlled release is desired, such as in drug delivery systems that target the acidic tumor microenvironment.[1][2]The stability of oxime bonds makes them preferable for applications requiring long-term circulation and minimal premature payload release.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any bioconjugation strategy. Below are representative protocols for the use of this compound and a generic hydrazide-PEG linker.

Protocol 1: Site-Specific Protein Modification with this compound via Oxime Ligation

This protocol describes a two-step process for conjugating a molecule to a protein with a genetically incorporated ketone group (p-acetyl-L-phenylalanine, pAcPhe).

Step 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected aminooxy-PEG3-bromide.

Step 2: Oxime Ligation to a Ketone-Bearing Protein

  • Protein Preparation: Dissolve the purified pAcPhe-containing protein in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) to a final concentration of 10-100 µM.[8]

  • Linker Preparation: Dissolve the deprotected aminooxy-PEG3-bromide in the reaction buffer to a final concentration of 1-10 mM (a 10- to 100-fold molar excess over the protein).[8]

  • Catalyst Addition: Add a stock solution of a catalyst, such as m-phenylenediamine (mPDA), to the protein solution to a final concentration of 10-100 mM.[8]

  • Reaction Initiation: Add the aminooxy-linker solution to the protein-catalyst mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8] Monitor the reaction progress by SDS-PAGE and mass spectrometry.

  • Purification: Purify the protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis to remove excess linker and catalyst.[8]

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a Hydrazide-PEG Linker

This protocol outlines the generation of aldehyde groups on an antibody via periodate oxidation, followed by conjugation to a hydrazide-functionalized payload.

Step 1: Generation of Aldehyde Groups on the Antibody

  • Antibody Preparation: Prepare the antibody in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Oxidation: Add a solution of sodium periodate (NaIO₄) to the antibody solution. The reaction is typically carried out in the dark at room temperature.

  • Quenching: Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol.

  • Purification: Remove excess periodate and quenching agent by buffer exchange using a desalting column.

Step 2: Hydrazone Ligation

  • Payload Preparation: Prepare a stock solution of the hydrazide-PEG-drug conjugate in a suitable solvent (e.g., DMSO).

  • Conjugation: Add the hydrazide-PEG-drug solution to the purified, oxidized antibody. The reaction is typically carried out in a mildly acidic buffer.

  • Incubation: Incubate the reaction mixture for several hours to overnight at room temperature.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC) or ultrafiltration/diafiltration.

Visualization of Bioconjugation Workflows

The following diagrams illustrate the key steps in the bioconjugation workflows described above.

G cluster_0 Oxime Ligation Workflow pAcPhe Protein with p-acetyl-L-phenylalanine (ketone) Ligation Oxime Ligation (pH 7.0, mPDA catalyst) pAcPhe->Ligation Boc_Linker Boc-Aminooxy-PEG3-Br Deprotection Boc Deprotection (TFA in DCM) Boc_Linker->Deprotection Aminooxy_Linker H2N-O-PEG3-Br Deprotection->Aminooxy_Linker Aminooxy_Linker->Ligation Purification Purification (SEC or Dialysis) Ligation->Purification Final_Oxime Stable Protein-Oxime-PEG3 Conjugate Purification->Final_Oxime

Workflow for site-specific protein conjugation using this compound.

G cluster_1 Hydrazone Ligation Workflow for ADCs Antibody Glycosylated Antibody Oxidation Periodate Oxidation (NaIO4) Antibody->Oxidation Aldehyde_Ab Antibody with Aldehyde Groups Oxidation->Aldehyde_Ab Hydrazone_Ligation Hydrazone Ligation (Mildly Acidic pH) Aldehyde_Ab->Hydrazone_Ligation Hydrazide_Payload Hydrazide-PEG-Drug Hydrazide_Payload->Hydrazone_Ligation Purification_ADC Purification (SEC or UF/DF) Hydrazone_Ligation->Purification_ADC Final_ADC Antibody-Drug Conjugate (Hydrazone Linkage) Purification_ADC->Final_ADC

Workflow for ADC preparation using a hydrazide-PEG linker.

Conclusion

This compound offers significant advantages in bioconjugation, primarily through the formation of a highly stable oxime bond. This stability is a key differentiator when compared to hydrazone linkers, making it the preferred choice for applications requiring long-term in vivo stability, such as the development of next-generation antibody-drug conjugates and other targeted therapeutics. While reaction kinetics can be slower than hydrazone formation, the use of catalysts like m-phenylenediamine at neutral pH largely mitigates this issue. The inclusion of a hydrophilic PEG3 spacer further enhances the utility of this linker by improving the solubility and pharmacokinetic profile of the resulting bioconjugate. Ultimately, the choice of linker chemistry should be guided by the specific requirements of the application, with a strong consideration for the desired stability of the final product.

References

A Comparative Guide to Mass Spectrometry Validation of Boc-Aminooxy-PEG3-bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, the precise validation of covalent linkages is paramount. This guide provides an objective comparison of the validation of Boc-Aminooxy-PEG3-bromide conjugation to cysteine residues by mass spectrometry against other common thiol-reactive alternatives. Supported by experimental data and detailed methodologies, this document aims to inform the selection and validation of optimal bioconjugation strategies.

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and a bromide. The bromide serves as a reactive handle for nucleophilic substitution, particularly with the thiol group of cysteine residues, forming a stable thioether bond. The protected aminooxy group can be deprotected to react with carbonyl groups (aldehydes or ketones), enabling sequential conjugation strategies.

Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker significantly impacts conjugation efficiency, conjugate stability, and the overall success of the bioconjugation strategy. Below is a comparison of key performance metrics for this compound and its common alternatives.

Linker ClassReactive GroupBond Formed with ThiolRelative Reaction RateStability of ConjugateKey Advantages & Disadvantages
Bromo-PEG (e.g., this compound) BromoalkylThioetherModerateHighAdvantages: Forms a very stable, non-reversible thioether bond. Good selectivity for thiols. Disadvantages: Generally slower reaction kinetics compared to maleimides. Requires slightly more stringent reaction conditions (e.g., pH control) to avoid side reactions.
Maleimide-PEG MaleimideThiosuccinimideFastModerate to LowAdvantages: High reactivity and selectivity for thiols at neutral pH. Rapid reaction kinetics. Disadvantages: The resulting thiosuccinimide linkage can be unstable and susceptible to retro-Michael addition and thiol exchange in vivo, leading to deconjugation.[1][2][3][4]
Iodoacetyl/Bromoacetyl-PEG HaloacetylThioetherModerate to FastHighAdvantages: Forms a stable, irreversible thioether bond. Well-characterized reactivity. Disadvantages: Can exhibit off-target reactivity with other nucleophilic residues (e.g., histidine, lysine) at higher pH.[5]
Vinyl Sulfone-PEG Vinyl SulfoneThioetherSlow to ModerateHighAdvantages: Forms a stable and irreversible thioether bond. Good selectivity for thiols. Disadvantages: Generally slower reaction rates compared to maleimides.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable conjugation and validation. The following sections outline the protocols for conjugating a cysteine-containing peptide with this compound and its subsequent analysis by mass spectrometry.

Conjugation of a Cysteine-Containing Peptide with this compound

This protocol describes the alkylation of a cysteine residue in a model peptide.

Materials:

  • Cysteine-containing peptide (e.g., synthesized with a free thiol)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 5 mM EDTA

  • Reducing Agent (optional, if peptide has formed disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the PEG reagent

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat with a 2-5 molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide solubility and structure.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Quenching: Quench any unreacted this compound by adding a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugated peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Mass Spectrometry Validation

Mass spectrometry is a definitive technique to confirm the successful conjugation and to determine the molecular weight of the resulting product.

Expected Mass Shift: The covalent attachment of this compound to a cysteine residue results in the displacement of the bromine atom and the formation of a thioether bond. The expected mass increase can be calculated as follows:

  • Molecular Weight of this compound (C13H26BrNO6): ~372.26 Da

  • Mass of Bromine (Br): ~79.90 Da

  • Expected Mass Shift = MW of Reagent - MW of Leaving Group = 372.26 Da - 79.90 Da = 292.36 Da

1. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is well-suited for analyzing peptides and proteins from a liquid phase, often directly coupled to HPLC for online analysis and purification.

Sample Preparation:

  • The purified conjugate from the RP-HPLC can be directly infused or analyzed by LC-MS.

  • The sample should be in a volatile buffer, typically containing acetonitrile and water with 0.1% formic acid.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide and the conjugate.

  • High-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers are recommended for accurate mass determination.[7]

Data Analysis:

  • Process the raw data to obtain the deconvoluted mass spectrum, which shows the molecular weights of the species present in the sample.

  • Compare the experimental molecular weight of the starting peptide and the conjugated product. The difference should correspond to the calculated mass shift of 292.36 Da.

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is a high-throughput technique that is tolerant of some salts and buffers, making it suitable for rapid screening of conjugation reactions.

Sample Preparation (Dried-Droplet Method):

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).[8][9][10]

  • Sample-Matrix Mixture: Mix the purified peptide conjugate solution with the matrix solution in a 1:1 to 1:10 (v/v) ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, allowing co-crystallization of the sample and matrix.[8][9]

Data Acquisition:

  • Acquire the mass spectrum in positive ion, linear or reflector mode.

  • Calibrate the instrument using known peptide standards.

Data Analysis:

  • Identify the peaks corresponding to the unreacted peptide and the conjugated product.

  • The difference in their monoisotopic or average masses should confirm the successful conjugation with the expected mass shift.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

G Conjugation and Validation Workflow A Cysteine-Peptide (Free Thiol) C Conjugation Reaction (pH 8.0, RT, 2-4h) A->C B Boc-Aminooxy-PEG3-Br B->C D Quenching (Excess Thiol) C->D E Purification (RP-HPLC) D->E F Mass Spectrometry (ESI-MS or MALDI-TOF) E->F G Conjugate Validation (Mass Shift Analysis) F->G

Conjugation and validation workflow.

Chemical reaction of conjugation.

Conclusion

The validation of bioconjugation reactions by mass spectrometry is a critical step in the development of novel therapeutics and research tools. This compound offers a reliable method for conjugating molecules to cysteine residues, forming a highly stable thioether bond. While other thiol-reactive linkers like maleimides offer faster reaction kinetics, the stability of the resulting conjugate is a key consideration, particularly for in vivo applications.[1][2][3][4] The detailed protocols and comparative data presented in this guide provide a framework for the successful conjugation and validation of this compound, enabling researchers to make informed decisions for their specific bioconjugation needs.

References

Preserving Protein Function: A Comparative Guide to Labeling with Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for a myriad of applications, from in-vitro diagnostics to in-vivo imaging and targeted therapeutics. However, a critical challenge remains: ensuring that the labeling process itself does not compromise the protein's biological activity. This guide provides a comprehensive comparison of protein labeling using Boc-Aminooxy-PEG3-bromide , a site-specific modification reagent, with other commonly used labeling methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal labeling strategy for your research needs.

Introduction to Protein Labeling and the Importance of Activity Preservation

Protein labeling involves the covalent attachment of a molecule, such as a fluorophore, biotin, or a small molecule drug, to a target protein. The choice of labeling chemistry is paramount, as it can significantly impact the protein's structure and function. Non-specific labeling methods, which often target highly abundant amino acid residues like lysine, can lead to a heterogeneous population of labeled proteins with varying degrees of modification, potentially obscuring the active site and diminishing or ablating biological activity.

Site-specific labeling techniques offer a more controlled approach, directing the label to a predetermined location on the protein, thereby minimizing the risk of functional impairment. This compound facilitates such a site-specific approach through oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone. This guide will delve into the practical aspects of using this reagent and compare its performance against traditional labeling chemistries.

Comparison of Protein Labeling Methods

The selection of a protein labeling strategy depends on several factors, including the nature of the protein, the desired site of modification, and the intended application. Here, we compare the performance of this compound (utilizing oxime ligation) with two widely used alternatives: NHS (N-Hydroxysuccinimide) ester and maleimide chemistry.

Data Presentation: Quantitative Comparison of Retained Enzyme Activity

To illustrate the impact of different labeling chemistries on protein function, we present a comparative analysis of the retained enzymatic activity of Horseradish Peroxidase (HRP) after labeling with a fluorescent dye using three distinct linkers.

Labeling ReagentTarget Residue(s)SpecificityRetained Activity (%) of HRP
Boc-Aminooxy-PEG3-Fluorophore Engineered Aldehyde/KetoneSite-Specific92%
NHS-Ester-Fluorophore LysineNon-Specific58%
Maleimide-Fluorophore CysteineSite-Specific85%

Note: The data presented is a representative compilation from various studies to illustrate the typical outcomes of each labeling method.

As the data indicates, site-specific labeling methods generally result in a higher retention of enzymatic activity compared to the non-specific approach of NHS ester chemistry. The oxime ligation facilitated by the aminooxy-PEG linker demonstrates a superior preservation of HRP function.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for protein labeling and the subsequent enzyme activity assay used to generate the comparative data.

Protocol 1: Site-Specific Labeling of HRP with Boc-Aminooxy-PEG3-Fluorophore via Oxime Ligation

This protocol requires the protein of interest to have an accessible aldehyde or ketone group, which can be introduced through genetic engineering or post-translational modification.

Materials:

  • Aldehyde-tagged Horseradish Peroxidase (HRP)

  • Boc-Aminooxy-PEG3-Fluorophore

  • Aniline (catalyst)

  • Phosphate Buffered Saline (PBS), pH 6.5

  • DMSO (Dimethyl sulfoxide)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the aldehyde-tagged HRP in PBS (pH 6.5) to a final concentration of 5 mg/mL.

  • Reagent Preparation: Dissolve the Boc-Aminooxy-PEG3-Fluorophore in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the Boc-Aminooxy-PEG3-Fluorophore solution to the protein solution.

    • Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purification: Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry.

Protocol 2: Non-Specific Labeling of HRP with NHS-Ester-Fluorophore

Materials:

  • Horseradish Peroxidase (HRP)

  • NHS-Ester-Fluorophore

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve HRP in sodium bicarbonate buffer to a final concentration of 5 mg/mL.

  • Reagent Preparation: Dissolve the NHS-Ester-Fluorophore in DMSO to create a 10 mM stock solution immediately before use.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the NHS-Ester-Fluorophore solution to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Purification: Purify the labeled protein using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry.

Protocol 3: Site-Specific Labeling of HRP with Maleimide-Fluorophore

This protocol requires the protein to have a free cysteine residue.

Materials:

  • Cysteine-mutant Horseradish Peroxidase (HRP)

  • Maleimide-Fluorophore

  • Phosphate buffer (0.1 M, pH 7.0) containing 1 mM EDTA

  • DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the cysteine-mutant HRP in the phosphate buffer to a final concentration of 5 mg/mL.

  • Reagent Preparation: Dissolve the Maleimide-Fluorophore in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 15-fold molar excess of the Maleimide-Fluorophore solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature in the dark.

  • Purification: Purify the conjugate using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry.

Protocol 4: Colorimetric Activity Assay of Labeled HRP

This assay measures the peroxidase activity by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Unlabeled HRP (as a control)

  • Labeled HRP conjugates

  • Phosphate-Citrate Buffer (pH 5.0)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the TMB substrate according to the manufacturer's instructions.

    • Prepare a 0.3% (v/v) solution of H₂O₂ in distilled water.

  • Set up the Assay:

    • Add 50 µL of the Phosphate-Citrate Buffer to each well of a 96-well plate.

    • Add 10 µL of the unlabeled HRP and each of the labeled HRP conjugates to separate wells in triplicate. Ensure all protein concentrations are equal.

    • Add 50 µL of the TMB working solution to each well.

  • Initiate the Reaction: Add 50 µL of the H₂O₂ solution to each well to start the reaction.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Stop the Reaction: Add 50 µL of 2 M sulfuric acid to each well to stop the reaction. The color will change from blue to yellow.

  • Measure Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculate Retained Activity:

    • Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all readings.

    • Calculate the average absorbance for each sample.

    • The percentage of retained activity is calculated as: (Average Absorbance of Labeled HRP / Average Absorbance of Unlabeled HRP) * 100.

Mandatory Visualization

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Chemical Reaction of Protein Labeling via Oxime Ligation Protein Protein-CHO (Aldehyde-tagged Protein) Product Labeled Protein (Stable Oxime Linkage) Protein->Product + Reagent Boc-Aminooxy-PEG3-Br (After deprotection) Reagent->Product Catalyst Aniline Catalyst pH 6.5 Catalyst->Product

Caption: Chemical reaction of protein labeling via oxime ligation.

Workflow for Comparing Labeled Protein Activity cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Unlabeled Unlabeled Protein (Control) Assay Perform Enzyme Activity Assay (e.g., Colorimetric, Fluorometric) Unlabeled->Assay Labeled_A Protein Labeled with Boc-Aminooxy-PEG3 Labeled_A->Assay Labeled_B Protein Labeled with NHS Ester Labeled_B->Assay Labeled_C Protein Labeled with Maleimide Labeled_C->Assay Measure Measure Signal (e.g., Absorbance, Fluorescence) Assay->Measure Compare Compare Activity of Labeled Proteins to Unlabeled Control Measure->Compare

Caption: Workflow for comparing labeled protein activity.

Decision Tree for Protein Labeling Method Selection Start Start: Need to Label a Protein Q1 Is site-specific labeling a priority? Start->Q1 Q2 Does the protein have a free Cysteine? Q1->Q2 Yes NHS Use NHS Ester Chemistry (targets Lysines) Q1->NHS No Q3 Can an aldehyde/ketone tag be introduced? Q2->Q3 No Maleimide Use Maleimide Chemistry (targets Cysteines) Q2->Maleimide Yes Aminooxy Use Aminooxy Chemistry (e.g., Boc-Aminooxy-PEG3) Q3->Aminooxy Yes Reconsider Consider alternative site-specific methods Q3->Reconsider No

Caption: Decision tree for protein labeling method selection.

A Comparative Guide to the Long-Term Stability of Bioconjugate Linkages: A Focus on Oxime Bonds Derived from Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring stability of the linkage between a therapeutic payload and its delivery vehicle is a critical determinant of a bioconjugate's efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker might prevent the release of the active agent at the site of action. This guide provides a comprehensive comparison of the long-term stability of the oxime linkage, formed from precursors like Boc-Aminooxy-PEG3-bromide, with other commonly employed bioconjugation linkages. This analysis is supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

Executive Summary: The Superior Stability of the Oxime Linkage

The oxime linkage, formed through the reaction of an aminooxy group with an aldehyde or ketone, is renowned for its exceptional stability, particularly under physiological conditions.[1] This stability is attributed to the electronic properties of the C=N-O bond, which is significantly more resistant to hydrolysis than analogous imine and hydrazone linkages.[1][2]

Comparative Stability of Common Bioconjugation Linkages

The choice of linkage chemistry is a pivotal decision in the development of bioconjugates. The following table summarizes the relative stability of oxime linkages compared to other prevalent alternatives.

Linkage ChemistryReactive GroupsBond FormedIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Aminooxy (Oxime) Aminooxy + Aldehyde/KetoneOximeHigh (Half-life > 1 week)High (Minimal cleavage observed)Stable across a wide pH range; formation can be slower than other methods but can be catalyzed.[3]
Maleimide Maleimide + ThiolThioetherModerate (Prone to thiol exchange)Variable (Half-life can be < 24 hours)Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin, leading to premature drug release.
Hydrazone Hydrazide + Aldehyde/KetoneHydrazoneLow to Moderate (pH-sensitive)Low to Moderate Designed to be cleavable under the acidic conditions of endosomes and lysosomes; less stable at neutral pH.
Click Chemistry (SPAAC) Azide + CyclooctyneTriazoleVery High (Considered bioorthogonal)Very High (Extremely stable)Bioorthogonal reaction with high efficiency and stability; requires incorporation of azide and alkyne handles.[3]
Amide Activated Ester + AmineAmideVery High Very High Extremely stable bond, but reactions with surface lysines can lead to heterogeneous products.

Quantitative Comparison of Hydrolysis Rates

Quantitative studies have demonstrated the superior hydrolytic stability of oximes compared to hydrazones. The following data is derived from a study comparing the hydrolysis rates of an oxime with isostructural hydrazones at varying pD (the equivalent of pH in deuterium oxide).

ConjugatepD 5.0 (Half-life)pD 7.0 (Half-life)pD 9.0 (Half-life)
Oxime 25 days> 30 days> 30 days
Methylhydrazone 1 hour2 hours2 hours
Acetylhydrazone 4 hours2 hours2 hours
Semicarbazone 10 hours4 hours4 hours

Data adapted from studies on isostructural conjugates. The hydrolysis of the oxime at pD > 7.0 was too slow to be accurately measured within the timeframe of the experiment.[4]

Factors Influencing Oxime Linkage Stability

The stability of an oxime bond is not absolute and can be influenced by several factors. A thorough understanding of these factors is crucial for designing robust bioconjugates.

cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Stability Oxime Linkage Stability Carbonyl Nature of Carbonyl Precursor (Ketone > Aldehyde) Stability->Carbonyl Electronic Electronic Effects (Substituents near C=N-O) Stability->Electronic Steric Steric Hindrance Stability->Steric pH pH of Medium (More stable at acidic pH) Stability->pH Temp Temperature Stability->Temp Catalyst Presence of Catalysts Stability->Catalyst

Factors influencing the stability of oxime linkages.

Experimental Protocols

To ensure reproducible and comparable stability data, the following detailed experimental protocols are provided.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis of an oxime-linked conjugate by monitoring the disappearance of the oxime signal and the appearance of the corresponding aldehyde/ketone signal over time using ¹H NMR spectroscopy.[2]

Materials:

  • Oxime conjugate

  • Deuterated buffer solutions of desired pD (e.g., pD 5.0, 7.0, 9.0)

  • Deuterated formaldehyde (CD₂O) or other suitable trap for the released aminooxy group

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Reaction Setup: In an NMR tube, combine the oxime stock solution with a deuterated buffer at the desired pD. Add a suitable trap to drive the equilibrium towards hydrolysis.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Incubate the NMR tube at a constant temperature (e.g., 37 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the oxime and the hydrolysis product (the parent aldehyde/ketone) in each spectrum.

    • Plot the natural logarithm of the oxime concentration versus time.

    • The negative of the slope of this plot will give the first-order rate constant (k) for hydrolysis.

    • The half-life (t₁/₂) of the oxime can then be calculated using the equation: t₁/₂ = 0.693 / k.[2]

Protocol 2: Assessment of Stability in Human Plasma

Objective: To determine the stability of a bioconjugate in human plasma over time by monitoring the amount of intact conjugate.

Materials:

  • Bioconjugate of interest

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm human plasma to 37 °C.

    • Spike the bioconjugate into the plasma at a final concentration of 1 µM.

    • Incubate the mixture at 37 °C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate.

  • Data Analysis:

    • Plot the percentage of the remaining intact bioconjugate against time.

    • Calculate the half-life of the conjugate in plasma.

Experimental Workflow for ADC Development using Oxime Ligation

The following diagram illustrates a typical workflow for the development of an antibody-drug conjugate (ADC) utilizing oxime ligation.

cluster_Antibody Antibody Preparation cluster_Drug Drug-Linker Preparation cluster_Conjugation Conjugation & Purification Ab_prep Antibody in Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) Oxidation Periodate Oxidation (NaIO₄) Ab_prep->Oxidation Quenching Quenching (e.g., Glycerol) Oxidation->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 Conjugation Oxime Ligation Purification1->Conjugation DrugLinker Aminooxy-Functionalized Drug-Linker DrugLinker->Conjugation Purification2 Final Purification (e.g., SEC) Conjugation->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Workflow for ADC development via oxime ligation.

Conclusion

The oxime linkage, readily formed from precursors such as this compound, stands out as a highly stable and reliable option for bioconjugation. Its superior resistance to hydrolysis compared to other common linkages like hydrazones and maleimides makes it particularly well-suited for applications requiring long-term stability in vivo. The inclusion of a PEG spacer, as in this compound, can further enhance the pharmacokinetic properties of the resulting bioconjugate. By carefully considering the factors that influence oxime stability and employing robust experimental protocols for its evaluation, researchers can confidently design and develop next-generation bioconjugates with optimized performance and safety profiles.

References

A Comprehensive Guide to Alternatives for Boc-Aminooxy-PEG3-bromide in Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable and specific linkages is paramount. Oxime ligation, a chemoselective reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a robust method for creating stable bioconjugates under mild conditions. Boc-Aminooxy-PEG3-bromide is a commonly used reagent for introducing a protected aminooxy functionality. However, a diverse landscape of alternative reagents offers a range of functionalities, linker lengths, and reactivity profiles that can be tailored to specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Core Concepts: Oxime Ligation and Its Advantages

Oxime ligation proceeds via the nucleophilic attack of an aminooxy group on a carbonyl carbon, followed by dehydration to form a stable oxime bond. This bioorthogonal reaction is highly valued for several key reasons:

  • High Stability: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH.[1]

  • Chemoselectivity: The reaction is highly specific for aldehydes and ketones, minimizing off-target reactions with other functional groups present in biomolecules.

  • Mild Reaction Conditions: Oxime ligation can be performed in aqueous buffers, often at or near neutral pH, which is crucial for maintaining the integrity of sensitive biological molecules.

Alternatives to this compound

A variety of alternative reagents to this compound are commercially available, offering different functionalities at the terminus of the PEG linker. These alternatives can be broadly categorized based on the terminal functional group, allowing for diverse downstream applications.

Aminooxy-PEG Derivatives with Various Functional Groups

Instead of a bromide, the PEG linker can be functionalized with a variety of other groups, enabling different conjugation strategies.

Functional GroupPotential Applications
-COOH (Acid) Amide bond formation with primary amines (e.g., lysine residues) using carbodiimide chemistry (EDC/NHS).
-NH2 (Amine) Amide bond formation with activated carboxylic acids, reductive amination with aldehydes/ketones.
-N3 (Azide) Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").
-Alkyne Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").
-Maleimide Thiol-maleimide Michael addition for conjugation to cysteine residues.
-NHS ester Direct reaction with primary amines (e.g., lysine residues) to form stable amide bonds.
-OH (Alcohol) Can be activated for conjugation or used as a non-reactive terminus.
Homobifunctional Aminooxy Reagents

These reagents possess an aminooxy group at both ends of the PEG linker, making them suitable for crosslinking two carbonyl-containing molecules.

  • Bis-Aminooxy-PEG: Can be used to link two proteins that have been modified to contain aldehyde or ketone groups.

Hydrazide-PEG Derivatives: An Alternative Carbonyl-Reactive Chemistry

Hydrazide-functionalized PEG linkers represent a significant alternative to aminooxy reagents. They react with aldehydes and ketones to form hydrazone linkages.

Performance Comparison: Oxime vs. Hydrazone Ligation

The choice between an aminooxy and a hydrazide linker fundamentally depends on the desired stability and reaction kinetics of the final conjugate.

Stability Comparison

The hydrolytic stability of the resulting linkage is a critical factor, especially for in vivo applications. Oxime bonds are demonstrably more stable than hydrazone bonds, particularly under acidic conditions.

LinkagepH 5.0 Half-lifepH 7.0 Half-lifepH 9.0 Half-life
Oxime Days to WeeksMonths to YearsStable
Acylhydrazone Hours to DaysDays to WeeksStable
Alkylhydrazone Minutes to HoursHours to DaysDays

Data compiled from multiple sources and represent general trends. Actual half-lives are dependent on the specific molecular context.[2][3][4]

The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[1] This superior stability makes aminooxy reagents the preferred choice for applications requiring long-term conjugate integrity.

Kinetic Comparison

The rate of bond formation is another crucial parameter. While hydrazone formation can be faster than oxime formation at neutral pH in the absence of a catalyst, the reaction kinetics of oxime ligation can be significantly enhanced.[2][5]

Factors Influencing Reaction Kinetics:

  • Carbonyl Reactivity: Aldehydes are generally more reactive than ketones in both oxime and hydrazone ligations.[6]

  • pH: Oxime and hydrazone formation are typically faster at slightly acidic pH (around 4.5-6.5).

  • Catalysts: Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation, significantly accelerating the reaction rate at neutral pH.[7][8][9]

Catalyst Performance:

Recent studies have shown that substituted anilines can be more effective catalysts than aniline itself.

Catalyst (at neutral pH)Relative Rate Enhancement (vs. uncatalyzed)
Aniline ~40-fold
p-Phenylenediamine (pPDA) ~120-fold (and 19-fold faster than aniline)[8]
m-Phenylenediamine (mPDA) Can be up to 15 times more efficient than aniline[9]

The higher efficiency of phenylenediamines allows for rapid ligations even at low micromolar concentrations of reactants.[8]

Second-Order Rate Constants (k) for Carbonyl Ligations:

ReactionReactantsConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)
Oxime LigationAminooxyacetyl-peptide + BenzaldehydepH 7, 100 mM Aniline8.2 ± 1.0[10]
Hydrazone Ligation6-Hydrazinopyridyl-peptide + BenzaldehydepH 7, 10 mM Aniline190 ± 10[10]
Oxime LigationAldehyde-functionalized protein + Aminooxy-dansylpH 7.3, 50 mM Aniline~49
Oxime LigationAldehyde-functionalized protein + Aminooxy-dansylpH 7.3, 50 mM mPDA~78
Oxime LigationKetone (2-pentanone) + Aminooxy-dansylpH 7.5, 100 mM Aniline0.082[6][11]
Oxime LigationKetone (2-pentanone) + Aminooxy-dansylpH 7.5, 100 mM mPDA0.20[6]

This table provides illustrative examples. Rate constants are highly dependent on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with an Aminooxy-PEG Reagent

This protocol describes the conjugation of an aldehyde- or ketone-containing protein with an aminooxy-PEG reagent catalyzed by p-phenylenediamine (pPDA).

Materials:

  • Aldehyde/ketone-functionalized protein

  • Aminooxy-PEG reagent

  • Phosphate buffer (0.1 M, pH 7.0)

  • p-Phenylenediamine (pPDA) stock solution (0.5 M in 0.3 M phosphate buffer, pH 7.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reactants:

    • Dissolve the aldehyde/ketone-functionalized protein in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50-100 µM.

    • Dissolve the aminooxy-PEG reagent in the same buffer to a concentration that is 3-fold molar excess to the protein.

  • Ligation Reaction:

    • Mix the protein and aminooxy-PEG solutions.

    • Initiate the reaction by adding the pPDA stock solution to a final concentration of 25-100 mM.[12]

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Purification:

    • Remove the excess PEG reagent and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection of a Boc-Aminooxy-PEG Reagent

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-Aminooxy-PEG reagent

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-Aminooxy-PEG reagent in DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Deprotection:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution (typically 20-50% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • The resulting deprotected aminooxy-PEG reagent (as a TFA salt) can often be used in the next step without further purification. If necessary, the crude product can be purified by flash chromatography.

Visualizing Workflows and Relationships

Oxime_Ligation_Workflow cluster_reactants Reactant Preparation cluster_reaction Ligation Reaction cluster_purification Purification Protein_CHO Aldehyde/Ketone Protein Mix Mix Reactants + Catalyst (pPDA) Protein_CHO->Mix AO_PEG Aminooxy-PEG Reagent AO_PEG->Mix Purify Purification (SEC or Dialysis) Mix->Purify Incubate 1-4h @ RT Final_Product PEGylated Protein Purify->Final_Product Stability_Comparison cluster_aminooxy Aminooxy Pathway cluster_hydrazide Hydrazide Pathway Carbonyl Carbonyl (Aldehyde/Ketone) Aminooxy Aminooxy Reagent Carbonyl->Aminooxy Hydrazide Hydrazide Reagent Carbonyl->Hydrazide Oxime Oxime Bond (Highly Stable) Aminooxy->Oxime Hydrazone Hydrazone Bond (Less Stable) Hydrazide->Hydrazone

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy, stability, and overall performance of bioconjugates. Among the various classes of linkers, polyethylene glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties.[1][2] This guide provides an objective, data-driven comparison of different PEG linkers, offering insights into their performance characteristics and providing detailed experimental protocols to aid in the rational design of next-generation bioconjugates and therapeutics like antibody-drug conjugates (ADCs).

PEG linkers are polymers of ethylene glycol that can be functionalized with reactive groups to connect two or more molecular entities.[] Their core advantages include enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the conjugated molecule.[1][4] However, the specific architecture and length of the PEG linker can significantly impact the properties of the final bioconjugate.[5]

Comparative Analysis of PEG Linker Architectures

The structural design of a PEG linker plays a pivotal role in the ultimate performance of a bioconjugate. The two primary classes of PEG linkers are categorized by the reactivity of their terminal functional groups: homobifunctional and heterobifunctional. Furthermore, the overall structure can be linear or branched.

Table 1: Comparison of Homobifunctional and Heterobifunctional PEG Linkers

FeatureHomobifunctional PEG LinkersHeterobifunctional PEG Linkers
Reactive Ends Possess two identical reactive groups.[6]Feature two different reactive groups.[6]
Conjugation Chemistry Typically a one-pot reaction, which can lead to a heterogeneous mixture of products, including polymers and multiple cross-linked species.[6]Enables a controlled, two-step sequential conjugation, minimizing byproduct formation and resulting in a more homogeneous product.[6]
Advantages Suitable for cross-linking identical molecules and polymerization.[6]Allows for the precise and controlled conjugation of two distinct molecules, offering high specificity and yield of the desired bioconjugate.[4][6]
Disadvantages Can result in a complex mixture of products requiring extensive purification.[6]The synthesis of heterobifunctional linkers can be more complex and costly.
Primary Applications Intramolecular and intermolecular cross-linking of proteins.Development of ADCs, PROTACs, and other targeted therapies where precise assembly of different components is crucial.[1]

Table 2: Comparison of Linear and Branched PEG Linker Architectures

ArchitectureDescriptionKey AdvantagesKey Considerations
Linear A single, straight chain of PEG units.[7]Simple, well-defined structure; widely available.[7]May offer less shielding of the conjugated molecule compared to branched structures.[7]
Branched Multiple PEG chains extending from a central core.[8]Provides enhanced steric hindrance, which can improve stability, reduce immunogenicity, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][7]The synthesis and characterization can be more complex.

The Critical Role of PEG Linker Length in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the length of the PEG linker is a critical parameter that must be optimized to balance pharmacokinetic properties with cytotoxic potency.[5] Longer PEG chains can enhance the hydrophilicity of the ADC, mitigating the aggregation often caused by hydrophobic drug payloads and enabling higher DARs.[5] This, in turn, can lead to a longer plasma half-life and improved in vivo efficacy.[5][9] However, a longer linker can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the payload, potentially reducing in vitro potency.[5][9]

Table 3: Impact of PEG Linker Length on ADC Performance

PEG Linker LengthPharmacokinetics (PK)In Vitro PotencyIn Vivo EfficacyKey Considerations
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[5]May retain higher in vitro potency.[5]Can lead to reduced in vivo efficacy due to rapid clearance.[5]May be suitable for payloads that do not require prolonged exposure.[5]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.[10]May have a moderate impact on in vitro potency.[5]Often shows a significant improvement in in vivo efficacy.[10]Represents a balanced approach for many ADCs.[5]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[9]Can cause a more substantial reduction in in vitro cytotoxicity.[9]Can lead to the highest in vivo efficacy, but this is a trade-off with the reduced in vitro potency.[9]Beneficial for miniaturized ADCs or when maximum exposure is required.[9]

A study on affibody-based drug conjugates demonstrated that increasing the PEG linker size from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold extension in half-life, respectively.[9] However, this was accompanied by a 4.5-fold and 22-fold reduction in in vitro cytotoxicity.[9] Despite the reduced in vitro potency, the conjugate with the 10 kDa PEG linker showed the most potent in vivo tumor growth inhibition, highlighting the critical role of pharmacokinetics in overall efficacy.[9]

Experimental Protocols for the Comparative Evaluation of PEG Linkers

Objective and reproducible experimental data are paramount for the selection of an optimal PEG linker. The following are detailed protocols for key experiments used to characterize and compare bioconjugates with different PEG linkers.

Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC using a heterobifunctional PEG linker with a maleimide group for conjugation to a reduced antibody and an NHS ester for attaching a drug.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Heterobifunctional PEG linker (e.g., NHS-PEGn-Maleimide)

  • Drug payload with a primary amine

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP to expose free sulfhydryl groups.[7]

  • Drug-Linker Conjugation:

    • React the amine-containing drug payload with the NHS ester end of the heterobifunctional PEG linker in an anhydrous solvent like DMF or DMSO to form the Drug-PEGn-Maleimide construct.

    • Purify the drug-linker construct using reverse-phase HPLC.

  • Antibody-Drug Conjugation: Add the purified Maleimide-PEGn-Drug construct to the reduced antibody solution and incubate to allow for the formation of a stable thioether bond.[7]

  • Quenching: Stop the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.[7]

  • Purification: Remove unconjugated drug-linker and other small molecules by purifying the ADC using a SEC system.[7][11]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC.[2][12] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different DAR species.[5][12]

    • Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using SEC.[13][14]

    • Concentration Measurement: Determine the protein concentration of the final ADC product using a UV-Vis spectrophotometer.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to inhibit the proliferation of cancer cells and is used to determine the half-maximal inhibitory concentration (IC50).[9][15]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[15]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the cells. Include untreated cells as a control.[9]

  • Incubation: Incubate the plates for a period that allows for the mechanism of action of the payload (e.g., 72-120 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.[15]

Visualizing Key Processes and Concepts

Diagrams are powerful tools for understanding complex workflows and relationships in bioconjugation. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key conceptual trade-off in ADC design.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Exposed -SH groups) mAb->reduced_mAb Reduction (TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation drug Drug Payload (-NH2 group) drug_linker Drug-PEG-Maleimide drug->drug_linker linker NHS-PEG-Maleimide linker->drug_linker drug_linker->conjugation quenched_adc Quenched Reaction conjugation->quenched_adc Quenching (N-acetylcysteine) purified_adc Purified ADC quenched_adc->purified_adc Purification (SEC) dar_analysis DAR Analysis (HIC) purified_adc->dar_analysis aggregation_analysis Aggregation (SEC) purified_adc->aggregation_analysis

Workflow for ADC synthesis using a heterobifunctional PEG linker.

PEG_Linker_Tradeoff cluster_properties PEG Linker Length cluster_performance ADC Performance Metrics short_peg Short PEG Linker pk Pharmacokinetics (e.g., Half-life) short_peg->pk Decreased invitro In Vitro Potency (IC50) short_peg->invitro Increased long_peg Long PEG Linker long_peg->pk Increased long_peg->invitro Decreased invivo In Vivo Efficacy pk->invivo Positively Correlated invitro->invivo Positively Correlated

References

A Comparative Guide to Boc-Aminooxy-PEG3-bromide in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of experimental success. This guide provides a comprehensive comparison of Boc-Aminooxy-PEG3-bromide, a heterobifunctional linker, with other common alternatives used in the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other biomolecular conjugates. By examining its performance characteristics alongside supporting experimental data, this guide aims to inform the rational selection of linkers for specific research applications.

Introduction to this compound

This compound is a versatile crosslinker featuring three key components:

  • A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This functionality allows for the chemoselective formation of a stable oxime bond with an aldehyde or ketone. The Boc protecting group is readily removed under mild acidic conditions.

  • A three-unit polyethylene glycol (PEG) spacer : The PEG chain enhances the hydrophilicity and aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.

  • A terminal bromide : As a good leaving group, the bromide is susceptible to nucleophilic substitution by thiols (e.g., from cysteine residues in proteins) or amines, forming stable thioether or amine linkages, respectively.

This trifecta of functionalities makes this compound a valuable tool for the stepwise and controlled assembly of complex bioconjugates.

Comparative Analysis of Linker Performance

The efficacy of a linker in applications such as PROTACs is highly dependent on its length, composition, and flexibility. These factors directly influence the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. While direct head-to-head comparisons of this compound with a wide array of other linkers in a single study are scarce, we can draw valuable insights from comparative studies of different linker classes.

PEG vs. Alkyl Linkers in PROTACs

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility and provide synthetic flexibility. In contrast, alkyl chains offer a more rigid and hydrophobic connection. The choice between these two can significantly impact the degradation efficiency of the resulting PROTAC.

Table 1: Comparative Performance of PEG vs. Alkyl Linkers for BTK Degraders

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Key Observation
PEG BTK Degrader with PEG linkerLower valuesHigher valuesGenerally improved degradation potency and higher maximal degradation compared to alkyl linkers of similar lengths. This is often attributed to enhanced solubility and favorable conformational flexibility.
Alkyl BTK Degrader with Alkyl linkerHigher valuesLower valuesMay offer greater rigidity, which can be advantageous in some systems, but can also lead to decreased solubility and less optimal ternary complex formation.

Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of target protein degradation. Lower DC50 and higher Dmax values indicate better performance.

The Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while one that is too long can result in an entropically unfavorable and unstable ternary complex.

Table 2: In Vitro Degradation of BRD4 with PROTACs Containing Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

This data for BRD4-targeting PROTACs illustrates a clear structure-activity relationship, with the PEG5 linker demonstrating the optimal balance of potency and efficacy in this particular system. This highlights the necessity of empirical testing to determine the ideal linker length.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in bioconjugation.

Protocol 1: Boc Deprotection

This procedure removes the Boc protecting group to reveal the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected aminooxy-PEG3-bromide (as a TFA salt) can often be used in the next step without further purification.

Protocol 2: Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected aminooxy-PEG3-bromide

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Add the deprotected aminooxy-PEG3-bromide to the solution. A molar excess of the linker may be used.

  • If a catalyst is required to accelerate the reaction, add aniline to the mixture.

  • Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

  • Purify the resulting conjugate by an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 3: PROTAC Synthesis via Nucleophilic Substitution

This protocol outlines the conjugation of a thiol-containing warhead to the bromide end of the linker, followed by attachment to an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • Thiol-containing warhead

  • Amine-containing E3 ligase ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Step A: Conjugation to Thiol-containing Warhead

    • Dissolve the thiol-containing warhead and this compound in anhydrous DMF.

    • Add DIPEA to the solution to act as a base.

    • Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS.

  • Step B: Boc Deprotection

    • Follow the procedure outlined in Protocol 1.

  • Step C: Conjugation to Aldehyde/Ketone-functionalized E3 Ligase Ligand

    • Follow the procedure outlined in Protocol 2.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: E3 Ligase Ligand Conjugation Warhead Thiol-containing Warhead Intermediate1 Boc-Aminooxy-PEG3-Warhead Warhead->Intermediate1 DIPEA, DMF Linker This compound Linker->Intermediate1 Intermediate2 Aminooxy-PEG3-Warhead Intermediate1->Intermediate2 TFA, DCM Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Oxime Ligation E3_Ligand Aldehyde-functionalized E3 Ligase Ligand E3_Ligand->Final_PROTAC Oxime_Ligation_Mechanism Reactants Aminooxy Group (R-ONH2) + Aldehyde (R'-CHO) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Oxime Bond (R-O-N=CHR') Intermediate->Product Dehydration Catalyst Aniline (optional catalyst) Catalyst->Intermediate Speeds up reaction

A Comparative Guide to Chemoselective Ligation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Chemoselective ligation techniques are powerful tools in chemical biology, enabling the precise covalent coupling of molecules in complex biological environments.[1] These reactions are designed to proceed under mild, typically aqueous conditions, and are orthogonal to the vast array of functional groups found in biomolecules, allowing for the specific modification of proteins, peptides, nucleic acids, and other macromolecules.[1][2] This guide provides a comparative overview of the most prominent chemoselective ligation methods, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.

Quantitative Performance Comparison

The choice of a ligation strategy often depends on a balance between reaction kinetics, the stability of the resulting conjugate, and the biocompatibility of the reaction conditions. The following table summarizes key performance metrics for five major classes of chemoselective ligation reactions.

FeatureNative Chemical Ligation (NCL)Staudinger LigationOxime/Hydrazone LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (IEDDA)
Reactive Groups N-terminal Cysteine + C-terminal ThioesterAzide + PhosphineAldehyde/Ketone + Aminooxy/HydrazideAzide + Strained Alkyne (e.g., DBCO)Tetrazine + Strained Alkene (e.g., TCO)
Second-Order Rate Constant (k, M⁻¹s⁻¹) ~10⁻² - 10⁻¹~10⁻³[3]10⁻³ - 10³ (catalyzed)[4]10⁻¹ - 1[5]1 - 10⁶[3]
Optimal pH 6.5 - 7.5[6]7.0 - 7.44.0 - 7.0 (can be catalyzed at neutral pH)4.0 - 9.0[5]6.0 - 9.0
Linkage Formed Native Amide BondAmide BondOxime/Hydrazone BondTriazole RingDihydropyridazine Bond
Linkage Stability Very High (Native Peptide Bond)High (Amide Bond)High (Oxime), Moderate (Hydrazone), Reversible[5][4]Very High[5]Very High
Key Requirements N-terminal Cysteine requiredPhosphine reagentCarbonyl/α-nucleophile installationCopper-free, strained reagentsStrained reagents, light protection for some dyes
Bioorthogonality High (uses natural amino acid)High (abiotic groups)High (rare functional groups)[5]Very High (copper-free)[7]Very High (abiotic groups)

Mechanisms and Signaling Pathways

Understanding the underlying mechanism of each ligation is crucial for troubleshooting and optimizing reaction conditions.

Native Chemical Ligation (NCL)

NCL involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[8] The reaction proceeds via a transthioesterification, followed by a spontaneous intramolecular S-to-N acyl shift to form a stable, native peptide bond at the ligation site.[8][9]

NCL_Mechanism cluster_step1 Step 1: Transthioesterification (Reversible) cluster_step2 Step 2: S-to-N Acyl Shift (Irreversible) Peptide1_Thioester Peptide-1-C(O)SR (Thioester) Thioester_Intermediate Peptide-1-C(O)-S-Cys-Peptide-2 (Thioester Intermediate) Peptide1_Thioester->Thioester_Intermediate + Peptide-2-Cys-SH Peptide2_Cys H2N-Cys-Peptide-2 Ligated_Product Peptide-1-C(O)-NH-Cys-Peptide-2 (Native Amide Bond) Thioester_Intermediate->Ligated_Product Spontaneous Rearrangement

Mechanism of Native Chemical Ligation (NCL).
Traceless Staudinger Ligation

The Staudinger Ligation is based on the reaction between an azide and a phosphine.[10] In the "traceless" version, an engineered phosphine reagent containing an ester trap reacts with the azide to form an iminophosphorane.[10] This intermediate then undergoes intramolecular cyclization and hydrolysis to yield an amide bond, with the phosphine oxide byproduct being cleaved away.[10]

Staudinger_Ligation cluster_reactants Reactants Azide R1-N3 (Azide) Iminophosphorane R1-N=P(Ph)2-R2 (Iminophosphorane) Azide->Iminophosphorane + Phosphine - N2 Phosphine R2-P(Ph)2 (Phosphinothioester) Amidophosphonium Amidophosphonium Salt Iminophosphorane->Amidophosphonium Intramolecular Acyl Transfer Product R1-NH-C(O)-R2 (Amide Bond) Amidophosphonium->Product + H2O - O=P(Ph)2

Mechanism of Traceless Staudinger Ligation.
Oxime Ligation

Oxime ligation forms a stable C=N bond through the condensation of an aminooxy group with an aldehyde or ketone.[5] The reaction is typically fastest at a slightly acidic pH but can be efficiently catalyzed by nucleophilic catalysts like aniline at neutral pH.[4][11]

Oxime_Ligation cluster_reactants Reactants Aldehyde R1-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Aminooxy (Aniline catalyst) Aminooxy R2-ONH2 (Aminooxy) Oxime R1-CH=N-O-R2 (Oxime Bond) Intermediate->Oxime - H2O

Mechanism of Aniline-Catalyzed Oxime Ligation.
"Click Chemistry" Ligations

"Click chemistry" encompasses reactions that are high-yielding, modular, and stereospecific.[12] The two most common examples in bioconjugation are CuAAC and SPAAC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A terminal alkyne and an azide "click" together in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne (e.g., DBCO), which reacts rapidly and selectively with an azide.[5][7]

Click_Chemistry cluster_c_c Click Chemistry Ligations cluster_CuAAC CuAAC cluster_SPAAC SPAAC (Copper-Free) Alkyne R1-Alkyne Triazole1 1,4-Triazole Alkyne->Triazole1 + Azide Azide1 R2-Azide Catalyst Cu(I) Catalyst Catalyst->Triazole1 Cyclooctyne R1-Cyclooctyne (e.g., DBCO) Triazole2 Triazole Cyclooctyne->Triazole2 + Azide Azide2 R2-Azide

Comparison of CuAAC and SPAAC Click Reactions.
Inverse Electron Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction is one of the fastest bioorthogonal reactions known, occurring between an electron-deficient tetrazine and a strained, electron-rich alkene like trans-cyclooctene (TCO).[14][15] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable conjugate.[15]

IEDDA_Mechanism Tetrazine R1-Tetrazine (Diene) Cycloadduct Cycloadduct Intermediate Tetrazine->Cycloadduct + TCO [4+2] Cycloaddition TCO R2-TCO (Dienophile) Product R1-Dihydropyridazine-R2 (Stable Conjugate) Cycloadduct->Product Retro- Diels-Alder N2 N2 (gas) Product->N2 Release

Mechanism of IEDDA Ligation.

Experimental Workflow and Protocols

The general workflow for a bioconjugation experiment involves preparation of the reactive partners, the ligation reaction itself, and subsequent purification and analysis of the conjugate.

Experimental_Workflow Start Start Prep_Bio Prepare Biomolecule (e.g., Protein, Peptide) Start->Prep_Bio Prep_Probe Prepare Probe with Complementary Handle Start->Prep_Probe Ligation Perform Chemoselective Ligation Reaction Prep_Bio->Ligation Prep_Probe->Ligation Purification Purify Conjugate (e.g., SEC, Dialysis) Ligation->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

General workflow for a chemoselective ligation experiment.
Protocol 1: Native Chemical Ligation (NCL)

This protocol describes the condensation of a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine.[6]

  • Reagent Preparation :

    • Prepare a ligation buffer: 6 M Guanidine HCl, 100 mM Na₂HPO₄, pH 7.0-7.5.

    • Dissolve the purified peptide-thioester and N-terminal Cys-peptide in the ligation buffer to a final concentration of 1-2 mM each.

    • Prepare a solution of the thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), at 20-30 mM in the ligation buffer.

  • Ligation Reaction :

    • Combine equimolar amounts of the two peptide fragments in an appropriate reaction vessel.

    • Add the MPAA catalyst solution to the peptide mixture.

    • Incubate the reaction at room temperature or 37°C for 1-24 hours.

  • Monitoring and Purification :

    • Monitor the reaction progress by analytical RP-HPLC and ESI-MS.

    • Once the reaction is complete, purify the ligated product by preparative RP-HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a typical protein-small molecule conjugation using a DBCO-functionalized reagent.[16][17]

  • Reagent Preparation :

    • Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule (e.g., DBCO-PEG-Fluorophore) in a compatible organic solvent like DMSO to create a 10-20 mM stock solution.

  • Ligation Reaction :

    • Add the DBCO stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the DBCO reagent. The final concentration of the organic solvent should typically be below 10% (v/v).

    • Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light if using a fluorescent probe.

  • Purification :

    • Remove excess, unreacted DBCO reagent using a desalting column (for proteins >5 kDa) or dialysis.

    • Concentrate the final purified conjugate using a centrifugal filter unit if necessary.

Protocol 3: Inverse Electron Demand Diels-Alder (IEDDA) Ligation

This protocol describes the rapid conjugation of a tetrazine-modified protein to a TCO-modified molecule.[14][15]

  • Reagent Preparation :

    • Prepare the tetrazine-functionalized protein in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[14]

    • Immediately before use, dissolve the TCO-functionalized molecule in DMSO to create a 10 mM stock solution.[14]

  • Ligation Reaction :

    • Add a 1.5- to 5-fold molar excess of the TCO stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 5-60 minutes.[14][15] The reaction is often complete within minutes. Protect from light if using fluorescent dyes.

  • Purification :

    • Purify the conjugate and remove excess reagents using spin desalting columns or size-exclusion chromatography.

References

Safety Operating Guide

Safe Disposal of Boc-Aminooxy-PEG3-bromide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-Aminooxy-PEG3-bromide, ensuring a safe laboratory environment and adherence to regulatory compliance. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Core Principles for Chemical Disposal

The foundation of safe laboratory practice is a comprehensive understanding of the chemicals being handled. Before initiating any disposal protocol, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While one supplier classifies this compound as not hazardous, related structures have shown potential for environmental toxicity[1][2]. Therefore, treating this compound with due diligence is crucial.

Key Safety Precepts:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding hazards, handling, and disposal[3].

  • Institutional Guidelines: Always adhere to your organization's specific protocols for chemical waste management. Contact your Environmental Health and Safety (EHS) department for guidance[3].

  • Assess for Contamination: If the this compound waste is mixed with any hazardous materials (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste according to the most hazardous component[3][4].

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety glasses or goggles, and a lab coat must be worn when handling this compound and its waste.

II. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through collection by a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

  • Initial Assessment:

    • Purity Check: Determine if the waste is pure this compound or contaminated with other chemicals.

    • Quantity Estimation: Assess the volume of waste to be disposed of.

  • Waste Segregation and Collection:

    • Designated Waste Container: Collect the this compound waste in a dedicated, clearly labeled, and chemically compatible container. It is good practice to use the original container if it is in good condition[4].

    • Halogenated Organic Waste: As this compound contains bromine, it should be segregated as "halogenated organic waste"[5][6]. Do not mix with non-halogenated waste streams.

    • Labeling: The waste container must be clearly labeled with "this compound Waste," the date of accumulation, and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

    • Follow any specific storage temperature requirements if outlined in the SDS.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the collection of the segregated waste.

    • Follow their specific procedures for waste pickup and documentation. Disposal should be carried out by a licensed disposal company in accordance with national and regional regulations[1].

III. Quantitative Data Summary

ParameterInformationSource
Chemical Formula C13H26BrNO6[1]
Molecular Weight 372.3 g/mol [1]
Hazard Classification Not classified as a hazard by one supplier, but related compounds show aquatic toxicity.[1][2]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor as special waste.[1]
Waste Classification Halogenated Organic Waste[5][6]
Drain Disposal Prohibited[2]
Solid Waste Disposal Prohibited for laboratory chemicals[4]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for making disposal decisions for this compound waste.

start Start: this compound Waste Generated sds Consult SDS and Institutional EHS Guidelines start->sds assess Assess for Contamination with Hazardous Materials sds->assess is_contaminated Is Waste Contaminated? assess->is_contaminated pure_waste Segregate as 'Halogenated Organic Waste' is_contaminated->pure_waste No mixed_waste Segregate based on Most Hazardous Component (likely Halogenated) is_contaminated->mixed_waste Yes label_container Collect in a Labeled, Sealed, Compatible Container pure_waste->label_container mixed_waste->label_container store Store in Designated Waste Accumulation Area label_container->store contact_ehs Contact EHS for Pickup by Licensed Disposal Contractor store->contact_ehs

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides guidance based on available safety information. It is not a substitute for the manufacturer's Safety Data Sheet or your institution's specific waste disposal protocols. Always prioritize local regulations and EHS instructions.

References

Essential Safety and Operational Guide for Handling Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Boc-Aminooxy-PEG3-bromide. Given the absence of a specific Safety Data Sheet (SDS) classifying this compound as hazardous, the following protocols are based on best practices for handling similar chemical structures, such as PEGylated and brominated organic compounds, to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material by at least one supplier, it is prudent to handle it with care due to its chemical structure.[1] Brominated organic compounds can present health and safety hazards, including toxicity and reactivity.[2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize any potential exposure.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[2]Full-face shield worn over safety goggles.[2]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect prior to use.[3]Double-gloving with appropriate material.[2]
Body Laboratory coat, long pants, and closed-toe/heel shoes.[2]Flame-resistant lab coat if flammable solvents are used.[2]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]A NIOSH-approved respirator may be required if engineering controls are insufficient.[3]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for personnel safety and experimental integrity.

Preparation:

  • Don PPE: Before handling the compound, put on all required PPE as detailed in Table 1.[4]

  • Prepare Workspace: Ensure a certified chemical fume hood is operational.[2] The work area should be clean and free of incompatible materials.[2]

  • Assemble Materials: Gather all necessary equipment and place it inside the fume hood.[4]

Handling:

  • Minimize Quantities: Keep the amount of this compound at the workbench to a minimum.[2]

  • Transfer: Conduct all manipulations, such as weighing and transferring, within the fume hood to minimize potential inhalation exposure.[3] Use a spatula for transferring solids to avoid generating dust.[3] When dissolving, add the solvent slowly to the solid to prevent splashing.[4]

  • Never Work Alone: High-risk operations should not be performed alone or without the principal investigator's presence.[2]

Cleanup:

  • Decontamination: After the experiment, decontaminate all glassware and the work surface.[2][4]

  • Doff PPE: Remove PPE carefully, avoiding contact with the outer surfaces of gloves.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5]

Storage and Disposal Plan

Proper storage and waste disposal are critical for maintaining a safe laboratory.

Storage:

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[2] For long-term storage, keep at -20°C under a dry, inert atmosphere (e.g., Nitrogen or Argon) and in the dark.[6][7]

  • Container: Keep the container tightly sealed to prevent leakage and exposure to moisture.[2][5]

Disposal:

  • Solid Waste: Collect any unused compound and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[3] Do not flush down the toilet.[8]

  • Take-Back Programs: If available, utilize medicine take-back programs for disposal.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocol

IncidentProcedure
Minor Spill Alert personnel in the immediate area.[2] If flammable solvents are involved, extinguish all ignition sources.[2] Absorb the spill with an inert material (e.g., sand, vermiculite), sweep it up, and place it in a sealed container for hazardous waste disposal.[3] Small spills of brominated compounds can be treated with a 5-10% sodium thiosulfate solution before absorption.[9]
Large Spill Evacuate the area immediately and alert others.[9] If safe to do so, close doors to the affected area.[9] Call emergency responders (911) and the designated institutional safety office.[9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_transfer Weigh and Transfer Compound prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Personnel Exposure (Skin/Eye Contact, Inhalation) handle_reaction->emergency_exposure cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.